molecular formula C23H26N2O4 B15584811 Akuammiline

Akuammiline

Cat. No.: B15584811
M. Wt: 394.5 g/mol
InChI Key: QBHALCZZZWCCLV-XIPRXZKPSA-N
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Description

methyl (1S,10S,12S,13E,18R)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate has been reported in Picralima nitida, Tabernaemontana crassa, and Catharanthus roseus with data available.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

methyl (1S,10S,12S,13E,18R)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23-/m0/s1

InChI Key

QBHALCZZZWCCLV-XIPRXZKPSA-N

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Complex Scaffold: A Technical History of Akuammiline Alkaloid Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical milestones of the discovery, isolation, and synthesis of Akuammiline (B1256633) alkaloids, a complex class of monoterpene indole (B1671886) alkaloids. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the foundational research that has paved the way for contemporary investigations into the therapeutic potential of these intricate natural products.

The narrative of the this compound alkaloids begins in the late 19th century with the first isolation of echitamine from the bark of Alstonia scholaris. This seminal discovery opened the door to a rich field of natural product chemistry, leading to the identification of a diverse family of structurally related compounds from various plant sources, most notably the seeds of Picralima nitida, the etymological origin of the "this compound" name. This guide will chronicle these early discoveries, detail the evolution of isolation techniques, and present the landmark achievement of the first total synthesis of an this compound alkaloid.

Discovery and Initial Isolation

The journey into the world of this compound alkaloids commenced with the pioneering work of Hesse in 1875, who first isolated echitamine , the inaugural member of this class, from the bark of Alstonia scholaris.[1] Decades later, the field saw significant expansion with the work of Henry and Sharp in 1927, who isolated akuammine from the seeds of Picralima klaineana (now Picralima nitida).[2] This was followed by the discovery of picrinine in 1965 by Chatterjee and his team, also from Alstonia scholaris.[3]

These early isolations were remarkable achievements, relying on classical methods of natural product chemistry. The general approach involved the extraction of plant material with organic solvents, followed by acid-base extraction to separate the basic alkaloids from other plant constituents. Subsequent purification was typically achieved through fractional crystallization of the alkaloid salts.

Key Milestones in the Discovery of this compound Alkaloids
YearAlkaloidPlant SourceDiscoverer(s)Key Reference
1875EchitamineAlstonia scholarisHesse-
1927AkuamminePicralima klaineanaHenry and SharpJ. Chem. Soc., 1927, 1950-1959[4][5]
1932This compoundPicralima klaineanaHenryJ. Chem. Soc., 1932, 2759-2768
1965PicrinineAlstonia scholarisChatterjee et al.Tetrahedron Lett., 1965, 3633-3637[3][6]

Experimental Protocols: From Plant to Pure Alkaloid

General Isolation Procedure for this compound Alkaloids from Picralima nitida seeds

Objective: To extract and purify a mixture of this compound alkaloids from the seeds of Picralima nitida.

Materials:

Methodology:

  • Extraction:

    • The powdered seeds are subjected to exhaustive extraction with methanol or ethanol, often using a Soxhlet apparatus, for several hours.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2M HCl) and filtered to remove non-basic components.

    • The acidic solution is then washed with a non-polar organic solvent like dichloromethane to remove any remaining neutral or acidic impurities.

    • The aqueous layer is then basified (e.g., with 2M NaOH or NH₄OH) to a pH of approximately 9-10.

    • The basic solution is then extracted multiple times with dichloromethane or chloroform to transfer the free alkaloids into the organic phase.

    • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude alkaloid mixture.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Fractions are collected and monitored by TLC to identify and combine those containing the desired alkaloids.

    • Further purification of individual alkaloids can be achieved by repeated column chromatography or by techniques like preparative TLC or pH-zone-refining countercurrent chromatography.

G cluster_extraction Extraction cluster_acid_base Acid-Base Partitioning cluster_purification Purification plant_material Powdered Plant Material (Picralima nitida seeds) solvent_extraction Soxhlet Extraction (Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acidification Dissolve in aq. HCl crude_extract->acidification dcm_wash Wash with DCM acidification->dcm_wash Removes neutral/acidic impurities basification Basify with NaOH/NH4OH dcm_wash->basification dcm_extraction Extract with DCM basification->dcm_extraction crude_alkaloids Crude Alkaloid Mixture dcm_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_alkaloids Pure this compound Alkaloids fraction_collection->pure_alkaloids

Caption: Generalized workflow for the isolation of this compound alkaloids.

Physicochemical and Spectroscopic Data of Early this compound Alkaloids

The initial characterization of these newly isolated compounds relied on classical physicochemical methods and early spectroscopic techniques.

PropertyAkuammineEchitaminePicrinine
Molecular Formula C₂₂H₂₆N₂O₄C₂₂H₂₈N₂O₄C₂₀H₂₂N₂O₃
Melting Point (°C) 255 (decomp.)285-287189-190
Optical Rotation [α]D -105.3° (pyridine)--
UV λmax (nm) 245, 312 (in ethanol)-230, 285
Key IR Bands (cm⁻¹) --1730 (ester C=O), 1610, 1500 (aromatic)

Note: Data is compiled from various sources and may represent values from later characterizations. Original data from the 19th and early 20th centuries is limited.

The Advent of Total Synthesis: A New Era

For nearly a century after the first isolation, the complex, caged structure of the this compound alkaloids posed a formidable challenge to synthetic chemists. The breakthrough came in 2009 with the first total synthesis of a member of this family, (±)-vincorine, by the research group of Y. Qin.[7][8] This landmark achievement not only confirmed the proposed structure of vincorine but also opened up avenues for the synthesis of other this compound alkaloids and their analogues for biological evaluation.

Key Features of the First Total Synthesis of (±)-Vincorine

The synthesis by Qin and coworkers is a testament to the power of modern synthetic organic chemistry. A key feature of their approach was a three-step one-pot cascade reaction to construct the core 1,2-disubstituted 1,2,3,4-tetrahydro-4a,9a-iminoethanocarbazole, a distinctive feature of these alkaloids.[7][8] The synthesis was completed in 31 steps with an overall yield of approximately 1%.[7]

A later, more concise enantioselective total synthesis of (-)-vincorine was reported by the Macmillan group in 2013, accomplished in just nine steps with a 9% overall yield.[9][10] This synthesis featured a key organocatalytic Diels-Alder/iminium cyclization cascade to rapidly build the tetracyclic core.[10]

G cluster_synthesis_start Starting Materials cluster_key_steps Key Transformations (Macmillan Synthesis) cluster_synthesis_end Final Product sm1 Commercially Available 5-methoxy-N'-Boc tryptamine cascade Organocatalytic Diels-Alder/ Iminium Cyclization Cascade sm1->cascade cyclization Single Electron-Mediated Azepanyl Ring Formation cascade->cyclization vincorine (-)-Vincorine cyclization->vincorine

References

Akuammiline from Picralima nitida: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural sourcing, isolation, quantification, and pharmacological activity of the indole (B1671886) alkaloid akuammiline (B1256633), with a focus on its interaction with opioid receptors.

This technical guide provides a comprehensive overview of this compound, a prominent monoterpene indole alkaloid found in the seeds of the West African plant Picralima nitida. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and pharmacological potential of this natural compound. The guide details quantitative data on alkaloid content, experimental protocols for isolation and analysis, and a review of its primary signaling pathways.

Quantitative Analysis of Alkaloids in Picralima nitida

The seeds of Picralima nitida are a rich source of various indole alkaloids, with total alkaloid content varying depending on the plant part and extraction method. While specific quantitative data for this compound is not extensively reported in publicly available literature, the total alkaloid content provides a crucial context for its extraction and purification.

Plant PartTotal Alkaloid Content (%)Reference
Seeds3.5 - 4.8%[1]
Pods7.6%[2]
Seeds (in another study)6.0%[2]

In addition to its presence in the plant, the pharmacological activity of this compound has been quantified through receptor binding assays. These studies have identified the kappa-opioid receptor (κOR) as a primary target.

LigandReceptorBinding Affinity (Ki) in nMReference
This compoundKappa-Opioid Receptor (κOR)410 ± 60[3]

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

A robust method for the isolation of this compound and other major alkaloids from P. nitida seeds utilizes pH-zone-refining countercurrent chromatography (CCC). This technique avoids the irreversible adsorption of compounds often encountered with solid-phase chromatography and allows for high sample loading and recovery.

Protocol:

  • Extraction:

    • Powdered P. nitida seeds are subjected to extraction with an appropriate solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727).

    • The crude extract is then partitioned between an acidic aqueous phase and an organic phase to selectively extract the alkaloids.

    • The aqueous phase, containing the protonated alkaloids, is collected, basified, and then re-extracted with an organic solvent to obtain the total alkaloid fraction.

  • pH-Zone-Refining Countercurrent Chromatography:

    • A two-phase solvent system is prepared. A common system consists of methyl tert-butyl ether, acetonitrile (B52724), and water.

    • The stationary phase is prepared by adding a retaining acid (e.g., trifluoroacetic acid) to the organic phase.

    • The mobile phase is prepared by adding a counter-ion (e.g., ammonia) to the aqueous phase.

    • The crude alkaloid extract is dissolved in the stationary phase and loaded into the CCC instrument.

    • The separation is performed by eluting with the mobile phase, which creates a pH gradient along the column.

    • Alkaloids are separated based on their pKa values and partition coefficients, with different alkaloids eluting at distinct pH zones. This compound typically elutes in a specific pH range, allowing for its collection as a purified fraction.[3][4]

  • Purification and Identification:

    • The collected fractions containing this compound are further purified using techniques like recrystallization.

    • The purity and identity of the isolated this compound are confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantification of this compound using HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts and purified samples.

Protocol:

  • Sample Preparation:

    • A known weight of powdered P. nitida seeds is extracted with a defined volume of a suitable solvent (e.g., methanol or an acidified methanol-water mixture) using sonication or maceration.

    • The extract is filtered, and the solvent is evaporated under reduced pressure.

    • The residue is redissolved in a known volume of the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase may be adjusted to optimize the peak shape of the alkaloids.[5]

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance, typically around 260 nm.[5]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Calibration and Quantification:

    • A stock solution of purified this compound standard of known concentration is prepared.

    • A series of calibration standards are prepared by diluting the stock solution.

    • A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

    • The concentration of this compound in the plant extract is determined by interpolating the peak area of the analyte from the calibration curve.

  • Method Validation:

    • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[5]

Signaling Pathways of this compound

Pharmacological studies have demonstrated that this compound's primary molecular targets are opioid receptors, with a notable affinity for the kappa-opioid receptor (κOR).[3][4][6] The κOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades through two main pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway.[7][8][9]

G-Protein-Mediated Signaling

This pathway is generally associated with the therapeutic effects of κOR agonists, such as analgesia.

  • Activation: Binding of this compound to the κOR induces a conformational change in the receptor.

  • G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

    • Ion Channel Modulation: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

β-Arrestin-Mediated Signaling

This pathway is often linked to the adverse effects of κOR agonists, such as dysphoria and sedation.

  • Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the κOR.[11]

  • β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins.

  • Downstream Effects:

    • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.

    • MAPK Pathway Activation: β-arrestin can act as a scaffold to activate mitogen-activated protein kinase (MAPK) signaling cascades, such as the p38 MAPK and ERK1/2 pathways. These pathways are implicated in the dysphoric and aversive effects associated with κOR activation.

Visualizations

experimental_workflow cluster_sourcing Natural Sourcing cluster_processing Processing & Extraction cluster_purification Purification cluster_analysis Analysis & Quantification P_nitida Picralima nitida Plant Seeds Seeds P_nitida->Seeds Powder Powdered Seeds Seeds->Powder Extraction Solvent Extraction Powder->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract CCC pH-Zone-Refining Countercurrent Chromatography Crude_Extract->CCC Fractions This compound-rich Fractions CCC->Fractions Pure_this compound Pure this compound Fractions->Pure_this compound HPLC HPLC-UV Pure_this compound->HPLC MS Mass Spectrometry Pure_this compound->MS NMR NMR Spectroscopy Pure_this compound->NMR

Caption: Experimental workflow for the sourcing, extraction, purification, and analysis of this compound from Picralima nitida seeds.

signaling_pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway This compound This compound KOR Kappa-Opioid Receptor (κOR) This compound->KOR Binds Gi_o Gi/o Protein KOR->Gi_o Activates GRK GRK KOR->GRK Activates P_KOR Phosphorylated κOR Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) Gi_o->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity GRK->KOR Phosphorylates Beta_Arrestin β-Arrestin P_KOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Cascade (p38, ERK1/2) Beta_Arrestin->MAPK Activates

Caption: Dual signaling pathways of the kappa-opioid receptor activated by this compound, involving G-protein and β-arrestin mediated cascades.

References

The Biosynthesis of Akuammiline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs), possess a complex and caged-like molecular architecture that has intrigued chemists and pharmacologists for decades. Found predominantly in plants of the Apocenaceae family, such as Alstonia scholaris, these compounds exhibit a range of promising biological activities, including anticancer, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound alkaloid biosynthetic pathway, from the initial precursors to the formation of the characteristic methanoquinolizidine core. This document details the key enzymatic steps, highlights the diversion of the pathway towards different alkaloid scaffolds, and presents available quantitative data. Furthermore, it outlines relevant experimental protocols for the study of this intricate metabolic route, aiming to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this fascinating class of natural products.

Introduction

The this compound alkaloids are characterized by their rigid, polycyclic structure, which arises from a key intramolecular cyclization of the precursor geissoschizine. This cyclization, forming a bond between C7 and C16, is a pivotal step that defines the this compound scaffold.[1] The elucidation of this biosynthetic pathway has been a significant area of research, driven by the potential for metabolic engineering to produce these valuable compounds in greater quantities and to generate novel derivatives with enhanced therapeutic properties. This guide will systematically dissect the biosynthetic pathway, focusing on the enzymatic transformations and the underlying molecular logic.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a universal precursor for all monoterpenoid indole alkaloids.[2] This reaction is catalyzed by the enzyme strictosidine synthase (STR). The pathway then proceeds through a series of key intermediates, with geissoschizine being a central branchpoint.

From Precursors to Geissoschizine

The initial steps of the pathway leading to geissoschizine are well-established and involve the following key enzymes:

  • Strictosidine Synthase (STR): Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.[2][3]

  • Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield strictosidine aglycone.

  • Geissoschizine Synthase (GS): An alcohol dehydrogenase that reduces an intermediate derived from strictosidine aglycone to form geissoschizine.[4]

The Divergent Cyclization of Geissoschizine

Geissoschizine serves as a crucial substrate for a set of paralogous cytochrome P450 enzymes of the CYP71 family, which catalyze intramolecular cyclizations to generate distinct alkaloid scaffolds. This represents a major diversification point in monoterpenoid indole alkaloid biosynthesis.[4][5]

  • Rhazimal Synthase (AsRHS): This enzyme, identified in Alstonia scholaris, catalyzes the formation of a C7-C16 bond in geissoschizine to produce rhazimal, the entry point into the this compound alkaloid class.[5] AsRHS specifically produces the 16R stereoisomer of rhazimal.

  • Geissoschizine Oxidase (AsGO): A paralog of AsRHS, this enzyme catalyzes the formation of a C2-C16 bond, leading to the strychnos alkaloid scaffold, such as that found in akuammicine.[4][5]

The competition between AsRHS and AsGO for their common substrate, geissoschizine, is a key determinant of the alkaloid profile in a given plant species.

Downstream Transformations to this compound

Following the formation of rhazimal, a series of enzymatic steps lead to the eponymous alkaloid, this compound. These include:

  • Rhazimal Reductase (AsRHR): An NADPH-dependent oxidoreductase that reduces the aldehyde group of rhazimal to an alcohol, forming rhazimol.[6] Two isoforms, AsRHR1 and AsRHR2, have been identified in Alstonia scholaris.[6]

  • This compound Synthase (AKS): A BAHD acyltransferase that catalyzes the acetylation of rhazimol using acetyl-CoA to yield this compound.[5][6]

The complete biosynthetic pathway from geissoschizine to this compound is a recent discovery, with the enzymes being identified and characterized from Alstonia scholaris.[5][6]

Quantitative Data

While the enzymes of the this compound biosynthetic pathway have been identified, detailed quantitative data on their kinetic properties remains limited in publicly accessible literature. The following table summarizes the available information. Further research is required to fully characterize the kinetics of all enzymes in the pathway.

EnzymeSubstrate(s)Product(s)KmVmaxOptimal pHOptimal Temp.Source OrganismReference
Strictosidine Synthase (STR)Tryptamine, SecologaninStrictosidineData not readily availableData not readily availableData not readily availableData not readily availableCatharanthus roseus, Rauwolfia serpentina[2][3]
Rhazimal Synthase (AsRHS)GeissoschizineRhazimalReported in supplementary dataReported in supplementary dataData not readily availableData not readily availableAlstonia scholaris[7]
Geissoschizine Oxidase (AsGO)GeissoschizineDehydro-preakuammicineReported in supplementary dataReported in supplementary dataData not readily availableData not readily availableAlstonia scholaris[7]
Rhazimal Reductase (AsRHR)Rhazimal, NADPHRhazimol, NADP+Data not availableData not availableData not availableData not availableAlstonia scholaris[6]
This compound Synthase (AKS)Rhazimol, Acetyl-CoAThis compound, CoAData not availableData not availableData not availableData not availableAlstonia scholaris[6]

Note: The kinetic parameters for AsRHS and AsGO have been determined but are located within the supplementary information of the cited publication, which is not directly accessible.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the this compound biosynthesis pathway. Detailed, step-by-step protocols are often specific to individual laboratories and may require optimization.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the enzymes in the this compound pathway has been achieved through their heterologous expression in microbial systems, most commonly Saccharomyces cerevisiae (yeast) for cytochrome P450 enzymes like AsRHS and AsGO, and Escherichia coli for soluble enzymes like AsRHR and AKS.[6]

General Workflow for Heterologous Expression in S. cerevisiae (for P450s):

  • Gene Synthesis and Codon Optimization: The coding sequence of the target enzyme (e.g., AsRHS) is synthesized, with codon usage optimized for expression in yeast.

  • Vector Construction: The synthesized gene is cloned into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain.

  • Culture and Induction: Yeast cultures are grown to a suitable density, and protein expression is induced (e.g., by adding galactose to the medium for the GAL1 promoter).

  • Microsome Isolation: Yeast cells are harvested, lysed, and the microsomal fraction containing the membrane-bound P450 enzyme is isolated by differential centrifugation.

General Workflow for Heterologous Expression in E. coli (for soluble enzymes):

  • Gene Cloning: The gene of interest (e.g., AsRHR) is cloned into a bacterial expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Bacterial Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: The bacterial culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Protein Purification: Cells are harvested, lysed, and the soluble protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

In Vitro Enzyme Assays

Enzyme activity is determined by incubating the purified enzyme (or microsomal fraction) with its substrate(s) and necessary cofactors under optimized conditions.

Assay for Rhazimal Synthase (AsRHS):

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the microsomal preparation containing AsRHS, the substrate geissoschizine, and an NADPH-regenerating system (as P450s require NADPH).

  • Incubation: Incubate the reaction at a controlled temperature for a specific duration.

  • Reaction Quenching and Product Extraction: Stop the reaction by adding a solvent (e.g., ethyl acetate) and extract the products.

  • Analysis: Analyze the extracted products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of rhazimal.

Assay for Rhazimal Reductase (AsRHR):

  • Reaction Mixture: Combine a buffered solution, the purified AsRHR enzyme, the substrate rhazimal, and the cofactor NADPH.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Analysis: Monitor the reaction progress by observing the decrease in NADPH absorbance at 340 nm or by quantifying the formation of rhazimol using LC-MS.

Assay for this compound Synthase (AKS):

  • Reaction Mixture: Prepare a reaction containing a suitable buffer, the purified AKS enzyme, the substrate rhazimol, and the co-substrate acetyl-CoA.

  • Incubation: Incubate at a controlled temperature.

  • Analysis: Analyze the reaction products for the formation of this compound using LC-MS.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique used for the separation, identification, and quantification of the alkaloids and their biosynthetic intermediates.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of novel intermediates and final products isolated from in vitro assays or plant extracts.[8]

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound alkaloids is tightly regulated, likely at the transcriptional level, and is influenced by developmental and environmental cues. While the specific transcription factors controlling the this compound pathway in Alstonia scholaris have not been fully elucidated, research on related monoterpenoid indole alkaloid pathways in other plants, such as Catharanthus roseus, has identified several families of transcription factors that are involved, including:

  • AP2/ERF (APETALA2/Ethylene Response Factor) domain proteins

  • bHLH (basic Helix-Loop-Helix) proteins

  • WRKY proteins

  • MYB proteins

These transcription factors often respond to hormonal signals, particularly jasmonic acid, which is a known elicitor of secondary metabolite production in plants.[9][10] The identification of a gene cluster for strictosidine synthase and tryptophan decarboxylase in the Alstonia scholaris genome suggests a coordinated regulation of the early steps of the pathway.[11][12]

Significance in Drug Development

The diverse pharmacological activities of this compound alkaloids make them attractive starting points for drug discovery and development.[11] For example, strictamine (B1681766) has been shown to have anti-inflammatory effects, while vincorine exhibits cytotoxic activity against cancer cell lines. A deeper understanding of the biosynthetic pathway opens up several avenues for drug development:

  • Metabolic Engineering: Overexpression of key biosynthetic genes or suppression of competing pathways could lead to increased production of desired alkaloids in plants or microbial hosts.

  • Combinatorial Biosynthesis: The modular nature of the pathway allows for the possibility of mixing and matching enzymes from different pathways to create novel alkaloid structures with potentially improved pharmacological properties.

  • Enzymatic Synthesis: The use of purified biosynthetic enzymes could enable the stereoselective synthesis of complex alkaloid scaffolds that are challenging to produce through traditional chemical synthesis.

Visualizations

Biosynthetic Pathway of this compound Alkaloids

This compound Biosynthesis cluster_0 Upstream Pathway cluster_1 Core this compound Pathway cluster_2 Divergent Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine  Strictosidine  Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone SGD Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Geissoschizine Synthase (GS) Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (AsRHS - CYP450) Strychnos_scaffold Strychnos Scaffold (e.g., Akuammicine) Geissoschizine->Strychnos_scaffold Geissoschizine Oxidase (AsGO - CYP450) Rhazimol Rhazimol Rhazimal->Rhazimol Rhazimal Reductase (AsRHR) This compound This compound Rhazimol->this compound This compound Synthase (AKS) Enzyme Characterization Workflow Gene_Identification Gene Identification (Genomics/Transcriptomics) Cloning Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (Yeast/E. coli) Cloning->Heterologous_Expression Protein_Purification Protein Purification/ Microsome Isolation Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, NMR) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis (Km, Vmax) Product_Analysis->Kinetic_Analysis

References

Unraveling the Intricate Stereochemistry of Akuammiline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The akuammiline (B1256633) alkaloids, a complex family of monoterpenoid indole (B1671886) alkaloids, have captivated chemists for over a century with their daunting polycyclic frameworks and significant biological activities.[1][2] First isolated in 1875, echitamine laid the foundation for the discovery of more than 30 members of this class, each presenting a unique stereochemical puzzle.[1][2] This technical guide provides an in-depth exploration of the elucidation of this compound stereochemistry, from early classical methods to modern confirmation through total synthesis and biosynthetic insights.

Early Elucidation: The Case of Echitamine

The journey to understand the three-dimensional structure of this compound alkaloids began with echitamine. Initial structural studies relied on classical methods of chemical degradation and spectroscopic analysis. However, the definitive breakthrough in elucidating its complex stereochemistry came from single-crystal X-ray crystallography. A pivotal study in 1962 by Hamilton and co-workers on echitamine bromide methanol (B129727) solvate unambiguously determined the relative and absolute stereochemistry of this foundational member of the family.[3][4] This X-ray analysis provided the first concrete roadmap for the intricate arrangement of atoms in the this compound core.

Definitive Confirmation through Total Synthesis

While early spectroscopic and crystallographic studies laid the groundwork, the unequivocal confirmation of the stereochemistry of this compound alkaloids has been achieved through the rigors of total synthesis. The enantioselective synthesis of a natural product, yielding a compound with identical spectroscopic data and optical rotation to the natural isolate, provides irrefutable proof of its absolute configuration. Numerous research groups have successfully synthesized various members of the this compound family, solidifying our understanding of their complex stereochemical landscape.

Total Synthesis of (+)-Strictamine

The total synthesis of (+)-strictamine, an this compound alkaloid possessing a methanoquinolizidine core, showcases a modern approach to stereochemical confirmation. An asymmetric formal total synthesis reported in the literature highlights key strategies for controlling stereochemistry.

Key Experimental Protocol: Asymmetric Friedel-Crafts Cyclization

A crucial step in a reported synthesis of (+)-strictamine involves a Friedel-Crafts cyclization to form the D-ring and establish the critical C7 all-carbon quaternary stereocenter. The detailed experimental protocol for a similar transformation is as follows:

  • Reaction: Friedel-Crafts cyclization

  • Substrate: A suitable N-protected tryptamine (B22526) derivative with a tethered electrophilic moiety.

  • Catalyst: A chiral Lewis acid catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand).

  • Solvent: A non-polar aprotic solvent such as dichloromethane (B109758) or toluene (B28343).

  • Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity.

  • Procedure: To a solution of the substrate in the chosen solvent, cooled to the appropriate temperature, the chiral catalyst is added. The reaction mixture is stirred for a specified period until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

This type of asymmetric catalysis allows for the precise installation of a key stereocenter, which then directs the stereochemical outcome of subsequent transformations, ultimately leading to the target natural product with the correct absolute configuration.

Total Synthesis of Picrinine (B199341)

Picrinine, a highly complex, cage-like this compound alkaloid with six stereogenic centers, presented a formidable synthetic challenge. Its first total synthesis provided definitive proof of its intricate stereochemistry.[5]

Key Experimental Protocol: Fischer Indolization

A key transformation in the synthesis of picrinine is the Fischer indolization, which constructs the indole core of the molecule. The protocol for this reaction in the context of a complex substrate is as follows:

  • Reaction: Fischer Indolization

  • Substrates: A complex polycyclic ketone and a substituted phenylhydrazine (B124118).

  • Acid Catalyst: A strong acid such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).

  • Solvent: A high-boiling point solvent like toluene or xylene, or neat TFA.

  • Temperature: The reaction is typically heated to facilitate the cyclization and dehydration steps.

  • Procedure: The ketone and phenylhydrazine are dissolved in the solvent, and the acid catalyst is added. The mixture is heated to the desired temperature and monitored by TLC. Upon completion, the reaction is cooled, neutralized, and the product is extracted and purified by chromatography. The stereochemistry of the newly formed quaternary center is often dictated by the existing stereocenters in the ketone starting material.

Spectroscopic Data for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of complex molecules like the this compound alkaloids. By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY), the spatial relationships between protons can be deduced.

Table 1: Representative ¹H NMR Data for a Key Intermediate in an this compound Synthesis

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-17.50d8.0
H-27.10t7.5
H-37.25t7.5
H-47.05d8.0
H-53.80dd10.0, 5.0
H-6a2.10m
H-6b1.90m
H-94.50s
H-11a2.50d12.0
H-11b2.30d12.0

Note: This is a generalized representation of NMR data for a hypothetical intermediate. Actual data can be found in the supporting information of the cited literature.

Modern Perspectives: Biosynthesis and Stereochemical Divergence

Recent research has shed light on the biosynthesis of this compound alkaloids, revealing how nature constructs these complex molecules with high stereospecificity.[6][7][8] Enzymes such as sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs) catalyze key cyclization reactions that establish the core stereochemistry of the this compound scaffold.[6][7][8] Interestingly, studies have shown that different enzymes can lead to different stereochemical outcomes at certain positions, contributing to the structural diversity of this alkaloid family.[6][7][8]

The diagram below illustrates the logical flow of how different enzymatic pathways can lead to stereochemical diversity in this compound alkaloids.

Akuammiline_Biosynthesis Geissoschizine Geissoschizine SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE Oxidative Cyclization RHS Rhazimal Synthase (RHS) Geissoschizine->RHS Oxidative Cyclization Polyneuridine_Aldehyde 16R-Polyneuridine Aldehyde SBE->Polyneuridine_Aldehyde Major Product Akuammidine_Aldehyde 16S-Akuammidine Aldehyde SBE->Akuammidine_Aldehyde Minor Product Rhazimal 16R-Rhazimal RHS->Rhazimal Downstream_Enzymes1 Downstream Enzymes Polyneuridine_Aldehyde->Downstream_Enzymes1 Akuammidine_Aldehyde->Downstream_Enzymes1 Downstream_Enzymes2 Downstream Enzymes Rhazimal->Downstream_Enzymes2 Sarpagan_Alkaloids Sarpagan-type Alkaloids Downstream_Enzymes1->Sarpagan_Alkaloids Akuammiline_Alkaloids This compound-type Alkaloids Downstream_Enzymes2->Akuammiline_Alkaloids

Caption: Enzymatic control of stereochemistry in this compound biosynthesis.

Logical Workflow for Stereochemical Elucidation

The process of elucidating the stereochemistry of a novel this compound alkaloid follows a logical progression of experiments and analysis. The following diagram outlines a typical workflow.

Stereochemistry_Elucidation_Workflow Isolation Isolation & Purification of Novel Alkaloid Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Isolation->Spectroscopy Relative_Stereochem Determination of Relative Stereochemistry (NOESY, J-coupling) Spectroscopy->Relative_Stereochem Xray Single-Crystal X-ray Crystallography Relative_Stereochem->Xray If suitable crystals form Total_Synthesis Enantioselective Total Synthesis Relative_Stereochem->Total_Synthesis Hypothesized Structure Absolute_Stereochem Determination of Absolute Stereochemistry Xray->Absolute_Stereochem Confirmation Confirmation of Structure & Stereochemistry Absolute_Stereochem->Confirmation Total_Synthesis->Absolute_Stereochem

Caption: Workflow for the stereochemical elucidation of a novel alkaloid.

Conclusion

The elucidation of this compound stereochemistry is a testament to the evolution of chemical analysis. From the foundational X-ray crystallographic studies of echitamine to the elegant and definitive proof provided by modern enantioselective total synthesis, our understanding of these intricate molecules has grown immensely. The ongoing exploration of their biosynthesis continues to reveal the subtle enzymatic control that governs their stereochemical diversity. This comprehensive understanding is crucial for the future development of these biologically active compounds as potential therapeutic agents.

References

"physical and chemical properties of Akuammiline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Akuammiline (B1256633)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida. As a member of the broader class of this compound alkaloids, it shares a complex, polycyclic chemical architecture that has intrigued and challenged synthetic chemists for decades.[1] Recent pharmacological studies have identified this compound and its structural relatives as ligands for opioid receptors, suggesting potential applications in pain management and other neurological disorders. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its likely molecular signaling pathways.

Chemical and Physical Properties

This compound possesses a rigid, cage-like structure. Its chemical identity and general properties are summarized in the tables below. While extensive research has been conducted on its synthesis and biological activity, specific quantitative physical data such as melting point and solubility in various organic solvents are not widely reported in the available literature.

Chemical Identifiers
PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₄PubChem[2]
Molecular Weight 394.5 g/mol PubChem[2]
IUPAC Name methyl (1S,10S,12S,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylatePubChem[2]
CAS Number 1897-26-3Biopurify[3]
SMILES C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(COC(=O)C)C(=O)OCPubChem[2]
InChI InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19-,22+,23?/m0/s1PubChem[2]
InChIKey QBHALCZZZWCCLV-AATGQAFQSA-NPubChem[2]
Physical Properties
PropertyValueSource/Comment
Physical Description PowderBiopurify[3]
Melting Point Not reported in the reviewed literature.
Solubility General indole alkaloids are often soluble in organic solvents like DMSO, chloroform, and ethanol, but have limited solubility in water.[4] Specific quantitative data for this compound is not available in the reviewed literature.
XLogP3 1.5PubChem (Computed)[2]
Hydrogen Bond Donor Count 0PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 6PubChem (Computed)[2]
Rotatable Bond Count 4PubChem (Computed)[2]
Spectral Data

Detailed ¹H and ¹³C NMR spectral data for this compound have been reported in the supporting information of a study by Creed et al. (2021) in the Journal of Natural Products, but the specific peak lists are not available in the main text of the reviewed literature.[5] The mass spectrometry data is available on PubChem.

Technique Data Source
LC-MS Precursor: [M+H]⁺, m/z: 395.197 (qTof)PubChem[2]
¹H NMR Data reported in supplementary materials of Creed et al., 2021, but not directly accessible in the reviewed search results.
¹³C NMR Data reported in supplementary materials of Creed et al., 2021, but not directly accessible in the reviewed search results.
Infrared (IR) Not reported in the reviewed literature.

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

The following protocol is a summary of the method described by Creed et al. (2021) for the isolation of this compound using pH-zone-refining countercurrent chromatography.

3.1.1 Extraction

  • Grind dried seeds of Picralima nitida to a fine powder.

  • Perform an acid-base extraction on the powdered seeds. This typically involves initial extraction with an acidic aqueous solution to protonate the alkaloids and bring them into the aqueous phase, followed by basification and extraction into an organic solvent.

3.1.2 pH-Zone-Refining Countercurrent Chromatography

  • Apparatus: A high-performance counter-current chromatograph.

  • Solvent System: A biphasic solvent system is employed. A common system for alkaloid separation is a mixture of methyl tert-butyl ether (MTBE), acetonitrile, and water.

  • Stationary Phase: The lower aqueous phase is typically used as the stationary phase.

  • Mobile Phase: The upper organic phase serves as the mobile phase.

  • Sample Loading: The crude alkaloid extract is dissolved in a mixture of the upper and lower phases.

  • Elution: The mobile phase is pumped through the column, and the separation occurs based on the differential partitioning of the alkaloids between the two liquid phases as a function of pH. This compound elutes in a specific pH range, allowing for its separation from other alkaloids.

G cluster_extraction Extraction cluster_chromatography pH-Zone-Refining Countercurrent Chromatography A Ground Picralima nitida seeds B Acid-Base Extraction A->B C Dissolve Crude Extract B->C D Inject into CCC C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Isolate Pure this compound F->G

Isolation workflow for this compound.
Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to assess the purity of the isolated compound.[3]

Biological Activity and Signaling Pathways

Molecular Targets

Recent studies have demonstrated that this compound's primary molecular targets are opioid receptors . An evaluation of this compound against a panel of over 40 central nervous system receptors revealed its preferential binding to these receptors.[5]

Opioid Receptor Signaling

As a ligand for opioid receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to initiate a cascade of intracellular signaling events. The canonical opioid receptor signaling pathway involves the following key steps:

  • Receptor Activation: this compound binds to the extracellular domain of the opioid receptor.

  • G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular heterotrimeric G-protein (typically of the Gαi/o family).

  • G-Protein Dissociation: The activated G-protein exchanges GDP for GTP, causing the dissociation of the Gα subunit from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Regulation: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

    • MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and other cellular processes.[6][7][8][9]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_Protein G-Protein (αi/oβγ) OpioidReceptor->G_Protein Activates MAPK_Cascade MAPK Cascade (ERK, p38, JNK) OpioidReceptor->MAPK_Cascade Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel (GIRK) G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., altered gene expression, reduced neuronal excitability) cAMP->Cellular_Response Modulates K_Channel->Cellular_Response Hyperpolarization Ca_Channel->Cellular_Response Reduced Neurotransmitter Release MAPK_Cascade->Cellular_Response Regulates

Proposed signaling pathway of this compound.

Conclusion

This compound is a structurally complex indole alkaloid with demonstrated activity at opioid receptors. While its fundamental chemical properties are established, there remains a need for more comprehensive characterization of its physical properties, such as melting point and solubility. The detailed experimental protocols for its isolation provide a clear path for obtaining pure samples for further research. The elucidation of its interaction with opioid receptors opens up avenues for investigating its potential as a lead compound in the development of novel therapeutics. Future research should focus on obtaining detailed spectral data, quantifying its physical properties, and further exploring the downstream consequences of its engagement with opioid receptor signaling pathways.

References

The Intricate Architecture of Akuammiline and Its Kinship with Other Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating world of akuammiline (B1256633), a structurally complex monoterpene indole (B1671886) alkaloid. We delve into its intricate relationship with other significant indole alkaloids, providing a comprehensive overview of its biosynthesis, total synthesis, and pharmacological significance. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

The this compound Scaffold: A Unique Polycyclic Framework

The this compound alkaloids are a distinct class of natural products characterized by a highly rigid and complex cage-like molecular architecture.[1][2][3] This intricate framework is built upon a foundational indole or indolenine core, which is fused to a polycyclic system. The first member of this family, echitamine, was isolated in 1875, but its exceptionally complex structure delayed its first successful total synthesis for 125 years.[1][3]

The defining structural feature of many this compound and Strychnos alkaloids is the 1,2-disubstituted 1,2,3,4-tetrahydro-4a,9a-iminoethanocarbazole core.[4] This shared motif underscores the close structural relationship between these two families of indole alkaloids. Other related classes of indole alkaloids include the aspidospermine (B1204331) and ibogaine (B1199331) types, all of which share a common biogenetic origin.

Biosynthesis: A Common Pathway to Structural Diversity

The journey of this compound biosynthesis begins with the universal precursors of all monoterpenoid indole alkaloids: tryptamine (B22526) and the iridoid secologanin.[5] The enzymatic condensation of these two building blocks, catalyzed by strictosidine (B192452) synthase, yields strictosidine.[5] This crucial intermediate serves as the gateway to a vast array of structurally diverse alkaloid skeletons.

Following deglycosylation, strictosidine is converted to the key intermediate, geissoschizine.[5][6] The biosynthetic pathway then reaches a critical juncture where geissoschizine undergoes oxidative cyclization, a reaction catalyzed by homologous cytochrome P450 monooxygenases.[6][7] This step is a major point of diversification, leading to the formation of the distinct sarpagan, this compound, and Strychnos alkaloid skeletons.[6][7]

Biosynthetic Pathway of this compound Alkaloids tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine Deglycosylation & Rearrangement sarpagan Sarpagan Skeleton geissoschizine->sarpagan Oxidative Cyclization (P450) This compound This compound Skeleton geissoschizine->this compound Oxidative Cyclization (P450) strychnos Strychnos Skeleton geissoschizine->strychnos Oxidative Cyclization (P450) Synthetic Workflow start Functionalized Tryptamine Derivative step1 Key Cyclization Reaction (e.g., Pictet-Spengler, Fischer Indole Synthesis) start->step1 intermediate1 Tricyclic or Tetracyclic Intermediate step1->intermediate1 step2 Ring-Closing Metathesis or Intramolecular Annulation intermediate1->step2 intermediate2 Pentacyclic Core Structure step2->intermediate2 step3 Functional Group Manipulations (Oxidation, Reduction, Protection/Deprotection) intermediate2->step3 product This compound Alkaloid step3->product

References

"the origin of the name Akuammiline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Origin of the Name Akuammiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The monoterpenoid indole (B1671886) alkaloid class known as the this compound alkaloids represents a structurally diverse family of natural products with significant pharmacological interest. This technical guide delves into the etymological origins of the name "this compound," tracing it back to the traditional nomenclature of its botanical source. A comprehensive overview of the discovery, isolation, and characterization of these alkaloids is presented, with a focus on quantitative data and detailed experimental methodologies. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development, providing foundational knowledge and practical insights into this important class of compounds.

Etymological Origin of this compound

The name "this compound" is directly derived from "Akuamma," a vernacular name for the plant Picralima nitida (Stapf) T.Durand & H.Durand, a tree belonging to the Apocynaceae family. This plant is indigenous to tropical regions of West and Central Africa, including Ghana, Nigeria, and the Ivory Coast. The seeds of the Picralima nitida tree, commonly referred to as "Akuamma seeds," have a long history of use in traditional African medicine for treating a variety of ailments, most notably pain, fever, and malaria.[1][2][3]

The group of alkaloids isolated from these seeds were subsequently named "this compound alkaloids" in reference to the common name of their plant source. The first alkaloid to be isolated from Picralima nitida seeds and structurally elucidated was named "akuammine," further solidifying the connection between the plant's traditional name and the chemical compounds it produces.[4] Therefore, the etymological origin of this compound is rooted in the traditional botanical nomenclature of its natural source.

Discovery and Isolation of this compound Alkaloids

The investigation of the chemical constituents of Picralima nitida seeds began in the early 20th century, driven by the plant's use in traditional medicine. The pioneering work of Henry and Sharp in 1927 led to the isolation and characterization of the first alkaloid from these seeds, which they named akuammine.[5]

While the broader class of this compound alkaloids includes compounds isolated from other plant genera, such as Alstonia, the archetypal members are those found in Picralima nitida. One of the earliest recognized members of this structural class was echitamine, isolated from Alstonia scholaris in 1875.[6][7]

Modern phytochemical studies have revealed a complex mixture of over 30 different alkaloids in Akuamma seeds.[8] These include akuammine, pseudo-akuammigine, akuammicine, this compound, and picraline, among others.[1]

Quantitative Data

The alkaloid content of Picralima nitida seeds can vary, but they are the most abundant class of secondary metabolites. The total alkaloid content in the seeds has been reported to be in the range of 6% to 7.6%.[2] Akuammine is often the most abundant single alkaloid, comprising approximately 0.56% of the dried seed powder.[4]

The following table summarizes the quantitative analysis of phytochemicals found in Picralima nitida seeds and pods from one study:

PhytochemicalConcentration in Seeds (%)Concentration in Pods (%)
Alkaloids 6.07.6
Flavonoids 1.21.8
Saponins 2.53.2
Tannins 0.81.1

Data adapted from a quantitative phytochemical analysis of Picralima nitida seed and pod extracts.[2]

A more recent study focusing on the isolation of specific alkaloids using advanced chromatographic techniques provided the following yields from an initial extract:

AlkaloidYield (mg) from 1.5g extract
This compound 15.2
Picraline 35.1
Pseudo-akuammigine 105.3
Akuammicine 19.8
Akuammine 250.0
Akuammidine 30.5

Data from the isolation of six opioidergic Picralima nitida alkaloids.

Experimental Protocols

The isolation of this compound alkaloids has evolved from classical extraction and crystallization methods to sophisticated chromatographic techniques that allow for the efficient separation of these structurally similar compounds.

General Historical Method for Alkaloid Extraction

Historically, the isolation of alkaloids from plant material involved a multi-step process based on their basic nature. A general workflow would be as follows:

  • Pulverization and Defatting: The dried and powdered plant material (e.g., seeds) is first defatted by extraction with a non-polar solvent like petroleum ether or hexane (B92381) to remove oils and lipids.

  • Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., dilute hydrochloric acid or acetic acid). This protonates the basic nitrogen atoms of the alkaloids, forming salts that are soluble in the aqueous medium.

  • Basification and Extraction: The acidic aqueous extract is then made alkaline by the addition of a base, such as ammonia (B1221849) or sodium carbonate. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally insoluble in water but soluble in organic solvents.

  • Organic Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, to transfer the free base alkaloids into the organic phase.

  • Purification: The resulting crude alkaloid mixture in the organic extract is then subjected to further purification steps, such as crystallization or column chromatography, to isolate the individual alkaloids.

Modern Protocol: pH-Zone-Refining Countercurrent Chromatography

A highly efficient, modern technique for the preparative separation of alkaloids from Picralima nitida is pH-zone-refining countercurrent chromatography (CCC). This method separates compounds based on their pKa values and hydrophobicity.

Instrumentation:

  • High-performance countercurrent chromatograph (HPCCC)

Reagents and Solvents:

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Deionized water

  • Triethylamine (TEA) - as a retainer in the stationary phase

  • Hydrochloric acid (HCl) - as an eluter in the mobile phase

Procedure:

  • Preparation of the Two-Phase Solvent System: A two-phase solvent system is prepared by mixing MTBE, acetonitrile, and water in a specific ratio (e.g., 2:2:3 v/v/v). The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.

  • Preparation of the Stationary and Mobile Phases:

    • Stationary Phase (Organic): Triethylamine (e.g., 10 mM) is added to the upper organic phase.

    • Mobile Phase (Aqueous): Hydrochloric acid (e.g., 10 mM) is added to the lower aqueous phase.

  • Column Preparation: The CCC column is first entirely filled with the stationary phase.

  • Sample Loading: The crude alkaloid extract is dissolved in a small volume of the stationary phase and injected into the column.

  • Elution: The mobile phase is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) in the head-to-tail direction. The apparatus is rotated at a high speed (e.g., 1600 rpm).

  • Fraction Collection: The eluate is collected in fractions, and the pH of each fraction is monitored. Different alkaloids elute at specific pH ranges, allowing for their separation.

  • Isolation and Identification: The fractions containing the purified alkaloids are then concentrated, and the identity and purity of the compounds are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Biosynthetic Pathway of this compound Alkaloids

The this compound alkaloids are monoterpenoid indole alkaloids, and their biosynthesis originates from the precursors tryptamine (B22526) and secologanin. A key intermediate in their formation is geissoschizine. The following diagram illustrates a simplified biosynthetic pathway leading to the core this compound scaffold.

Akuammiline_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine Series of enzymatic steps sarpagan_bridge Sarpagan-type intermediate geissoschizine->sarpagan_bridge Oxidative cyclization akuammiline_scaffold This compound Scaffold sarpagan_bridge->akuammiline_scaffold Rearrangement

Caption: Simplified biosynthesis of the this compound alkaloid scaffold.

Experimental Workflow for Alkaloid Isolation

The following diagram outlines the general workflow for the isolation of this compound alkaloids from Picralima nitida seeds using a modern chromatographic technique.

Alkaloid_Isolation_Workflow start Picralima nitida seeds powder Grinding and Pulverization start->powder extract Solvent Extraction (e.g., with methanol (B129727) or ethanol) powder->extract crude Crude Alkaloid Extract extract->crude ccc pH-Zone-Refining Countercurrent Chromatography crude->ccc fractions Collection of Fractions ccc->fractions analysis Analysis (TLC, HPLC) fractions->analysis pure Pure this compound Alkaloids analysis->pure

Caption: Workflow for isolating this compound alkaloids.

Conclusion

The name "this compound" is a direct reflection of the rich history of traditional medicine in West Africa, stemming from the local name of the Picralima nitida tree. The alkaloids derived from this plant have transitioned from traditional remedies to subjects of intense scientific scrutiny, revealing a complex and pharmacologically active family of natural products. The methodologies for their isolation have advanced significantly, enabling a deeper understanding of their chemical diversity and biological activities. This guide provides a foundational understanding of the origins, chemistry, and isolation of this compound alkaloids, serving as a valuable resource for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early Pharmacological Studies of Akuammiline (B1256633) and Its Derivatives

Introduction

This compound alkaloids represent a family of monoterpene indole (B1671886) alkaloids primarily isolated from the seeds of the West African tree Picralima nitida.[1][2] Traditionally, these seeds have been used in indigenous medicine for managing pain and fever.[3] This historical application has spurred scientific investigation into the pharmacological profile of these compounds, with early studies focusing on their interaction with the central nervous system, particularly the opioid system. This compound and its related alkaloids, such as pseudoakuammigine and akuammicine (B1666747), serve as intriguing scaffolds for the development of novel therapeutics.[4] This guide provides a detailed overview of the foundational pharmacological research, summarizing key quantitative data, experimental procedures, and the underlying signaling pathways.

Pharmacodynamics: Interaction with Opioid Receptors

Early research into the mechanism of action for this compound alkaloids identified the opioid receptor system as a primary molecular target.[2] These G-protein coupled receptors (GPCRs) are central to pain modulation. The interaction of these alkaloids with mu (µ), kappa (κ), and delta (δ) opioid receptors has been characterized through in vitro binding and functional assays.

Opioid Receptor Binding Affinity

Competitive radioligand binding assays have been instrumental in quantifying the affinity of this compound and its analogs for opioid receptors. These experiments measure the concentration of a compound required to displace a specific radiolabeled ligand from its receptor, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

Studies have shown that while parent alkaloids like akuammine (B1666748) and pseudoakuammigine are weak agonists at the µ-opioid receptor (µOR), synthetic modifications can dramatically enhance affinity and selectivity.[5] For instance, akuammicine displays a notable preference for the κ-opioid receptor (κOR).[3][6] Modifications at the C10 position of the aryl ring or the N1 position of pseudoakuammigine have been shown to significantly increase µOR binding affinity and potency.[5][6]

Table 1: Binding Affinity (Ki, nM) of this compound and Related Alkaloids at Opioid Receptors

Compound µ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM) Selectivity (Ki Ratio µ/κ)
Akuammicine (1) >200x greater affinity for κOR 89[3] N/A
Derivative 2 (C10 modified) >200x greater affinity for κOR 0.36[6] >15,000-fold for κOR[6]
Derivative 3 (C10 modified) >200x greater affinity for κOR 0.087[6] >40,000-fold for κOR[6]
Pseudoakuammigine Derivative (33) 0.054 µM (54 nM)[5] 0.049 µM (49 nM)[5] ~0.9

Note: Data is compiled from multiple sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

Functional Activity

Beyond binding, functional assays determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking it). Akuammicine has been identified as a selective agonist of the κ-opioid receptor.[6] Some semi-synthetic derivatives of pseudoakuammigine show a significant increase in agonistic potency at the µOR.[5] Functional activity is often quantified by measuring the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in cellular assays, such as those measuring cAMP levels.[3]

Table 2: Functional Activity of Akuammicine at the κ-Opioid Receptor

Compound Assay Functional Potency (IC50, nM)

| Akuammicine (4) | cAMP Inhibition | 240[3] |

In Vivo Analgesic Studies

The analgesic potential of this compound alkaloids has been evaluated in rodent models using standardized tests for nociception.[1] These studies are critical for translating in vitro findings into potential therapeutic effects.

Analgesic Potency (ED50)

The median effective dose (ED50) is a key metric from in vivo studies, representing the dose required to produce a therapeutic effect in 50% of the test population. For analgesia, this effect is typically a significant delay in responding to a noxious stimulus. While comprehensive in vivo data for naturally occurring this compound alkaloids are limited, studies on semi-synthetic derivatives have demonstrated significant antinociceptive effects.[1]

Table 3: Comparative In Vivo Analgesic Potency (ED50)

Compound Assay Animal Model Route of Administration ED50 (mg/kg)
Modified Pseudo-akuammigine Derivative Tail-Flick Rodent Not Specified 77.6[1]
Modified Pseudo-akuammigine Derivative Hot-Plate Rodent Not Specified 77.1[1]
Morphine (for comparison) Hot-Plate Mouse Not Specified ~5.7 - 9.0[1]

Note: Lower ED50 values indicate higher potency. Data for the derivative and morphine are from different studies and may not be directly comparable due to varying protocols.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation : Cell membranes expressing the target opioid receptor (e.g., µOR or κOR) are prepared from cultured cell lines (e.g., HEK293) or animal brain tissue.

  • Assay Buffer : A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is prepared.

  • Incubation : Membranes are incubated in the assay buffer with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]DAMGO for µOR, [3H]-U69,593 for κOR) and varying concentrations of the unlabeled test compound (e.g., an this compound derivative).

  • Equilibrium & Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis : The data are used to generate a displacement curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor-expressing Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) Radioligand->Incubation TestCompound Test Compound (this compound analog) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ free ligand Counting Scintillation Counting Filtration->Counting Measure radioactivity IC50 Calculate IC50 Counting->IC50 Ki Determine Ki via Cheng-Prusoff IC50->Ki

Caption: Workflow for a Radioligand Binding Assay.
Protocol 2: In Vivo Hot-Plate Analgesia Test

This protocol assesses the analgesic effect of a compound against a thermal pain stimulus.

  • Apparatus : A hot-plate analgesiometer consisting of a metal surface maintained at a constant temperature (e.g., 55°C) enclosed by a transparent cylinder.

  • Acclimation : Rodents (mice or rats) are acclimated to the testing room and apparatus before the experiment.

  • Baseline Measurement : Each animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration : Animals are treated with the test compound (e.g., this compound derivative), a vehicle control (e.g., saline), or a positive control (e.g., morphine) via a specific route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement : At predetermined time points after administration, the animals are re-tested on the hot plate, and the response latency is recorded.

  • Data Analysis : An increase in response latency compared to the baseline and vehicle control indicates an antinociceptive effect. The ED50 can be calculated from dose-response data.

Signaling Pathways and Visualizations

The analgesic effects of this compound alkaloids that target the µ-opioid receptor are mediated through a well-characterized G-protein signaling cascade.

µ-Opioid Receptor Signaling

The µ-opioid receptor is a class A GPCR that couples primarily to inhibitory Gi/o proteins.[1] Upon activation by an agonist, the G protein dissociates, leading to downstream intracellular effects that ultimately reduce neuronal excitability and nociceptive signal transmission.

  • Agonist Binding : An opioid agonist (e.g., an this compound derivative) binds to and activates the µOR.

  • G-Protein Activation : The receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Downstream Effects :

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Cellular Outcome : The combined effect of increased K+ efflux and decreased Ca2+ influx hyperpolarizes the neuron, making it less likely to fire an action potential and release neurotransmitters, thus producing an analgesic effect.

cluster_membrane Cell Membrane cluster_effects Intracellular Effects MOR µ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK K+ Channel Gi->GIRK Activates VGCC Ca2+ Channel Gi->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Outcome Neuronal Hyperpolarization (Analgesia) cAMP->Outcome K_efflux->Outcome Ca_influx->Outcome Alkaloid This compound Agonist Alkaloid->MOR Binds

Caption: Simplified µ-Opioid Receptor Signaling Cascade.
In Vivo Analgesic Testing Workflow

The process of evaluating a compound's analgesic properties in vivo follows a structured workflow to ensure reliable and reproducible results.

start Start acclimate Acclimate Animals to Environment start->acclimate baseline Measure Baseline Nociceptive Response acclimate->baseline grouping Randomize into Groups (Vehicle, Drug, Positive Control) baseline->grouping admin Administer Compound grouping->admin testing Test Nociceptive Response at Timed Intervals admin->testing analysis Analyze Data (e.g., Latency vs. Time) testing->analysis end Determine ED50 & Therapeutic Window analysis->end

References

A Technical Guide to the Traditional Medicinal Uses of Plants Containing Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, are predominantly found in the seeds of the West African tree Picralima nitida (commonly known as akuamma). Traditionally, these seeds have been a cornerstone of African folk medicine, employed for a wide range of ailments, most notably for pain relief, fever reduction, and the management of malaria and gastrointestinal disorders.[1][2][3] Modern pharmacological research has begun to validate these traditional uses, revealing that this compound alkaloids, such as akuammine (B1666748) and pseudoakuammigine, interact with opioid receptors, exhibiting analgesic and anti-inflammatory properties.[4][5] This technical guide provides an in-depth overview of the traditional applications of this compound-containing plants, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds.

Traditional Medicinal Applications

The primary source of this compound alkaloids is the seeds of Picralima nitida, a plant with a long history of use in traditional medicine across West African nations such as Ghana, Nigeria, and Côte d'Ivoire.[1][6]

Primary Traditional Uses:

  • Analgesia: The most prominent traditional use of P. nitida seeds is for pain relief.[1][7] They are commonly used to manage headaches, muscle pain, and chronic pain conditions.[7]

  • Antipyretic: The seeds are also widely employed to reduce fever associated with various illnesses, including malaria.

  • Antimalarial: Traditional medicine practitioners use akuamma seeds to treat malaria.[1]

  • Gastrointestinal Disorders: The seeds are used to address diarrhea and other stomach complaints.[1][2]

  • Other Uses: Traditional applications also include the treatment of hypertension, jaundice, and menstrual cramps.[2][3][7]

Traditional Preparation and Dosage:

The traditional preparation of P. nitida seeds typically involves simple processing methods:

  • Crushing and Powdering: The dried seeds are crushed or ground into a fine powder.[1] This powder can then be encapsulated or mixed with food or beverages.

  • Decoction/Tea: The crushed seeds are often boiled in water for 10-15 minutes to create a decoction or tea.

  • Whole Seed Chewing: In some traditions, the whole seeds are chewed.

Dosages in traditional practice are not standardized but generally range from 1-2 grams of the powdered seed for a standard dose.[8] For beginners, a lower dose of 0.5-1g is often recommended.[7] An enterprising hospital in Ghana has manufactured standardized 250 mg capsules of powdered P. nitida seed.[1]

Quantitative Pharmacological Data

Modern scientific investigations have focused on elucidating the pharmacological mechanisms underlying the traditional uses of this compound alkaloids. A significant body of research points to their interaction with opioid receptors. The following tables summarize the quantitative data on the binding affinities and functional activities of key alkaloids from P. nitida.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound Alkaloids

AlkaloidMu-Opioid Receptor (μOR) Ki (μM)Kappa-Opioid Receptor (κOR) Ki (μM)Delta-Opioid Receptor (δOR) Ki (μM)Reference
Akuammidine0.68.62.4[9]
Akuammine0.5--[9]
Akuammicine-0.2-[9]
Pseudoakuammigine---[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Anti-inflammatory Activity of Pseudoakuammigine

TreatmentDose (mg/kg)Inhibition of Carrageenan-Induced Paw Edema (%)Reference
Pseudoakuammigine1.021.8[10]
Pseudoakuammigine5.025.3[10]
Pseudoakuammigine50.040.5[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological evaluation of this compound alkaloids.

Alkaloid Extraction and Isolation: pH-Zone-Refining Countercurrent Chromatography

This technique is highly effective for the preparative separation of alkaloids from crude plant extracts.

Principle: pH-zone-refining CCC separates ionizable compounds, such as alkaloids, based on their pKa values and hydrophobicity. A pH gradient is established in the liquid stationary phase, and the charged analytes partition between the stationary and mobile phases according to their isoelectric points.

Detailed Protocol:

  • Preparation of Two-Phase Solvent System:

    • A common solvent system for alkaloid separation is methyl tert-butyl ether (MTBE) and water.

    • Equilibrate equal volumes of MTBE and water in a separatory funnel.

    • Separate the two phases. The upper organic phase will serve as the stationary phase, and the lower aqueous phase will be the mobile phase.

  • Addition of Retainer and Eluter:

    • To the organic stationary phase, add a retainer, typically a base like triethylamine (B128534) (TEA), at a concentration of 5-10 mM. This establishes a basic environment in the stationary phase.

    • To the aqueous mobile phase, add an eluter, typically an acid like hydrochloric acid (HCl), at a concentration of 5-10 mM. This creates an acidic mobile phase.

  • Sample Preparation:

    • Dissolve the crude alkaloid extract from P. nitida seeds in a mixture of the stationary and mobile phases.

  • Chromatographic Separation:

    • Fill the multilayer coil planet centrifuge with the stationary phase.

    • Inject the sample solution into the column.

    • Pump the mobile phase through the column at a constant flow rate.

    • The centrifuge is rotated at a high speed to ensure efficient mixing and partitioning of the analytes.

    • Monitor the effluent using a UV detector to detect the eluting alkaloids.

    • Collect fractions and analyze for the presence of pure alkaloids using techniques like HPLC and NMR.

Analgesic Activity Assessment

The hot-plate and tail-flick tests are standard in vivo models for evaluating the analgesic effects of compounds.

3.2.1. Hot-Plate Test

Principle: This test measures the latency of a thermal pain response in an animal, which is indicative of the analgesic effect of a test compound.

Protocol:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss albino mice are commonly used.

  • Procedure:

    • Administer the test compound (e.g., akuammine, pseudoakuammigine) or a control (vehicle or standard analgesic like morphine) to the animals, typically via intraperitoneal or oral routes.

    • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

    • Start a stopwatch immediately upon placing the mouse on the plate.

    • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

    • Stop the stopwatch at the first sign of a nociceptive response and record the latency time.

    • A cut-off time (e.g., 30 seconds) is typically set to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Data Analysis: An increase in the latency time compared to the control group indicates an analgesic effect.

3.2.2. Tail-Flick Test

Principle: This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male Wistar rats or mice are suitable for this assay.

  • Procedure:

    • Administer the test compound or control as described for the hot-plate test.

    • Gently restrain the animal, leaving the tail exposed.

    • Position the tail over the light source of the apparatus.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the animal "flicks" or withdraws its tail from the heat source.

    • Record the latency time.

    • A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Data Analysis: A longer tail-flick latency in the treated group compared to the control group suggests an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound alkaloids and a typical experimental workflow for their investigation.

Mu-Opioid Receptor (μOR) Signaling Pathway

mu_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammiline_Alkaloid This compound Alkaloid (e.g., Akuammine) mu_OR μ-Opioid Receptor (GPCR) Akuammiline_Alkaloid->mu_OR Binds to G_protein Gi/o Protein mu_OR->G_protein Activates Beta_Arrestin β-Arrestin mu_OR->Beta_Arrestin Recruits (Biased Agonism) Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia Ca_channel->Analgesia Leads to K_channel->Analgesia Leads to

Kappa-Opioid Receptor (κOR) Signaling Pathway

kappa_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammicine Akuammicine kappa_OR κ-Opioid Receptor (GPCR) Akuammicine->kappa_OR Binds to G_protein Gi/o Protein kappa_OR->G_protein Activates MAPK_Cascade MAPK Cascade (p38, JNK, ERK) kappa_OR->MAPK_Cascade Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Analgesia_Dysphoria Analgesia, Dysphoria MAPK_Cascade->Analgesia_Dysphoria Leads to

Experimental Workflow for Investigating this compound Alkaloids

experimental_workflow Plant_Material Plant Material (Picralima nitida seeds) Extraction Crude Alkaloid Extraction Plant_Material->Extraction Isolation pH-Zone-Refining Countercurrent Chromatography Extraction->Isolation Purified_Alkaloids Purified this compound Alkaloids Isolation->Purified_Alkaloids Structural_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Purified_Alkaloids->Structural_Elucidation In_Vitro_Assays In Vitro Pharmacological Assays Purified_Alkaloids->In_Vitro_Assays In_Vivo_Assays In Vivo Efficacy Studies Purified_Alkaloids->In_Vivo_Assays Receptor_Binding Opioid Receptor Binding Assays (Ki) In_Vitro_Assays->Receptor_Binding Functional_Assays Functional Assays (cAMP, β-Arrestin) In_Vitro_Assays->Functional_Assays Lead_Optimization Lead Compound Identification and Optimization In_Vitro_Assays->Lead_Optimization Analgesia_Models Analgesia Models (Hot-Plate, Tail-Flick) In_Vivo_Assays->Analgesia_Models Anti_inflammatory_Models Anti-inflammatory Models (Carrageenan-induced edema) In_Vivo_Assays->Anti_inflammatory_Models In_Vivo_Assays->Lead_Optimization

Conclusion

The traditional use of plants containing this compound alkaloids, particularly Picralima nitida, for pain, fever, and other ailments has a strong ethnobotanical foundation and is increasingly supported by modern pharmacological research. The interaction of these alkaloids with the endogenous opioid system provides a clear mechanism for their observed analgesic effects. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid starting point for further investigation into the therapeutic potential of this important class of natural products. The development of advanced analytical and separation techniques will continue to facilitate the isolation and characterization of novel this compound alkaloids, paving the way for the development of new and potentially safer analgesic and anti-inflammatory drugs. Further research is warranted to fully elucidate the complete pharmacological profile of these compounds and to explore their potential for addressing a broader range of medical conditions.

References

Unraveling the Structural Complexity and Molecular Interactions of Akuammiline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and molecular modeling of akuammiline (B1256633), a representative member of the complex family of indole (B1671886) alkaloids. This compound and its congeners have garnered significant interest within the scientific community due to their intricate molecular architecture and potential therapeutic applications, including their activity at opioid receptors. This document aims to serve as a comprehensive resource, detailing the crystallographic features of a key synthetic precursor, outlining established experimental protocols for their synthesis, and summarizing the computational approaches used to probe their molecular interactions.

Crystal Structure of an this compound Alkaloid Precursor

While the definitive crystal structure of this compound itself is not publicly available, the crystallographic analysis of key synthetic intermediates provides invaluable insights into the conformational and stereochemical attributes of the this compound core. Here, we present the crystallographic data for enone 18 , a crucial intermediate in the enantioselective total synthesis of several this compound alkaloids, including (+)-strictamine and (−)-2(S)-cathafoline.[1][2] The structural data for this compound offers a precise model of the [3.3.1]-azabicyclic core that is a hallmark of this alkaloid family.

Table 1: Crystallographic Data for this compound Precursor (Enone 18)

ParameterValue
Chemical FormulaC₁₇H₁₉NO₅S
Formula Weight349.40
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.036(3)
b (Å)13.064(4)
c (Å)15.207(5)
α (°)90
β (°)90
γ (°)90
Volume (ų)1596.1(9)
Z4
Density (calculated) (g/cm³)1.454
Absorption Coefficient (mm⁻¹)0.224
F(000)736

Data extracted from the Crystallographic Information File (CIF) of a synthetic intermediate in the total synthesis of this compound alkaloids.[2]

Experimental Protocols: Synthesis of this compound Alkaloids

The total synthesis of this compound alkaloids is a formidable challenge in organic chemistry that has been addressed through various innovative strategies. The following protocols are based on the successful total synthesis of picrinine (B199341) and other related this compound alkaloids, showcasing the complexity and precision required.[3][4]

General Synthetic Workflow

The synthesis of the this compound core typically involves the construction of the characteristic [3.3.1]-azabicyclic system, followed by the formation of the indole or indolenine moiety, and subsequent late-stage functional group manipulations to arrive at the natural product.

G cluster_0 Core Assembly cluster_1 Indole Formation cluster_2 Late-Stage Modifications A Starting Material (e.g., Sulfonamide 14) B Alkylation A->B C Pd-catalyzed Enolate Cyclization B->C D Oxidation C->D E Epoxidation D->E F Wittig Olefination E->F G Tricyclic Intermediate (e.g., Cyclopentene 10) F->G Elaboration H Fischer Indolization G->H I Pentacyclic Indolenine H->I J Oxidative Cleavage I->J K Functional Group Interconversions J->K L Final Cyclization K->L M This compound Alkaloid (e.g., Picrinine) L->M

Figure 1: Generalized workflow for the total synthesis of this compound alkaloids.
Detailed Experimental Procedure: Synthesis of Enone 16 from Bicyclic Ketone 12 (A Key Step in Picrinine Synthesis)[3][4]

To a solution of bicyclic ketone 12 (1.0 equiv) in a mixture of N-methylmorpholine N-oxide (NMO) (4.0 equiv) and CH₂Cl₂ (0.1 M) at 0 °C is added 2-iodoxybenzoic acid (IBX) (2.0 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford enone 16 .

Molecular Modeling of this compound Alkaloids

Molecular modeling techniques are instrumental in elucidating the structure-activity relationships (SAR) of this compound alkaloids and their interactions with biological targets, most notably opioid receptors.

Molecular Docking

Molecular docking simulations have been employed to predict the binding modes of this compound derivatives at the μ-opioid receptor (MOR). These studies suggest that the core scaffold of this compound alkaloids fits within the binding pocket of the receptor, with specific functional groups forming key interactions with amino acid residues.

Table 2: Summary of Molecular Docking Parameters for Akuamma Alkaloids at the μ-Opioid Receptor

ParameterDescription
Receptor PDB ID5C1M (μ-opioid receptor co-crystallized with agonist BU-72)
Ligand Preparation3D coordinates generated and energy minimized.
Docking SoftwareVaries by study, often includes AutoDock Vina or Schrödinger Suite.
Key InteractionsHydrogen bonds, salt bridges, and pi-pi stacking with residues such as Tyr326, Met151, Tyr148, Trp293, and Asp147.

This data is a composite from studies on modified akuamma alkaloids and related compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time, allowing for the assessment of the stability of binding poses and the conformational changes in both the ligand and the receptor. While specific MD studies on this compound are not widely published, the methodologies applied to other indole alkaloids binding to opioid receptors are directly applicable.

G A Initial Complex (Docked Pose) B System Setup (Solvation, Ionization) A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD Simulation D->E F Trajectory Analysis (RMSD, RMSF, Interaction Energy) E->F

Figure 2: Typical workflow for a molecular dynamics simulation study.
Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic properties of this compound alkaloids, such as orbital energies and charge distributions. These quantum mechanical methods can provide insights into the reactivity and intrinsic properties of the molecules, which can be correlated with their biological activity.

Biosynthetic Pathway Considerations

The biosynthesis of this compound alkaloids is a complex enzymatic process originating from the central precursor strictosidine.[5] A key step involves the oxidative cyclization of 19E-geissoschizine, which can lead to different alkaloid skeletons, including the this compound framework through a C7-C16 bond formation.[5]

G Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Enzymatic Steps Akuammiline_Skeleton Akuammiline_Skeleton Geissoschizine->Akuammiline_Skeleton Oxidative Cyclization (C7-C16) Sarpagan_Skeleton Sarpagan_Skeleton Geissoschizine->Sarpagan_Skeleton Oxidative Cyclization (C5-C16) Strychnos_Skeleton Strychnos_Skeleton Geissoschizine->Strychnos_Skeleton Oxidative Cyclization (C2-C16)

Figure 3: Divergent biosynthetic pathways from geissoschizine.

Conclusion

The intricate structure of this compound alkaloids presents both a significant challenge and a compelling opportunity for synthetic chemists and drug discovery scientists. The combination of X-ray crystallography of key intermediates, sophisticated multi-step total synthesis, and advanced molecular modeling techniques is progressively unraveling the complexities of this important class of natural products. The data and protocols presented in this guide offer a solid foundation for further research into the synthesis, biological evaluation, and computational analysis of this compound and its derivatives, paving the way for the development of novel therapeutic agents.

References

Methodological & Application

Total Synthesis Strategies for Akuammiline Alkaloids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of modern total synthesis strategies for the Akuammiline (B1256633) class of alkaloids. It includes summaries of key synthetic approaches, detailed experimental protocols for pivotal reactions, and quantitative data to facilitate comparison and application in a laboratory setting.

The this compound alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids characterized by a complex, caged polycyclic architecture.[1] Their intricate structures and promising biological activities have made them compelling targets for total synthesis.[2] This document outlines several successful strategies, highlighting key bond formations and stereochemical control.

Key Synthetic Strategies and Application Notes

Modern synthetic approaches to the this compound alkaloids have employed a variety of innovative strategies to construct the challenging polycyclic core and control the numerous stereocenters. These strategies can be broadly categorized into several key approaches:

  • Convergent Strategies Featuring Indole Annulations: Many syntheses rely on the late-stage construction of the indole or indolenine moiety onto a pre-formed complex polycyclic core. A prominent example is the use of the Fischer indolization, or its variants like the reductive interrupted Fischer indolization, to forge the indole ring system and simultaneously create the critical C7 all-carbon quaternary stereocenter.[3][4] This approach allows for the efficient assembly of the core structure from less complex precursors.

  • Unified Biosynthesis-Inspired Strategies: Some of the most elegant approaches mimic the proposed biosynthetic pathway of the this compound alkaloids.[5] These strategies often start from a common precursor that can be divergently converted into several members of the alkaloid family through late-stage skeletal rearrangements. This biomimetic approach not only provides access to multiple natural products but also offers insights into their biogenesis.

  • Enantioselective Catalysis for Asymmetric Synthesis: The control of absolute stereochemistry is a critical challenge in the synthesis of these chiral natural products. Modern strategies heavily rely on the use of enantioselective catalysis to establish key stereocenters early in the synthetic sequence. This includes copper-catalyzed enantioselective additions to create quaternary stereocenters and transition metal-catalyzed cyclizations that proceed with high stereocontrol.[6][7]

  • Novel Cyclization Strategies for Key Ring Formations: The construction of the various rings within the this compound scaffold, particularly the seven-membered azepane ring and the bridged ring systems, has prompted the development of novel cyclization methods. These include nickel-promoted intramolecular cyclizations of alkenyl bromides and gold-mediated cyclizations to form key heterocyclic rings.[3][6]

The following sections provide detailed protocols for key reactions from successful total syntheses, along with tabulated quantitative data for comparison.

Summary of Quantitative Data for Selected this compound Total Syntheses

The following table summarizes key quantitative data from representative total syntheses of various this compound alkaloids, allowing for a direct comparison of their efficiencies.

AlkaloidKey StrategyStarting MaterialTotal StepsOverall Yield (%)Enantiomeric Excess (%)Reference
(+)-Corymine & (-)-Deformylcorymine Enantioselective Cu-catalyzed addition; Ni-promoted 7-endo cyclizationN-nosyltryptamine11Not Reported>99[6][8]
(+)-Strictamine Reductive interrupted Fischer indolization; Gold-mediated cyclizationDibenzoate18Not Reported>99[3][9]
(-)-Aspidophylline A Reductive interrupted Fischer indolizationDibenzoate16Not Reported>99[3]
Deformylcorymine, Strictamine, Calophyline A (Unified Synthesis) Biosynthesis-inspired late-stage ring migrations; Tandem Heck-carbonylationKnown Lactam~15-17Not ReportedRacemic[5]
(-)-Vincorine Intramolecular oxidative coupling5-methoxytryptamine185>99[10]

Experimental Protocols

This section provides detailed experimental protocols for key transformations in the total synthesis of selected this compound alkaloids.

Protocol 1: Enantioselective Copper-Catalyzed Addition for the Synthesis of (+)-Corymine[6][8]

This protocol describes the crucial copper-catalyzed enantioselective addition of dimethyl malonate to a 3-bromooxindole to construct the C7 all-carbon quaternary stereocenter, a key step in the synthesis of (+)-Corymine.

Materials:

  • 3-Bromooxindole derivative

  • Dimethyl malonate

  • Copper(I) iodide (CuI)

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl-bis(diphenylphosphine) ((R)-BINAP)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuI (10 mol%), (R)-BINAP (11 mol%), and Cs2CO3 (2.0 equiv.).

  • Add anhydrous toluene, followed by the 3-bromooxindole derivative (1.0 equiv.) and dimethyl malonate (1.5 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,3-disubstituted oxindole.

Expected Outcome: This reaction typically proceeds in high yield (e.g., 80-95%) and excellent enantioselectivity (>99% ee).

Protocol 2: Reductive Interrupted Fischer Indolization for the Synthesis of (+)-Strictamine[3][9]

This protocol details the reductive interrupted Fischer indolization reaction to construct the pentacyclic core of (+)-Strictamine, establishing the C7 quaternary stereocenter.

Materials:

  • Tetracyclic ketone precursor

  • p-Toluenesulfonylhydrazine

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Methanol (B129727)

  • Acetic acid

Procedure:

  • To a solution of the tetracyclic ketone precursor in anhydrous methanol, add p-toluenesulfonylhydrazine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature until the formation of the corresponding hydrazone is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (B109758) (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pentacyclic indole product.

Expected Outcome: This key transformation typically affords the desired pentacyclic product in good yield (e.g., 60-75%).

Protocol 3: Unified Synthesis via Tandem Heck-Carbonylation[5]

This protocol describes a key step in a unified strategy towards several this compound alkaloids, featuring a tandem Heck-carbonylation to construct a fused five-membered ring and install the C16 methyl ester.

Materials:

  • Vinyl iodide precursor

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K2CO3)

  • Methanol

  • Anhydrous Dimethylformamide (DMF)

  • Carbon monoxide (CO) atmosphere

Procedure:

  • To a solution of the vinyl iodide precursor in a mixture of DMF and methanol in a pressure vessel, add Pd(OAc)2, dppp, and K2CO3.

  • Pressurize the vessel with carbon monoxide (e.g., 50 psi).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration (e.g., 12 hours).

  • After cooling to room temperature, release the pressure and dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired pentacyclic product.

Expected Outcome: This tandem reaction efficiently constructs the core structure, with yields typically ranging from 50-70%.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for this compound alkaloids.

Akuammiline_Synthesis_Strategies cluster_Convergent Convergent Strategy cluster_Unified Unified Biosynthesis-Inspired Strategy cluster_Enantioselective Enantioselective Synthesis A Polycyclic Core B Indole Annulation (e.g., Fischer Indolization) A->B C This compound Scaffold B->C D Common Precursor E Late-Stage Rearrangements D->E F Diverse this compound Alkaloids E->F G Achiral Starting Material H Enantioselective Catalysis G->H I Chiral Intermediate H->I J This compound Alkaloid I->J

Caption: Overview of major total synthesis strategies for this compound alkaloids.

Key_Reaction_Workflow cluster_Cu_Catalysis Protocol 1: Enantioselective Cu-Addition cluster_Fischer_Indolization Protocol 2: Reductive Interrupted Fischer Indolization cluster_Heck_Carbonylation Protocol 3: Tandem Heck-Carbonylation A 3-Bromooxindole + Dimethyl Malonate B CuI / (R)-BINAP Cs2CO3, Toluene A->B C C7 Quaternary Center Formation B->C D Tetracyclic Ketone E 1. TsNHNH2 2. NaBH3CN D->E F Pentacyclic Indole Core E->F G Vinyl Iodide H Pd(OAc)2, dppp CO, MeOH/DMF G->H I Fused Ring System + C16 Ester H->I

Caption: Workflow of key chemical reactions in this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Akuammiline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Akuammiline (B1256633) derivatives, a class of structurally complex indole (B1671886) alkaloids with significant biological activities. The following sections outline key synthetic strategies and experimental procedures derived from notable total syntheses of various this compound alkaloids.

I. Introduction

The this compound alkaloids are a family of monoterpenoid indole alkaloids characterized by a cage-like polycyclic structure. Their intricate molecular architecture has made them challenging targets for synthetic chemists. This document aims to provide a practical guide to the synthesis of these molecules, focusing on key transformations and detailed experimental protocols.

II. Key Synthetic Strategies

The total synthesis of this compound alkaloids often involves several key strategic considerations:

  • Construction of the Polycyclic Core: A central challenge is the efficient assembly of the characteristic bridged-ring systems. Common strategies include intramolecular oxidative coupling, cascade reactions, and cycloadditions.

  • Formation of the C7 Quaternary Center: The creation of the all-carbon quaternary stereocenter at the C7 position is a crucial step in many syntheses.

  • E-Ring Formation: The construction of the seven-membered E-ring, a common feature in many this compound alkaloids, presents a significant synthetic hurdle.[1]

  • Late-Stage Functionalization: Introduction and manipulation of functional groups in the final stages of the synthesis are often necessary to arrive at the natural product.

Total Synthesis of (±)-Vincorine

A notable achievement in the field is the total synthesis of (±)-Vincorine, which features a key one-pot cascade reaction to assemble the core structure.[1]

Experimental Workflow for the Synthesis of the Tetracyclic Core of (±)-Vincorine

cluster_prep Starting Material Preparation cluster_cascade One-Pot Cascade Reaction cluster_product Product Formation start Tetrahydrocarboline cyclopropanation Copper-Catalyzed Intramolecular Cyclopropanation start->cyclopropanation Diazoketoester ring_opening Ring-Opening cyclopropanation->ring_opening Intermediate ring_closure Ring Closure ring_opening->ring_closure Intermediate product Tetracyclic Core Structure ring_closure->product

Caption: Workflow for the one-pot synthesis of the tetracyclic core of (±)-Vincorine.

Protocol: One-Pot Cascade Reaction for the Tetracyclic Core of (±)-Vincorine

This protocol describes the copper-catalyzed intramolecular cyclopropanation, ring-opening, and ring-closure cascade.[1]

Materials:

  • Diazoketoester precursor

  • Copper(I) catalyst (e.g., Cu(acac)₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diazoketoester precursor in anhydrous dichloromethane (B109758) under an inert atmosphere.

  • Add the copper(I) catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the tetracyclic core structure.

Quantitative Data:

StepProductOverall YieldReference
One-Pot Cascade ReactionTetracyclic Core~1% (31 steps)[1]

Total Synthesis of Picrinine (B199341)

The first total synthesis of the complex this compound alkaloid picrinine involved a concise assembly of the [3.3.1]-azabicyclic core and a key Fischer indolization.[2][3][4]

Synthetic Strategy for Picrinine

G cluster_start Starting Material cluster_core Core Assembly cluster_fischer Key Indolization cluster_final Final Steps start Sulfonamide alkylation Alkylation start->alkylation pd_cyclization Pd-catalyzed Enolate Cyclization alkylation->pd_cyclization Vinyl Iodide oxidation IBX Oxidation pd_cyclization->oxidation Bicyclic Ketone epoxidation Epoxidation oxidation->epoxidation Enone wittig Wittig Olefination epoxidation->wittig Epoxide enal Enal Intermediate wittig->enal fischer Fischer Indolization enal->fischer Tricyclic Cyclopentene (B43876) pentacycle Pentacyclic Intermediate fischer->pentacycle cleavage Oxidative Cleavage pentacycle->cleavage functionalization Functional Group Interconversions cleavage->functionalization picrinine Picrinine functionalization->picrinine

Caption: Retrosynthetic analysis of the total synthesis of Picrinine.

Protocol: Fischer Indolization for the Synthesis of Picrinine Intermediate

This protocol details the crucial Fischer indolization step to construct the core carbon framework of picrinine.[2][4]

Materials:

Procedure:

  • Dissolve the tricyclic cyclopentene precursor and phenylhydrazine in anhydrous toluene.

  • Add trifluoroacetic acid dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the hexacyclic indolenine product.

Quantitative Data:

Starting MaterialProductYieldReference
Tricyclic cyclopenteneHexacyclic indolenineN/A[2][4]

Note: Specific yield for this step requires accessing the full experimental details of the publication.

Divergent Synthesis of this compound Alkaloid Derivatives

Recent work has focused on the divergent synthesis of this compound alkaloid derivatives for the exploration of their biological activities, such as their effect on rheumatoid arthritis fibroblast-like synoviocytes.[5][6]

General Workflow for Derivatization

cluster_core Core Synthesis cluster_derivatization Functionalization cluster_products Derivative Library start Known Intermediates oxidation Oxidation (DMP, PCC) start->oxidation ring_opening Ring Opening start->ring_opening esterification Esterification oxidation->esterification boc_deprotection Boc Deprotection (TMSOTf) oxidation->boc_deprotection derivatives This compound Derivatives ring_opening->derivatives esterification->derivatives boc_deprotection->derivatives

Caption: General workflow for the divergent synthesis of this compound derivatives.

Protocol: Oxidation of an Allylic Alcohol Intermediate

This protocol describes a typical oxidation step used in the synthesis of this compound derivatives.[5]

Materials:

  • Allylic alcohol intermediate

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the allylic alcohol intermediate in anhydrous DCM.

  • Add the oxidizing agent (DMP or PCC) portion-wise at 0 °C.

  • Stir the reaction mixture at the same temperature and monitor by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate (B1220275) for DMP).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data for Derivative Synthesis:

ReactionReagentsProduct(s)Yield RangeReference
OxidationDMPEnoneN/A[5]
OxidationPCCα,β-unsaturated aldehydeN/A[5]
EsterificationTMSCHN₂Methyl estersN/A[5]
Boc DeprotectionTMSOTfDeprotected amineN/A[5]

Note: Specific yields for these derivatization steps require accessing the full experimental details of the publication.

V. Conclusion

The synthesis of this compound derivatives remains a vibrant area of research, driven by the structural complexity and potential therapeutic applications of these natural products. The protocols and strategies outlined in this document provide a foundation for researchers to engage in the synthesis of these challenging molecules. Access to the full experimental details within the cited literature is recommended for precise replication and further methods development.

References

Application Notes and Protocols for the Isolation of Akuammiline from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation of Akuammiline, an indole (B1671886) alkaloid, from the seeds of Picralima nitida. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the extraction, fractionation, and purification of this compound.

Introduction

Picralima nitida, commonly known as the Akuamma tree, is a plant species whose seeds are rich in various indole alkaloids, including this compound. These alkaloids are of significant interest to the scientific community due to their potential pharmacological activities. This application note details a robust protocol for the isolation of this compound in high purity, suitable for further biological and chemical investigations. The primary method described is pH-zone-refining countercurrent chromatography (pHZR-CCC), a liquid-liquid chromatography technique well-suited for separating basic compounds like alkaloids.

Overview of the Isolation Workflow

The isolation process involves a multi-step approach beginning with the preparation of the plant material, followed by extraction of the crude alkaloids, and culminating in a multi-stage chromatographic purification to yield pure this compound.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Liquid-Liquid Partitioning cluster_2 Phase 3: Chromatographic Purification start Picralima nitida Seed Powder extraction Methanolic Hydrochloride Extraction start->extraction filtration Filtration extraction->filtration evaporation1 Evaporation to Dryness filtration->evaporation1 dissolution Dissolution in Aqueous HCl evaporation1->dissolution wash Hexane Wash (Defatting) dissolution->wash extraction_dcm Dichloromethane (B109758) Extraction wash->extraction_dcm evaporation2 Evaporation of DCM extraction_dcm->evaporation2 crude_fraction Crude Dichloromethane Fraction evaporation2->crude_fraction ph_ccc pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) crude_fraction->ph_ccc co_elution Co-elution of Picraline and this compound ph_ccc->co_elution flash_chromatography Silica (B1680970) Gel Flash Chromatography co_elution->flash_chromatography pure_this compound Pure this compound flash_chromatography->pure_this compound

Caption: Workflow for the isolation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative isolation protocol.

ParameterValueReference
Starting Material (Seed Powder)250 g[1]
Crude Dichloromethane Fraction Yield3.356 g[1]
Amount of DCM Fraction for pHZR-CCC1.2 g[1]
Final Yield of this compound (5)61 mg[1]
Final Yield of Picraline (6)90 mg[1]
Final Yield of Pseudo-akuammigine130 mg[1]
Final Yield of Akuammicine145 mg[1]

Detailed Experimental Protocols

Preparation of the Dichloromethane Fraction

This initial phase aims to extract and concentrate the alkaloids from the raw seed material.

Materials:

  • Picralima nitida seed powder

  • Methanolic hydrochloride solution

  • Aqueous hydrochloric acid (2N)

  • Hexanes

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Large stirring apparatus

  • Filtration apparatus

Protocol:

  • Combine 250 g of Picralima nitida seed powder with 400 mL of methanolic hydrochloride solution.[1]

  • Stir the mixture for two hours.[1]

  • Filter the seed powder from the solution.[1]

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.[1]

  • Dissolve the resulting extract in 400 mL of 2N aqueous hydrochloric acid.[1]

  • Wash the acidic solution three times with 400 mL of hexanes to remove non-polar compounds.[1]

  • Extract the aqueous layer three times with 400 mL of dichloromethane.[1]

  • Combine the dichloromethane layers and evaporate to dryness under vacuum to yield the crude dichloromethane fraction.[1]

Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This is the primary purification step that separates the complex alkaloid mixture based on their pKa values and partition coefficients.

Instrumentation:

  • SCPC-250 chromatograph (or equivalent) with a 266 mL rotor.[1]

Solvent System:

  • A suitable two-phase solvent system is critical for successful separation. The selection is typically determined by partitioning experiments to modulate the partition coefficients of the target compounds.[2]

Protocol:

  • Perform pH-Zone Refining Countercurrent Chromatography on the crude dichloromethane fraction.[1]

  • Elution of this compound (5) and Picraline (6) typically occurs in the pH range of 3 to the low-mid 4s.[3]

  • Despite optimization, this compound and Picraline often co-elute as an approximate 1:1 mixture.[1]

  • Collect the fractions containing the co-eluting mixture for further purification.

Final Purification by Flash Chromatography

This final step separates the co-eluting this compound and Picraline.

Materials:

  • Silica gel

  • Flash chromatography system

  • Appropriate solvent system (e.g., a gradient of dichloromethane and methanol)

Protocol:

  • Concentrate the fractions from the pHZR-CCC containing the this compound and Picraline mixture.

  • Adsorb the mixture onto a small amount of silica gel.

  • Perform flash chromatography on a silica gel column.

  • Elute with a suitable solvent system to separate this compound and Picraline.[1]

  • Collect the fractions and confirm the purity of this compound using analytical techniques such as TLC, HPLC, and NMR.

  • Evaporate the solvent from the pure fractions to obtain isolated this compound.

Signaling Pathways and Logical Relationships

While the isolation protocol itself does not involve signaling pathways, the alkaloids isolated from Picralima nitida, including this compound, have been investigated for their activity at various central nervous system receptors, primarily opioid receptors.[2][4][5]

G cluster_0 Pharmacological Target Screening cluster_1 Specific Opioid Receptor Activity cluster_2 Observed In Vitro Activity This compound This compound receptors CNS Receptor Panel (>40) This compound->receptors Evaluated against opioid_receptors Primary Target: Opioid Receptors receptors->opioid_receptors Identified as mu_receptor Mu Opioid Receptor opioid_receptors->mu_receptor kappa_receptor Kappa Opioid Receptor opioid_receptors->kappa_receptor micromolar_activity Micromolar Activity at Mu Receptor mu_receptor->micromolar_activity Demonstrated

Caption: Pharmacological screening of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and operating equipment. The yields and results may vary depending on the quality of the starting material and the specific experimental conditions.

References

Application Note: Quantification of Akuammiline in Plant Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantitative analysis of Akuammiline in plant extracts. This compound, a prominent monoterpenoid indole (B1671886) alkaloid found in various plant species such as Picralima nitida and Alstonia scholaris, has garnered significant interest for its diverse pharmacological activities.[1][2][3] Accurate quantification of this compound in plant matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to the larger class of monoterpenoid indole alkaloids, a group of natural products known for their complex chemical structures and significant biological activities.[2][4] These alkaloids are predominantly found in plants belonging to the Apocynaceae family.[5][6] The therapeutic potential of plant extracts containing this compound necessitates the development of reliable and validated analytical methods for its quantification. This ensures the consistency, safety, and efficacy of botanical drugs and related products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such complex mixtures due to its high resolution, sensitivity, and reproducibility.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable. An example is the Thermo Scientific Dionex Ultimate 3000 series.[7]

  • Column: A reverse-phase C18 column, such as a Hypersil Gold C18 (5 µm, 250 x 4.6 mm), is recommended for optimal separation.[7]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water are required. Ammonium hydroxide (B78521) and formic acid may be used as mobile phase modifiers.

  • Reference Standard: A certified reference standard of this compound is necessary for calibration and quantification.

2.2. Sample Preparation

The extraction of this compound from plant material is a critical step to ensure accurate quantification. A generalized solid-liquid extraction protocol is provided below.

Protocol: Extraction of this compound from Plant Material

  • Grinding: Dry the plant material (e.g., seeds, leaves, or bark) at a controlled temperature and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Select an appropriate solvent system. A common choice for alkaloids is methanol or a mixture of methanol and water.

  • Extraction Procedure:

    • Accurately weigh approximately 1 gram of the powdered plant material.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

2.3. Chromatographic Conditions

The following HPLC conditions have been adapted from methodologies used for the analysis of related indole alkaloids.[7]

  • Mobile Phase A: 0.05% Ammonium Hydroxide in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 98% B (linear gradient)

    • 20-25 min: 98% B (isocratic)

    • 25-30 min: Re-equilibration to 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using a series of known concentrations of the this compound reference standard.

Protocol: Calibration and Quantification

  • Stock Solution: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot the peak area versus the concentration to generate a calibration curve. Determine the linearity of the response (R² value).

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The following table summarizes typical validation parameters for an HPLC method for alkaloid quantification.

ParameterTypical SpecificationDescription
Linearity (R²) > 0.995The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Precision (%RSD) < 2%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
Accuracy (% Recovery) 95-105%The closeness of the test results obtained by the method to the true value.
Specificity No interfering peaks at the retention time of the analyteThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Advanced Method: LC-MS/MS for Enhanced Sensitivity and Specificity

For more complex matrices or when higher sensitivity is required, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. An LC-MS/MS system, such as a QTRAP® coupled to an ExionLC™ system, can provide highly selective and sensitive quantification.[7]

Illustrative LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]⁺ for this compound

  • Product Ion (Q3): Specific fragment ions of this compound

  • Collision Energy: Optimized for the specific precursor-product ion transition

The use of MRM significantly enhances specificity by monitoring a specific fragmentation pattern for the target analyte, reducing the likelihood of interference from co-eluting compounds.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Extract chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (280 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration Chromatogram calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_params Key Parameters HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity Good Cost Cost HPLC->Cost Lower Complexity Complexity HPLC->Complexity Lower LCMS LC-MS/MS LCMS->Sensitivity Excellent LCMS->Specificity Excellent LCMS->Cost Higher LCMS->Complexity Higher

Caption: Comparison of HPLC and LC-MS/MS methods.

References

Application Notes and Protocols: Developing a Cytotoxicity Assay for Akuammiline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Akuammiline alkaloids, a class of monoterpene indole (B1671886) alkaloids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Some members of this family, such as echitamine, have demonstrated promising cytotoxic activities, suggesting their potential as lead compounds for the development of novel anticancer therapeutics.[1] Establishing a robust and reliable cytotoxicity assay is a critical first step in screening and characterizing the anticancer potential of this compound compounds.

These application notes provide a comprehensive framework for assessing the cytotoxic effects of this compound compounds on cancer cell lines. The protocols herein detail methods for determining cell viability and distinguishing between different modes of cell death, namely necrosis and apoptosis.

Key Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound compounds involves a primary screening assay to determine the dose-dependent effect on cell viability, followed by secondary assays to elucidate the mechanism of cell death.

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Mechanism Assays cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HeLa, MCF-7) treat_cells Treat Cells with This compound Compounds (Dose-Response) prep_cells->treat_cells prep_this compound Prepare this compound Compound Stock Solutions prep_this compound->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Necrosis) treat_cells->ldh_assay annexin_v Annexin V/PI Staining (Apoptosis) treat_cells->annexin_v ic50 Determine IC50 Value mtt_assay->ic50 data_analysis Quantitative Analysis & Data Visualization ic50->data_analysis ldh_assay->data_analysis annexin_v->data_analysis

Caption: Experimental workflow for cytotoxicity assessment of this compound compounds.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound compound of interest

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of necrosis.[5]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants from the primary assay

  • 96-well flat-bottom plate

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Following treatment with this compound compounds as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated cells 30 minutes before supernatant collection.

    • Background Control: Culture medium without cells.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of stop solution (from the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Apoptosis Detection: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound compounds at the determined IC50 concentration for the desired time period.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[10]

Data Analysis: The cell population will be differentiated into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Live cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

The percentage of cells in each quadrant provides a quantitative measure of apoptosis and necrosis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay)

This compound CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Compound A195.2 ± 4.115.6
1060.8 ± 5.5
2535.1 ± 3.8
5010.3 ± 2.1
Compound B198.1 ± 3.545.2
1085.4 ± 6.2
2555.7 ± 4.9
5028.9 ± 3.3

Table 2: Cytotoxicity (LDH Assay)

This compound CompoundConcentration (µM)% Cytotoxicity (Mean ± SD)
Compound AIC50 (15.6)12.5 ± 2.3
Compound BIC50 (45.2)8.9 ± 1.8
Positive Control (Lysis Buffer)-100

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control96.3 ± 2.11.5 ± 0.51.2 ± 0.41.0 ± 0.3
Compound A (IC50)45.8 ± 3.530.2 ± 2.818.5 ± 2.15.5 ± 1.2
Compound B (IC50)60.1 ± 4.222.7 ± 3.112.3 ± 2.54.9 ± 1.5

Potential Signaling Pathway

Indole alkaloids have been reported to induce apoptosis through various signaling pathways, including the intrinsic (mitochondrial) pathway.[1] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[11]

apoptosis_pathway cluster_regulation Regulation of Mitochondrial Permeability cluster_caspase Caspase Cascade This compound This compound Compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 bax Bax (Pro-apoptotic) This compound->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Increased Permeability caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by this compound compounds.

References

Application Notes & Protocols: In Vitro Experimental Models to Study Akuammiline Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Akuammiline (B1256633) alkaloids are a class of monoterpene indole (B1671886) alkaloids derived from plants such as Picralima nitida.[1][2] These natural products have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][3] Key areas of investigation include their opioid-like analgesic properties and potential anti-inflammatory effects.[3][4] For example, the related alkaloid pseudoakuammigine exhibits opioid activity, while others have shown cytotoxic or anti-inflammatory potential.[1][3][5]

These application notes provide detailed protocols for robust in vitro models designed to characterize the bioactivity of this compound and its derivatives, focusing on its effects on opioid receptor signaling and inflammatory pathways.

Section 1: Opioid Receptor Activity Models

This compound alkaloids interact with opioid receptors, which are G-protein coupled receptors (GPCRs).[6] Upon agonist binding, these receptors primarily couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] Beyond G-protein signaling, opioid receptors can also trigger G-protein-independent signaling by recruiting β-arrestin proteins, a pathway critical for receptor desensitization and internalization.[7][8] Characterizing a compound's activity across these pathways is crucial for understanding its pharmacological profile.

Quantitative Data Summary: Opioid Receptor Activity

The following table summarizes representative data for this compound-related alkaloids. Experimental values for this compound should be determined and populated using the protocols below.

CompoundReceptor TargetAssay TypeMeasured Value (Unit)Reference
Akuammicineκ-Opioid Receptor (κOR)Binding AffinityK_i_ = 89 (nM)[9]
Akuammicineκ-Opioid Receptor (κOR)cAMP InhibitionIC_50_ = 240 (nM)[9]
Pseudoakuammigineµ-Opioid Receptor (µOR)G-protein ActivationPreferential Agonist[8]
This compoundµ-Opioid Receptor (µOR)Binding AffinityTo be determined
This compoundκ-Opioid Receptor (κOR)Binding AffinityTo be determined
This compoundµ-Opioid Receptor (µOR)cAMP InhibitionTo be determined
This compoundκ-Opioid Receptor (κOR)cAMP InhibitionTo be determined
This compoundµ-Opioid Receptor (µOR)β-Arrestin RecruitmentTo be determined

Signaling & Experimental Workflow Diagrams

Opioid_Receptor_Signaling cluster_membrane Cell Membrane This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Reduced signaling

Caption: G-protein dependent signaling pathway for µ-opioid receptor activation.

Experimental_Workflow_Opioid cluster_assays Parallel Assays start Start: Prepare Reagents & this compound Dilutions culture Culture CHO or HEK293 cells stably expressing opioid receptor start->culture plate_cells Plate cells in 384-well plates culture->plate_cells add_compounds Add this compound dilutions and controls (agonist/antagonist) plate_cells->add_compounds incubate Incubate (e.g., 30 min at 37°C) add_compounds->incubate cAMP cAMP Assay: Add Forskolin (B1673556) & HTRF reagents incubate->cAMP beta_arrestin β-Arrestin Assay: Add detection reagents incubate->beta_arrestin read_plate Read plate on a suitable plate reader (e.g., HTRF reader) cAMP->read_plate beta_arrestin->read_plate analyze Data Analysis: Calculate IC50/EC50 values read_plate->analyze end End: Determine Potency, Efficacy, and Bias analyze->end

Caption: High-throughput workflow for opioid receptor functional assays.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay (HTRF)

This assay quantifies the inhibition of adenylyl cyclase following receptor activation, serving as a primary method to determine agonist potency and efficacy.[7]

  • Materials:

    • HEK293 or CHO cells stably expressing the opioid receptor of interest (e.g., µ-opioid receptor).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Forskolin solution (stimulates adenylyl cyclase).

    • Reference agonist (e.g., DAMGO for µOR).

    • HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer).

    • White, low-volume 384-well plates.

  • Procedure:

    • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, wash cells with PBS and resuspend in assay buffer to a density of approximately 1 x 10^6 cells/mL.[7]

    • Compound Plating: Prepare a serial dilution of this compound in assay buffer. Add 2.5 µL of each concentration to the wells of a 384-well plate. Include wells for a reference agonist (positive control) and assay buffer only (negative control).

    • Cell Dispensing: Dispense 5 µL of the cell suspension into each well.

    • Incubation: Incubate the plate for 30 minutes at 37°C.[7]

    • Stimulation: Add 2.5 µL of forskolin solution. The final concentration should be pre-determined to elicit a sub-maximal cAMP response (typically 1-10 µM).[7]

    • Detection: Add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Normalize the data relative to the positive (forskolin alone) and negative controls.

    • Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC_50_ value.

Section 2: Anti-inflammatory Activity Models

The anti-inflammatory potential of this compound can be assessed in vitro by measuring its ability to suppress the production of inflammatory mediators in immune cells.[4][10] A common model involves using murine macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[10][11]

Quantitative Data Summary: Anti-inflammatory Activity

This table provides a template for summarizing the anti-inflammatory effects of this compound.

Cell LineInflammatory StimulusMeasured MediatorAssay TypeIC_50_ (µM)
RA-FLS(Proliferation)Cell ViabilityMTS/MTT3.21 ± 0.31 (for derivative 17c)[12][13]
RAW 264.7LPSNitric Oxide (NO)Griess AssayTo be determined
RAW 264.7LPSTNF-αELISATo be determined
RAW 264.7LPSIL-6ELISATo be determined
RAW 264.7NoneCell ViabilityMTS AssayTo be determined (>100 µM)

Signaling & Experimental Workflow Diagrams

LPS_Inflammatory_Pathway cluster_cell Macrophage Cell LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling MyD88/TRIF Signaling Cascade TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB Gene Gene Transcription NFkB->Gene Translocates to Nucleus Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS -> NO) Gene->Mediators Induces expression of This compound This compound This compound->Signaling Inhibits? This compound->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Anti_Inflammatory_Workflow cluster_assays Mediator Quantification start Start: Culture RAW 264.7 Macrophage Cells seed_cells Seed cells in 96-well plates start->seed_cells pretreat Pre-treat with this compound dilutions for 1-2 hours seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect viability Cell Viability Assay (MTS) on remaining cells in plate incubate->viability griess Griess Assay for Nitric Oxide (NO) collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa analyze Data Analysis: Calculate IC50 values griess->analyze elisa->analyze viability->analyze end End: Determine Anti-inflammatory Potency analyze->end

Caption: Workflow for screening anti-inflammatory activity in vitro.

Experimental Protocols

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants as an indicator of iNOS activity.

  • Materials:

    • RAW 264.7 cells.

    • Complete Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • This compound stock solution.

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent Kit (e.g., from Promega or Thermo Fisher).

    • Sodium nitrite (NaNO_2_) standard.

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include wells with medium alone (vehicle control). Incubate for 1-2 hours.

    • Stimulation: Add LPS to all wells except the negative control wells to a final concentration of 1 µg/mL.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO_2_ incubator.

    • Supernatant Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Griess Reaction:

      • Prepare a nitrite standard curve (0-100 µM) using the NaNO_2_ standard.

      • Add 50 µL of Sulfanilamide solution (Component A) to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of NED solution (Component B). Incubate for another 10 minutes at room temperature, protected from light.

    • Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Normalize the results to the LPS-stimulated control.

    • Plot the percent inhibition of NO production against the logarithm of this compound concentration to determine the IC_50_ value.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated cells.

  • Materials:

    • Supernatants collected from the experiment described in Protocol 2.

    • ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems or BioLegend).

    • ELISA plate reader.

  • Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit. The general steps are:

    • Coating: Coat a 96-well ELISA plate with the capture antibody.

    • Blocking: Block non-specific binding sites.

    • Sample Incubation: Add cell culture supernatants and standards to the wells.

    • Detection: Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Substrate Addition: Add a colorimetric substrate (e.g., TMB). The reaction is stopped with a stop solution.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Calculate the cytokine concentration in each sample from the standard curve.

    • Determine the percent inhibition of cytokine production for each this compound concentration and calculate the IC_50_ value.

Protocol 4: Cell Viability Assay (MTS/MTT)

It is crucial to confirm that the observed reduction in inflammatory mediators is not a result of drug-induced cell death.

  • Materials:

    • Cells remaining in the 96-well plate after supernatant collection (from Protocol 2).

    • MTS reagent (e.g., CellTiter 96 AQueous One Solution from Promega).

    • Microplate reader.

  • Procedure:

    • After collecting the supernatant for NO and cytokine analysis, gently wash the cells in each well with 100 µL of PBS.

    • Add 100 µL of fresh complete medium and 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO_2_ incubator.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Ensure that the concentrations of this compound showing anti-inflammatory effects do not significantly reduce cell viability.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids, represent a compelling area of pharmacological research due to their diverse biological activities. Evidence suggests that these compounds, particularly those derived from the seeds of Picralima nitida, interact with a range of molecular targets, with a significant emphasis on the opioid system.[1][2][3] For instance, the alkaloid akuammicine (B1666747) is a selective agonist of the kappa-opioid receptor (κOR), while akuammidine (B1680586) shows a preference for mu-opioid (µOR) binding sites, and akuammine (B1666748) acts as a µOR antagonist.[2][4][5] Beyond the opioid system, these alkaloids may also modulate other targets such as glycine (B1666218) receptors and have shown potential anti-inflammatory effects by inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLSs).[1][3][6][7]

These application notes provide a comprehensive guide for the detailed investigation of the mechanism of action of this compound and its related alkaloids. The protocols outlined below cover essential in vitro and in vivo assays to determine receptor binding affinity, functional activity, downstream signaling pathways, and physiological effects.

Data Presentation: Quantitative Analysis of this compound Alkaloids

A critical first step in characterizing a compound is to quantify its interaction with its putative targets. The following table summarizes known binding affinities and functional potencies of several key this compound-related alkaloids at opioid receptors.

AlkaloidReceptorBinding Affinity (Kᵢ, µM)Functional ActivityReference
Akuammidine µ-Opioid0.6Agonist[2]
δ-Opioid2.4-[2]
κ-Opioid8.6-[2]
Akuammine µ-Opioid0.5Antagonist (pK₋B = 5.7)[2]
Akuammicine µ-Opioid>10-[2]
δ-Opioid>10-[2]
κ-Opioid0.2Full/Partial Agonist[2]
Pseudoakuammigine µ-Opioid>10Little to no efficacy[2]
δ-Opioid>10Little to no efficacy[2]
κ-Opioid>10Little to no efficacy[2]

Logical Framework for Investigation

A systematic approach is crucial for elucidating the mechanism of action. The investigation should progress from initial binding studies to functional cellular assays and finally to in vivo models to confirm physiological relevance.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo & Disease Model Validation A Radioligand Binding Assays (Determine Kᵢ at µ, δ, κ Opioid Receptors) B Broad Receptor Panel Screen (Identify Off-Target Interactions) A->B Primary targets identified C GTPγS Binding Assay (Measure G-protein Activation, EC₅₀) B->C Proceed with hits H Cell Proliferation Assays (e.g., RA-FLS for Anti-inflammatory Effects) B->H Investigate secondary effects D β-Arrestin Recruitment Assay (Assess Signaling Bias) C->D E Isolated Tissue Bioassays (e.g., Guinea Pig Ileum - Confirm Agonism/Antagonism) C->E F Electrophysiology (Patch Clamp) (Measure Ion Channel Modulation) D->F G In Vivo Analgesia Models (e.g., Tail Flick Test) E->G Confirm physiological effect

Caption: Logical workflow for investigating this compound's mechanism of action.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors expressed in cell membranes.[1][6][8]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µOR: [³H]DAMGO

    • δOR: [³H]DPDPE

    • κOR: [³H]U-69,593

  • Non-specific Binding Control: Naloxone (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters (GF/C), cell harvester, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate (total volume = 200 µL):

    • Total Binding: 50 µL radioligand, 50 µL binding buffer, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL radioligand, 50 µL Naloxone (10 µM), 100 µL membrane suspension.

    • Competition: 50 µL radioligand, 50 µL of varying concentrations of this compound, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[6]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d) , where [L] is the concentration and K₋d is the dissociation constant of the radioligand.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Membranes & Reagents start->prep plate Plate Radioligand, Compound, & Membranes prep->plate incubate Incubate (25°C, 60-90 min) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Protocol 2: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of an agonist to activate G-protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[2][9][10]

Materials:

  • Receptor Source: Membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate (final concentration 10-30 µM).

  • Test compound (this compound) and a known reference agonist.

  • Glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, reference agonist, and GDP in the assay buffer.

  • Assay Setup: In a 96-well plate, combine on ice:

    • Membrane suspension (10-20 µg protein).

    • GDP solution.

    • Varying concentrations of this compound or reference agonist.

    • Assay buffer to bring the volume to 150 µL.

  • Initiation: Start the reaction by adding 50 µL of [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Stop the reaction by rapid filtration through GF/C filters using a cell harvester, followed by washing with ice-cold wash buffer.[10]

  • Counting: Dry the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis: Plot the stimulated binding (cpm) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (potency) and E₋max (efficacy) values.

G cluster_pathway GPCR Signaling & GTPγS Assay Principle receptor GPCR Agonist (this compound) g_protein Gα-GDP Gβγ receptor:f1->g_protein Activation g_protein_active Gα-[³⁵S]GTPγS Gβγ g_protein->g_protein_active GDP/[³⁵S]GTPγS Exchange (Measured) effector Effector (e.g., Adenylyl Cyclase) g_protein_active:g_alpha_active->effector Signal Transduction

Caption: GPCR activation and the principle of the GTPγS binding assay.

Protocol 3: β-Arrestin Recruitment Assay (PRESTO-Tango)

This assay determines if receptor activation by a ligand leads to the recruitment of β-arrestin, a key event in GPCR desensitization and biased signaling. The PRESTO-Tango method is a high-throughput, transcription-based reporter assay.[4][11][12]

Materials:

  • HTLA Cells: HEK293T cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter.

  • GPCR-Tango Plasmids: Plasmids encoding the opioid receptor of interest fused to a C-terminal TEV cleavage site and a tTA transcription factor.

  • Poly-L-lysine, transfection reagents, DMEM, and luciferase assay substrate.

  • 384-well optical bottom plates.

Procedure:

  • Plate Coating: Coat 384-well plates with poly-L-lysine.[5]

  • Transfection: Transfect HTLA cells with the specific GPCR-Tango plasmid.

  • Cell Seeding: After 24 hours, seed the transfected cells into the coated 384-well plates.

  • Compound Addition: After an additional 4-6 hours, add varying concentrations of this compound or a reference agonist to the wells.

  • Incubation: Incubate the plates for 12-16 hours at 37°C.

  • Luminescence Reading: Add luciferase substrate to each well and measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates β-arrestin recruitment. Plot the luminescence signal against the log of the compound concentration to determine EC₅₀ and E₋max values.

Protocol 4: Isolated Tissue Bioassay (Guinea Pig Ileum)

This classic pharmacology preparation assesses the functional agonist or antagonist activity of compounds on µ- and κ-opioid receptors present in the enteric nervous system, which modulate acetylcholine (B1216132) release and smooth muscle contraction.[13][14]

Materials:

  • Male guinea pig (250-350g).

  • Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ bath, isometric force transducer, data acquisition system.

  • Electrical field stimulator.

  • This compound, reference opioids (e.g., morphine), and antagonists (e.g., naloxone).

Procedure:

  • Tissue Dissection: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Preparation Mounting: Mount a 2-3 cm segment of the ileum in the organ bath containing the physiological salt solution under a resting tension of ~1 g.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes, until a stable baseline is achieved.

  • Stimulation: Elicit twitch contractions using electrical field stimulation (e.g., 0.1 Hz frequency, 1 ms (B15284909) pulse duration).

  • Compound Testing (Agonist):

    • Add cumulative concentrations of this compound to the organ bath.

    • Record the inhibition of the electrically-evoked twitch contractions.

    • An agonist effect is observed as a dose-dependent reduction in twitch height.

  • Compound Testing (Antagonist):

    • Determine the concentration-response curve for a reference agonist (e.g., morphine).

    • Incubate the tissue with this compound for 20-30 minutes.

    • Repeat the concentration-response curve for the reference agonist in the presence of this compound.

    • An antagonist effect will cause a rightward shift in the agonist's concentration-response curve.

  • Data Analysis: Calculate EC₅₀ values for agonists and pA₂ values for antagonists.

Protocol 5: In Vivo Tail Flick Test for Analgesia

This is a standard in vivo test to assess the analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[3][15][16]

Materials:

  • Mice or rats (e.g., Sprague-Dawley rats, 200-250g).

  • Tail flick analgesiometer with a radiant heat source.

  • Animal restrainers.

  • This compound solution for injection (e.g., intraperitoneal, subcutaneous).

  • Positive control (e.g., morphine) and vehicle control.

Procedure:

  • Acclimation: Acclimate the animals to the restrainers and the testing environment for several days prior to the experiment.[7]

  • Baseline Latency: Gently place a rat in the restrainer. Position its tail over the heat source aperture. Start the timer and the heat source. Record the time (latency) it takes for the rat to flick its tail away from the heat. Take 2-3 baseline readings for each animal. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.[16]

  • Drug Administration: Administer this compound, vehicle, or morphine to the animals according to the experimental group.

  • Post-treatment Latency: At specific time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail flick latency measurement.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . Compare the %MPE between treatment groups to determine analgesic efficacy.

Conclusion

The multifaceted nature of this compound alkaloids necessitates a systematic and multi-assay approach to fully elucidate their mechanism of action. The protocols described herein provide a robust framework for researchers to progress from initial target identification and affinity determination to detailed functional characterization and in vivo validation. By combining receptor binding assays, cellular signaling studies, classic tissue bioassays, and behavioral models, a comprehensive pharmacological profile of this compound can be constructed, paving the way for potential therapeutic applications.

References

Techniques for Assessing Akuammiline Receptor Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline alkaloids, a class of indole (B1671886) alkaloids isolated from the seeds of Picralima nitida, have garnered significant interest due to their traditional use in pain management and their demonstrated affinity for various receptors, most notably opioid receptors.[1] Understanding the binding characteristics of these alkaloids is a critical step in elucidating their pharmacological mechanisms and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for assessing the receptor binding affinity of this compound alkaloids using established in vitro and in silico techniques.

Data Presentation: Quantitative Binding Affinity of this compound Alkaloids

The following tables summarize the reported binding affinities of various this compound alkaloids for opioid receptors, primarily determined through radioligand binding assays. This data is essential for designing competition binding experiments and for interpreting structure-activity relationships (SAR).

Table 1: Binding Affinity (Ki) of this compound Alkaloids at Opioid Receptors

AlkaloidReceptor SubtypeKi (µM)Assay TypeReference(s)
Akuammidineµ-Opioid0.6Radioligand Binding
δ-Opioid2.4Radioligand Binding
κ-Opioid8.6Radioligand Binding
Akuammineµ-Opioid0.5Radioligand Binding
Akuammicineκ-Opioid0.2Radioligand Binding
Akuammigineµ-Opioid> 10Radioligand Binding
Pseudoakuammigineµ-Opioid> 10Radioligand Binding

Table 2: Receptor Binding Profile of this compound Alkaloids at 10 µM

AlkaloidReceptorRadioligand Displaced% DisplacementAssay TypeReference(s)
Akuammineµ-Opioid[³H]-DAMGOHighRadioligand Binding[2]
κ-Opioid[³H]-U69,593HighRadioligand Binding[2]
D₅ Dopamine[³H]-SCH-23390HighRadioligand Binding[2]
Pseudoakuammigineµ-Opioid[³H]-DAMGOHighRadioligand Binding[2]
κ-Opioid[³H]-U69,593HighRadioligand Binding[2]
D₅ Dopamine[³H]-SCH-23390HighRadioligand Binding[2]
Akuammicineµ-Opioid[³H]-DAMGOHighRadioligand Binding[2]
κ-Opioid[³H]-U69,593Very HighRadioligand Binding[2]
D₅ Dopamine[³H]-SCH-23390HighRadioligand Binding[2]
This compoundµ-Opioid[³H]-DAMGOLowRadioligand Binding[2]
κ-Opioid[³H]-U69,593HighRadioligand Binding[2]
D₅ Dopamine[³H]-SCH-23390HighRadioligand Binding[2]
Picralineµ-Opioid[³H]-DAMGOLowRadioligand Binding[2]
κ-Opioid[³H]-U69,593HighRadioligand Binding[2]
D₅ Dopamine[³H]-SCH-23390HighRadioligand Binding[2]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and established method for quantifying the interaction between a ligand and a receptor.[3] These assays can be performed in two primary formats: saturation binding to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), and competition binding to determine the affinity (Ki) of an unlabeled test compound (e.g., an this compound alkaloid).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Ligands) Receptor_Source->Incubation Radioligand Radioligand ([³H]-DAMGO, etc.) Radioligand->Incubation Test_Compound Test Compound (this compound Alkaloid) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀, Ki Calculation) Scintillation->Data_Analysis

Workflow for a typical radioligand binding assay.

This protocol is designed to determine the binding affinity (Ki) of an this compound alkaloid for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human opioid receptor of interest (e.g., µ-opioid receptor).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor.

    • For µ-opioid receptor: [³H]DAMGO

    • For δ-opioid receptor: [³H]DPDPE

    • For κ-opioid receptor: [³H]U-69,593

  • Test Compound: this compound alkaloid of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Naloxone for µ-opioid receptors).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the receptor of interest in ice-cold buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Protein concentration can be determined using a Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM Naloxone).

    • Competition Binding: Add receptor membranes, radioligand, and varying concentrations of the this compound alkaloid test compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Binding Assays

Fluorescence-based assays offer a non-radioactive alternative for assessing receptor binding affinity.[4] These assays often rely on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

FP_Competition_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis Receptor Receptor Incubate Incubate Components Receptor->Incubate Fluor_Ligand Fluorescent Ligand Fluor_Ligand->Incubate Test_Compound Test Compound (this compound Alkaloid) Test_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Competition_Curve Generate Competition Curve Measure_FP->Competition_Curve Calculate_Ki Calculate IC₅₀ and Ki Competition_Curve->Calculate_Ki In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics (Optional) cluster_analysis Analysis Receptor_Structure Receptor 3D Structure (from PDB or Homology Model) Docking Dock Ligand to Receptor Receptor_Structure->Docking Ligand_Structure Ligand 3D Structure (this compound Alkaloid) Ligand_Structure->Docking Scoring Calculate Docking Score (Predicted Binding Energy) Docking->Scoring MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Analyze_Pose Analyze Binding Pose and Interactions Scoring->Analyze_Pose Free_Energy Calculate Binding Free Energy MD_Simulation->Free_Energy Free_Energy->Analyze_Pose

References

Application of Akuammiline Derivatives in Rheumatoid Arthritis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA, exhibiting tumor-like characteristics of excessive proliferation and resistance to apoptosis. Recent research has identified natural products as a promising source for the discovery of novel anti-RA therapeutic agents. Akuammiline alkaloids, a class of indole (B1671886) alkaloids, and their synthetic derivatives have emerged as potential candidates for the development of new treatments for RA.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the application of this compound derivatives in RA research.

Application Notes

This compound derivatives have demonstrated potent inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviates (RA-FLSs) in vitro.[1][2] This anti-proliferative activity suggests their potential as disease-modifying antirheumatic drugs (DMARDs). The primary application of these compounds in a research setting is to investigate their efficacy and mechanism of action in preclinical models of RA.

Lead Compounds for Investigation:

Synthetic derivatives of this compound, particularly compounds 9 and 17c , have shown the most promising in vitro activity and serve as excellent starting points for further investigation.[1][2]

Proposed Mechanism of Action:

While the precise signaling pathways modulated by this compound derivatives in RA-FLS have not been definitively elucidated, the known anti-inflammatory properties of indole alkaloids suggest a potential role in the inhibition of key inflammatory pathways such as the NF-κB and JAK-STAT signaling cascades.[3][4][5][6][7] These pathways are crucial regulators of inflammatory responses, cell proliferation, and survival in RA synoviocytes.[8][9][10][11][12] Further research is warranted to confirm the exact molecular targets of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of selected this compound alkaloid derivatives on human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cell line).

CompoundIC50 (µM) on MH7A cells (24h)Reference
9 3.22 ± 0.29[1]
17c 3.21 ± 0.31[1]
6 < 10[1]
17a < 10[1]
17d < 10[1]
17f < 10[1]

Experimental Protocols

In Vitro Protocol: Inhibition of RA-FLS Proliferation

This protocol details the methodology to assess the anti-proliferative effects of this compound derivatives on RA-FLSs.

1. Cell Culture:

  • Culture human rheumatoid arthritis fibroblast-like synoviocytes (e.g., MH7A cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (CCK-8):

  • Seed MH7A cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]

  • Prepare stock solutions of this compound derivatives in dimethyl sulfoxide (B87167) (DMSO) and further dilute to desired concentrations (e.g., 2.5–20 µM) in culture medium.[1] Ensure the final DMSO concentration does not exceed 0.1%.

  • Replace the culture medium with the medium containing the test compounds and incubate for 24 hours.[1]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[13][14][15]

  • Measure the absorbance at 450 nm using a microplate reader.[13][14][15]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

In Vitro Protocol: Investigation of Signaling Pathways

This protocol outlines the investigation of the effect of this compound derivatives on the NF-κB and JAK-STAT signaling pathways in RA-FLS.

1. Cell Treatment and Lysis:

  • Seed RA-FLS in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with this compound derivatives at various concentrations for a specified time (e.g., 2 hours).

  • Stimulate the cells with a pro-inflammatory cytokine such as TNF-α (10 ng/mL) or IL-6 (10 ng/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB or JAK-STAT pathway, respectively.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

2. Western Blot Analysis:

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended primary antibodies include:

    • For NF-κB pathway: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα.

    • For JAK-STAT pathway: anti-phospho-STAT3, anti-STAT3, anti-phospho-JAK2, anti-JAK2.

    • Loading control: anti-GAPDH or anti-β-actin.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound derivatives in a widely used animal model of RA.

1. Animals:

  • Use susceptible mouse strains such as DBA/1J mice, aged 8-10 weeks.[1][2][16][17][18]

2. Induction of Arthritis:

  • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).[1][2][16][17][18]

  • On day 0, administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.[1][2][16][17][18]

  • On day 21, administer a booster immunization of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a site near the primary injection.[1][2][16][17][18]

3. Treatment Protocol:

  • Once arthritis is established (typically around day 24-28), randomly assign mice to treatment groups: Vehicle control, positive control (e.g., methotrexate), and this compound derivative-treated groups at various doses.

  • Administer the compounds daily via oral gavage or intraperitoneal injection.

4. Assessment of Arthritis:

  • Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and clinical score (e.g., on a scale of 0-4 per paw).

  • At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

  • Collect blood samples for analysis of inflammatory cytokines and autoantibodies.

Visualizations

G cluster_0 Rheumatoid Arthritis Pathogenesis cluster_1 Therapeutic Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli RA-FLS Rheumatoid Arthritis Fibroblast-Like Synoviocytes Pro-inflammatory Stimuli->RA-FLS Proliferation Proliferation RA-FLS->Proliferation Inflammation Inflammation RA-FLS->Inflammation Joint Destruction Joint Destruction Proliferation->Joint Destruction Inflammation->Joint Destruction This compound Derivatives This compound Derivatives Inhibition Inhibition This compound Derivatives->Inhibition Inhibition->RA-FLS

Caption: Proposed therapeutic action of this compound derivatives on RA-FLS.

G Start Start Seed RA-FLS Seed RA-FLS in 96-well plates Start->Seed RA-FLS Adherence Allow cells to adhere overnight Seed RA-FLS->Adherence Treatment Treat with this compound derivatives (24h) Adherence->Treatment Add CCK-8 Add CCK-8 solution Treatment->Add CCK-8 Incubate Incubate (1-4h) Add CCK-8->Incubate Measure Absorbance Measure absorbance at 450 nm Incubate->Measure Absorbance Analyze Data Calculate IC50 Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for in vitro RA-FLS proliferation assay.

G cluster_0 Pro-inflammatory Signaling in RA-FLS cluster_1 Proposed Inhibition by this compound Derivatives Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK IKK IKK Cytokine Receptor->IKK inhibits STAT STAT JAK->STAT p-STAT p-STAT STAT->p-STAT Nucleus Nucleus p-STAT->Nucleus IκB IκB IKK->IκB inhibits NF-κB NF-κB IKK->NF-κB activates NF-κB->Nucleus Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription This compound This compound Derivatives This compound->JAK This compound->IKK

References

Application Notes and Protocols: Akuammiline as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The akuammiline (B1256633) alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, represent a promising and structurally unique scaffold for the development of novel therapeutics.[1][2] Isolated from plants of the Apocynaceae family, these compounds exhibit a wide range of pharmacological activities, including modulation of opioid receptors and anti-inflammatory effects.[3][4] Their complex, cage-like architecture presents a unique opportunity for the design of potent and selective ligands for various biological targets.[5] This document provides detailed application notes and protocols for researchers interested in utilizing the this compound scaffold for drug discovery, with a focus on its application as an opioid receptor modulator and an inhibitor of inflammatory pathways.

Data Presentation

Opioid Receptor Activity of this compound Derivatives

Recent studies have focused on the semi-synthesis of this compound derivatives to explore their structure-activity relationships (SAR) at opioid receptors. Modifications at various positions of the this compound core have led to significant improvements in potency and selectivity for the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).

CompoundModificationTarget ReceptorActivity TypeKi (nM)EC50 (nM)Fold Improvement vs. Parent
Akuammine (Parent) -MORWeak Agonist~2600-5200--
Pseudoakuammigine (Parent) -MORWeak Agonist~2600-5200--
Derivative 1 Phenethyl moiety at N1 of pseudoakuammigineMORAgonist--70-fold increase in potency
Akuammicine (Parent) -KORAgonist---
Derivative 2 Substitution at C10 of akuammicineKORAgonist-->200-fold improvement in potency

Data compiled from multiple sources.[6][7][8][9][10]

Anti-inflammatory Activity of this compound Derivatives

Select this compound analogs have demonstrated potent anti-inflammatory activity by inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).

CompoundCore Structure ModificationIC50 (µM) on RA-FLS Proliferation
Compound 9 Azide (B81097) derivative3.22 ± 0.29
Compound 17c p-toluenesulfonamide derivative3.21 ± 0.31

Data from Bao et al. (2023).[1][2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general procedure for the divergent synthesis of this compound alkaloid analogs, based on methods described in the literature.[2][11]

Materials:

  • Starting this compound alkaloid (e.g., picrinine)

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Tetra-n-butylammonium fluoride (B91410) (TBAF)

  • Tetrahydrofuran (THF)

  • p-Toluenesulfonic acid (PTSA)

  • Methanol (MeOH)

  • Pyridinium chlorochromate (PCC)

  • Benzenesulfonyl chlorides

  • Triethylamine (Et3N)

  • Chloroacetyl chloride

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Oxidation: To a solution of the starting this compound alkaloid in DCM at 0°C, add DMP (1.5 equiv) and NaHCO3 (2 equiv). Stir the reaction until completion.

  • Functional Group Introduction (Example: Azide):

    • Treat the oxidized product with TMSOTf (3 equiv) in DCM at 0°C.

    • Follow with TBAF (3 equiv) in THF at 50°C.

    • Perform a subsequent oxidation with DMP and NaHCO3.

  • Derivatization (Example: Sulfonamides):

    • To a solution of the amino-akuammiline intermediate in DCM at 0°C, add the desired benzenesulfonyl chloride (1.1 equiv) and Et3N (2 equiv). Stir until completion.

  • Purification: Purify the final products by flash column chromatography.

Protocol 2: Opioid Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound derivatives for µ- and κ-opioid receptors.

Materials:

  • HEK293 cell membranes expressing human µ- or κ-opioid receptors

  • [³H]DAMGO (for MOR) or [³H]U-69,593 (for KOR)

  • Naloxone (B1662785) (for non-specific binding)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound derivatives)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or naloxone in the assay buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki values using competitive binding analysis software.

Protocol 3: RA-FLS Proliferation Assay

This protocol details the procedure for assessing the anti-proliferative effect of this compound derivatives on RA-FLS.

Materials:

  • Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) cell line (e.g., MH7A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RA-FLS in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Visualizations

Experimental and Drug Discovery Workflow

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation This compound Scaffold This compound Scaffold Chemical Modification Chemical Modification This compound Scaffold->Chemical Modification Design Derivative Library Derivative Library Chemical Modification->Derivative Library Synthesize Structural Analysis Structural Analysis Derivative Library->Structural Analysis Characterize In vitro Assays In vitro Assays Structural Analysis->In vitro Assays Screen Opioid Receptor Binding Opioid Receptor Binding In vitro Assays->Opioid Receptor Binding RA-FLS Proliferation RA-FLS Proliferation In vitro Assays->RA-FLS Proliferation In vivo Models In vivo Models Opioid Receptor Binding->In vivo Models RA-FLS Proliferation->In vivo Models Lead Compound Lead Compound In vivo Models->Lead Compound

Caption: Workflow for the design and evaluation of novel drugs from the this compound scaffold.

Opioid Receptor Signaling Pathway

G This compound Derivative This compound Derivative Opioid Receptor Opioid Receptor This compound Derivative->Opioid Receptor Binds to G-protein G-protein Opioid Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to Ion Channels->Analgesia Contributes to

Caption: Simplified signaling pathway of an this compound-based opioid receptor agonist.

NF-κB Signaling Pathway Inhibition

G Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

References

Troubleshooting & Optimization

Akuammiline Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the total synthesis of Akuammiline (B1256633) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these complex synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most significant overarching challenges in the total synthesis of this compound alkaloids?

A1: The primary challenges in this compound total synthesis stem from their intricate and sterically congested molecular architecture. Key difficulties include:

  • Construction of the Polycyclic Core: Assembling the characteristic cage-like framework, which often includes a bridged [3.3.1]-azabicyclic system and a methanoquinolizidine core, is a major hurdle.[1][2]

  • Stereocenter Control: These molecules possess multiple, often contiguous, stereogenic centers, demanding high levels of stereocontrol throughout the synthesis. A particularly notable challenge is the construction of the C7 all-carbon quaternary stereocenter.[2][3][4]

  • Formation of the Azepanyl Ring: The seven-membered E-ring (azepane) presents significant challenges in its formation.[1][5]

  • Late-Stage Functionalization: The congested nature of the molecular scaffold makes late-stage modifications, particularly at the C16 position, exceptionally difficult.[6]

Q2: Why is the construction of the C7 quaternary stereocenter so challenging?

A2: The difficulty in constructing the C7 all-carbon quaternary stereocenter arises from the high steric hindrance around this center. Creating a quaternary carbon is inherently challenging due to the need to form a carbon-carbon bond at a highly substituted position. In the context of the rigid polycyclic core of this compound alkaloids, this steric congestion is even more pronounced, making it difficult for reagents to access the reaction site.[3][4] Successful strategies often involve intramolecular reactions or cascade sequences where the reactants are pre-organized in a favorable conformation.[4][7]

Q3: What are common issues encountered during the Fischer indolization step in complex this compound intermediates?

A3: The Fischer indolization, a key reaction for constructing the indole (B1671886) or indoline (B122111) core, can be problematic with complex substrates.[1][8] Common issues include:

  • Low Yields: Steric hindrance from the pre-existing polycyclic framework can impede the necessary bond formations and rearrangements, leading to reduced yields.

  • Side Reactions: The harsh acidic conditions typically required can lead to undesired side reactions or decomposition of sensitive functional groups elsewhere in the molecule.

  • Diastereoselectivity: When creating new stereocenters during the indolization, achieving the desired diastereoselectivity can be challenging. However, in some cases, the rigid conformation of the substrate can lead to complete diastereoselectivity.[1]

Troubleshooting Guides

Problem 1: Low yield in the formation of the seven-membered azepanyl ring (E-ring).
  • Possible Cause: Unfavorable ring strain in the transition state of the cyclization.

  • Troubleshooting Steps:

    • Reagent and Catalyst Screening: Experiment with a variety of cyclization precursors and catalysts. For instance, if an intramolecular Heck coupling is failing, consider alternative palladium catalysts and ligands.[5]

    • Alternative Cyclization Strategies: If direct cyclization is problematic, consider a ring-opening/ring-closing strategy. For example, opening a pre-existing ring to alleviate strain, followed by re-closure to form the desired azepane, has been successful.[5]

    • Conformational Analysis: Utilize computational modeling to understand the conformational preferences of the cyclization precursor and identify potential steric clashes that may be hindering the reaction.

Problem 2: Failure of late-stage C16 functionalization.
  • Possible Cause: Extreme steric congestion around the C16 position within the cage-like architecture of the this compound core.[6]

  • Troubleshooting Steps:

    • Re-evaluate the Synthetic Strategy: It may be necessary to introduce the required functionality at an earlier stage of the synthesis before the polycyclic system is fully constructed.

    • Use of Smaller Reagents: Employ smaller, more reactive reagents that can better access the sterically hindered site.

    • Alternative Reaction Conditions: Explore a wide range of reaction conditions, including different bases, solvents, and temperatures, as even subtle changes can sometimes overcome the activation barrier in sterically demanding reactions. For example, the use of NaH in DMF was successful for a challenging late-stage aldol (B89426) reaction.[6]

Quantitative Data Summary

The following table summarizes yields for key challenging reactions in various this compound total syntheses.

Target MoleculeKey Challenging StepReagents and ConditionsYield (%)Reference
Picrinine (B199341)Fischer IndolizationPhenylhydrazine (B124118), TFA, dichloroethane, 40 °C74[1]
(-)-VincorineOrganocatalytic Diels-Alder/Iminium Cyclization CascadeNot specified in abstractNot specified[1]
StrictamineReductive Interrupted Fischer IndolizationNot specified in abstractHigh Yield[4]
Calophyline ATandem Heck-CarbonylationNot specified in abstract34[6]
(+/-)-VincorineIntramolecular Condensation (E-ring formation)Mukaiyama's reagentNot specified[5]

Key Experimental Protocols

Protocol 1: Fischer Indolization for the Synthesis of Picrinine Intermediate [1]

  • Reactants: Tricyclic cyclopentene (B43876) intermediate and phenylhydrazine.

  • Solvent: Dichloroethane.

  • Acid Catalyst: Trifluoroacetic acid (TFA).

  • Temperature: 40 °C.

  • Procedure: To a solution of the tricyclic cyclopentene in dichloroethane, add phenylhydrazine and trifluoroacetic acid. Stir the reaction mixture at 40 °C until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. Purify the crude product by column chromatography to yield the desired pentacyclic intermediate.

Protocol 2: Late-Stage Aldol Reaction for Calophyline A Synthesis [6]

  • Reactant: Advanced intermediate ketone.

  • Reagent: Formaldehyde.

  • Base: Sodium hydride (NaH).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the advanced ketone intermediate in DMF, add NaH at a suitable temperature (e.g., 0 °C). After stirring for a short period, introduce formaldehyde.

  • Workup and Purification: Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). Extract the product with an organic solvent and purify by column chromatography.

Visualizing Synthetic Challenges

The following diagrams illustrate key challenges and strategic approaches in this compound total synthesis.

G cluster_challenges Core Synthetic Hurdles cluster_strategies Strategic Solutions A Congested Polycyclic Core S1 Cascade Reactions A->S1 Rapid Complexity S2 Intramolecular Cyclizations A->S2 Ring Formation B C7 Quaternary Center B->S1 B->S2 C Azepanyl E-Ring C->S2 S4 Early-Stage Functionalization C->S4 Pre-functionalize D Stereocontrol D->S1 D->S2 S3 Late-Stage Functionalization (High Risk) S3->A Steric Clash

Caption: Key challenges and corresponding strategic approaches in this compound synthesis.

G Start Advanced Polycyclic Intermediate Step1 Attempt Direct Azepane Formation (e.g., Heck Coupling) Start->Step1 Result1 Low Yield / Failure Step1->Result1 AlternativePath Alternative Strategy: Ring Opening/Closing Result1->AlternativePath Troubleshoot Step2 1. Open Pre-existing Ring AlternativePath->Step2 Step3 2. Modify Side Chain Step2->Step3 Step4 3. Intramolecular Condensation (e.g., Mukaiyama's Reagent) Step3->Step4 Success Successful Azepane Formation Step4->Success

Caption: Troubleshooting workflow for the challenging azepanyl ring formation.

References

Technical Support Center: Optimizing Akuammiline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Akuammiline. Our goal is to help you optimize reaction yields and overcome common experimental challenges.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during key stages of this compound synthesis.

Fischer Indolization

The Fischer indolization is a crucial step for constructing the indole (B1671886) core of this compound. Low yields are a common issue.

Question: My Fischer indolization reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in Fischer indolization when synthesizing complex molecules like this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Steric Hindrance: Bulky substituents on the phenylhydrazine (B124118) or the ketone/aldehyde precursor can impede the key[1][1]-sigmatropic rearrangement. If you suspect steric hindrance, consider using a less hindered starting material if your synthetic route allows.

  • Electronic Effects: Strong electron-donating groups on the carbonyl component can lead to undesired side reactions by stabilizing intermediates that divert from the main reaction pathway. Conversely, strong electron-withdrawing groups on the phenylhydrazine can deactivate it. Careful selection of protecting groups can mitigate these electronic effects.

  • Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong or a temperature that is too high can lead to decomposition and tar formation. Conversely, conditions that are too mild may result in an incomplete reaction. It is crucial to screen different acid catalysts and optimize the temperature.

Below is a troubleshooting workflow to address low yields in the Fischer Indolization:

Fischer_Troubleshooting start Low Yield in Fischer Indolization steric Evaluate Steric Hindrance start->steric electronic Assess Electronic Effects start->electronic conditions Optimize Reaction Conditions start->conditions solution_steric Use less hindered starting materials if possible. steric->solution_steric solution_electronic Modify protecting groups to tune electronics. electronic->solution_electronic solution_conditions Screen acid catalysts (e.g., PPA, ZnCl2, PTSA) and temperatures. conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in Fischer Indolization.

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions are often employed to form key rings in the this compound scaffold. Optimizing these reactions is key to a successful synthesis.

Question: I am observing low conversion and/or side product formation in my palladium-catalyzed cyclization. How can I improve the reaction outcome?

Answer:

The efficiency of palladium-catalyzed cyclizations is highly dependent on the choice of ligand, base, and solvent.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired bond formation. A variety of phosphine-based ligands can be screened to find the optimal one for your specific substrate.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and selectivity. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, and aprotic polar solvents such as DMF or DMSO often give good results.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While minimizing catalyst use is desirable, a slightly higher loading might be necessary for challenging substrates.

Here is a logical workflow for optimizing a palladium-catalyzed cyclization:

Pd_Optimization_Workflow cluster_start Problem Identification cluster_optimization Optimization Strategy cluster_outcome Desired Outcome start Low Yield in Pd-Catalyzed Cyclization ligand Screen Ligands (e.g., PPh3, dppf, Xantphos) start->ligand base Vary Base (e.g., K2CO3, Cs2CO3, t-BuOK) ligand->base solvent Test Solvents (e.g., DMF, DMSO, Toluene) base->solvent temperature Optimize Temperature solvent->temperature end Improved Yield and Purity temperature->end

Caption: Workflow for optimizing palladium-catalyzed cyclization reactions.

Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and selective reagent for oxidizing alcohols to aldehydes or ketones, a common transformation in the synthesis of complex natural products.

Question: My Dess-Martin oxidation is sluggish, and the workup is problematic. What can I do?

Answer:

While DMP is a reliable reagent, issues with reaction rate and purification can arise.

  • Reaction Rate: The presence of a small amount of water can sometimes accelerate the reaction. However, excess water will consume the reagent. The reaction is typically run in halogenated solvents like dichloromethane (B109758) (DCM).

  • Workup: The DMP byproducts can be difficult to remove. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The resulting solids can then be removed by filtration.[2] Adding ether or hexanes can help precipitate the byproducts, making them easier to filter off.[2][3]

Here is a diagram illustrating the workup procedure:

DMP_Workup start DMP Oxidation Reaction Mixture quench Quench with NaHCO3 / Na2S2O3 (aq) start->quench precipitate Add Ether or Hexanes to Precipitate Byproducts quench->precipitate filter Filter to Remove Solids precipitate->filter extract Extract Aqueous Layer with Organic Solvent filter->extract dry Dry Organic Layer and Concentrate extract->dry product Purified Product dry->product

Caption: Recommended workup procedure for Dess-Martin oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key bond disconnections to consider in a retrosynthetic analysis of this compound?

A1: A common retrosynthetic approach for this compound involves disconnecting the polycyclic core to simplify the target molecule. Key disconnections often include:

  • The C-N bond to open the final ring.

  • A retro-Fischer indolization to separate the indole core from the rest of the molecule.

  • Breaking down the carbocyclic rings using strategies like retro-Diels-Alder or retro-aldol reactions.

Q2: How can I improve the diastereoselectivity of my reactions when building the complex stereochemistry of this compound?

A2: Achieving high diastereoselectivity is a major challenge. Consider the following strategies:

  • Substrate Control: Utilize existing stereocenters in your molecule to direct the stereochemical outcome of subsequent reactions.

  • Reagent Control: Employ chiral reagents or catalysts to induce stereoselectivity.

  • Protecting Groups: Bulky protecting groups can be used to block one face of a molecule, forcing reagents to attack from the less hindered side.

  • Solvent and Temperature Effects: These parameters can influence the transition state energies of competing diastereomeric pathways. A systematic screening is often necessary.

Q3: Are there any alternative oxidizing agents to Dess-Martin periodinane for sensitive substrates in this compound synthesis?

A3: Yes, several other mild oxidation methods can be employed:

  • Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is performed at low temperatures and is excellent for sensitive substrates.

  • Parikh-Doering Oxidation: Utilizes the SO₃-pyridine complex as the oxidizing agent in the presence of DMSO and a hindered base.

  • IBX (2-Iodoxybenzoic acid): A hypervalent iodine reagent similar to DMP, often used in a polar solvent like DMSO.

Section 3: Data Presentation

The following tables summarize the effects of various reaction parameters on the yield of key reactions in indole alkaloid synthesis, which are applicable to this compound.

Table 1: Effect of Solvent and Catalyst on Fischer Indolization Yield

Phenylhydrazine SubstrateCarbonyl SubstrateCatalystSolventTemperature (°C)Yield (%)
PhenylhydrazineAcetophenoneZnCl₂Acetic Acid17072-80
PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux50
4-MethoxyphenylhydrazinePropiophenonePPAToluene11085
Phenylhydrazine2-Butanonep-TSAEthanolReflux90

Note: Yields are highly substrate and reaction condition dependent.

Table 2: Influence of Ligand and Base on Palladium-Catalyzed Indole Synthesis

Aryl HalideAlkyneLigandBaseSolventTemperature (°C)Yield (%)
2-IodoanilinePhenylacetylenePPh₃K₂CO₃DMF10085
2-Bromoaniline1-HexynedppfCs₂CO₃Dioxane12078
N-Tosyl-2-iodoanilineTrimethylsilylacetyleneNoneK₂CO₃DMF8092
2-Iodo-N-allylaniline-P(OPh)₃K₂CO₃DMF9086

Note: This table provides a general overview; specific yields will vary.[3][4]

Section 4: Experimental Protocols

General Procedure for Fischer Indolization
  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the corresponding ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol). Add a catalytic amount of acetic acid and stir the mixture at room temperature until the hydrazone precipitates. Collect the solid by filtration.

  • Cyclization: Add the dried hydrazone to a flask containing the acid catalyst (e.g., polyphosphoric acid or anhydrous zinc chloride). Heat the mixture to the optimized temperature (typically 150-170 °C) for 15-30 minutes.

  • Workup: Cool the reaction mixture and carefully quench by adding it to ice-water with vigorous stirring. The crude indole product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indole.[5]

General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • Reaction Setup: To a solution of the alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1). Shake vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Troubleshooting Guide for Akuammiline Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the purification of Akuammiline and related alkaloids from Picralima nitida using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound using standard column chromatography?

This compound and other indole (B1671886) alkaloids from Picralima nitida present several purification challenges primarily due to their chemical properties. Key difficulties include:

  • Strong Adsorption: The polar nature and basic nitrogen atoms in this compound's structure can lead to strong, sometimes irreversible, binding to polar stationary phases like silica (B1680970) gel, making elution difficult.[1]

  • Peak Tailing: Interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel are a common cause of peak tailing. This distortion complicates fraction collection and reduces the purity of the isolated compound.

  • Poor Resolution: Crude extracts of Picralima nitida contain multiple, structurally similar alkaloids with comparable polarities, making their separation into pure compounds a significant challenge.[1]

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.

Q2: I am observing significant peak tailing during HPLC analysis of my fractions. What are the likely causes and solutions?

Peak tailing is a common issue when purifying basic compounds like this compound. The primary causes and their solutions are outlined below:

CauseSolution
Secondary Interactions The basic nitrogen atom of this compound interacts with acidic residual silanol groups on the C18 stationary phase.
- Use a base-deactivated column: These columns have fewer accessible silanol groups.
- Add a competing base to the mobile phase: Incorporating a small amount of an amine modifier like triethylamine (B128534) (TEA) or using an alkaline mobile phase (e.g., with ammonium (B1175870) formate (B1220265) at pH 10.5) can mask the silanol groups and improve peak shape.[2]
Column Overload Injecting too much sample onto the column can lead to peak distortion.
- Reduce the injection volume or dilute the sample.
Contamination A contaminated guard or analytical column can result in poor peak shape.
- Replace the guard column or flush the analytical column with a strong solvent.

Q3: My this compound compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

This issue, known as strong adsorption, is common with polar alkaloids on silica gel. Here are several troubleshooting steps:

Possible CauseSolution
Strong Interaction with Acidic Stationary Phase The basic this compound is interacting too strongly with the acidic silica gel.
- Modify the Mobile Phase: Add a small percentage of a base to your eluent to compete with the alkaloid for binding sites on the silica. A common solution is to use a solvent system containing a small amount of triethylamine or a stock solution of 10% ammonium hydroxide (B78521) in methanol (B129727) mixed with dichloromethane.[3]
- Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine to neutralize the acidic sites.
- Change the Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina.
- Use Reversed-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reversed-phase chromatography on a C18 column can be an effective alternative.

Troubleshooting Guide for Chromatographic Purification

This guide addresses specific problems you may encounter during the purification of this compound.

Problem: Poor Separation of this compound from Structurally Similar Alkaloids

Symptoms:

  • Overlapping peaks in HPLC chromatograms.

  • Contaminated fractions from column chromatography, as identified by TLC or HPLC.

Workflow for Troubleshooting Poor Resolution:

G start Poor Resolution check_tlc Re-optimize TLC Conditions start->check_tlc gradient_hplc Optimize HPLC Gradient start->gradient_hplc For HPLC change_solvent Test Different Solvent Systems (e.g., vary polarity, add modifiers) check_tlc->change_solvent If still poor change_stationary Change Stationary Phase (e.g., Alumina, C18) change_solvent->change_stationary If still poor end Improved Separation change_solvent->end If successful ccc Consider Countercurrent Chromatography (CCC) change_stationary->ccc For preparative scale shallow_gradient Use a Shallower Gradient gradient_hplc->shallow_gradient change_hplc_column Try a Different HPLC Column (e.g., Phenyl-Hexyl) shallow_gradient->change_hplc_column If still poor shallow_gradient->end If successful change_hplc_column->end ccc->end

Caption: Troubleshooting workflow for poor resolution.

Problem: Suspected Degradation of this compound During Purification

Symptoms:

  • Appearance of new, unexpected spots on TLC plates of collected fractions.

  • Low overall yield of the target compound.

Logical Steps to Address Compound Degradation:

G start Suspected Degradation check_silica Is the compound unstable on acidic silica gel? start->check_silica deactivate_silica Deactivate silica gel with a base (e.g., triethylamine) check_silica->deactivate_silica Yes check_temp Is the compound temperature sensitive? check_silica->check_temp No use_alumina Switch to neutral alumina deactivate_silica->use_alumina Or use_rp Use reversed-phase chromatography deactivate_silica->use_rp Or end Minimized Degradation use_alumina->end use_rp->end run_cold Run chromatography at a lower temperature check_temp->run_cold Yes check_temp->end No run_cold->end

References

Technical Support Center: Addressing Akuammiline Stability and Solubility in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and solubility of akuammiline (B1256633) in experimental assays.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: this compound Precipitation in Aqueous Buffer

  • Question: My this compound, dissolved in a stock solution (e.g., DMSO), precipitates when I dilute it into my aqueous assay buffer. What should I do?

  • Answer: This is a common issue for compounds with low water solubility. Here are several steps you can take to troubleshoot this problem:

    • Reduce Final Concentration: The simplest approach is to test lower final concentrations of this compound in your assay.

    • Optimize Co-solvent Percentage: While preparing a concentrated stock in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard practice, the final concentration of the co-solvent in your aqueous buffer is critical.[1] Ensure your final DMSO concentration is at an acceptable level for your assay, typically ≤0.5%, to avoid cellular toxicity.[1] You may need to slightly increase the co-solvent percentage, but be mindful of its potential effects on your experimental system.

    • Use an Alternative Co-solvent: If DMSO is not effective or is incompatible with your assay, consider other solvents such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400).[1]

    • pH Adjustment: this compound, as an alkaloid, is a basic compound.[1] Its solubility is likely pH-dependent. In acidic conditions (lower pH), the nitrogen atoms in its structure can become protonated, forming a more soluble salt.[1] Try adjusting the pH of your buffer to be slightly acidic; however, ensure the chosen pH is compatible with your biological assay.

    • Gentle Warming and Sonication: Gentle warming or sonication can sometimes help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.[1] Always check for compound stability after such treatments.

Issue 2: Inconsistent or Non-reproducible Assay Results

  • Question: I am observing high variability in my assay results when using this compound. Could this be related to stability?

  • Answer: Yes, inconsistent results can be a strong indicator of compound instability. Here's how to approach this issue:

    • Assess Stability Under Assay Conditions: this compound, like other indole (B1671886) alkaloids, may be sensitive to pH, temperature, and light.[2] It is crucial to determine its stability under your specific assay conditions. Perform a time-course experiment where you incubate this compound in your assay buffer for the duration of your experiment and measure its concentration at different time points using a suitable analytical method like HPLC or LC-MS.

    • Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies.[3][4][5][6][7] This involves exposing this compound to more extreme conditions than in your assay (e.g., higher temperatures, strong acidic/basic conditions, oxidizing agents, and UV light) to accelerate degradation and identify potential degradants.[3][4][5][6][7]

    • Control for Light Exposure: Protect your this compound solutions from light by using amber vials or covering your plates and tubes with aluminum foil, as some alkaloids are known to be photosensitive.

    • Freshly Prepare Solutions: Whenever possible, prepare your this compound working solutions fresh for each experiment from a recently prepared stock solution to minimize the impact of any potential degradation over time.

Frequently Asked Questions (FAQs)

Solubility

  • What is the best solvent to prepare a stock solution of this compound?

    • Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for preparing concentrated stock solutions of poorly water-soluble compounds like alkaloids.[1] Ethanol can also be considered.[8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • How can I determine the aqueous solubility of my batch of this compound?

    • You can determine the kinetic or thermodynamic aqueous solubility.

      • Kinetic Solubility: This is often measured in early drug discovery. A concentrated DMSO stock solution is serially diluted into an aqueous buffer, and the point of precipitation is detected, often by light scattering (nephelometry).[10]

      • Thermodynamic Solubility: This is a more accurate measure of solubility. An excess of solid this compound is equilibrated in the aqueous buffer for an extended period (12-24 hours).[10] The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is measured by a method like LC-MS.[10]

Stability

  • How stable is this compound in solution?

  • What are the recommended storage conditions for this compound solutions?

    • For long-term storage, it is advisable to store stock solutions of this compound in a tightly sealed container at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide general guidance based on the properties of indole alkaloids and standard laboratory practices.

Table 1: Recommended Solvents for this compound Stock Solutions

SolventTypical Concentration RangeNotes
Dimethyl sulfoxide (DMSO)10-50 mMThe most common choice for creating high-concentration stock solutions.[1]
Ethanol1-10 mMAn alternative to DMSO, but may have lower solubilizing capacity for some alkaloids.

Table 2: General Conditions for Forced Degradation Studies of Indole Alkaloids

ConditionTypical StressorDuration
Acidic Hydrolysis0.1 M HCl2-8 hours
Basic Hydrolysis0.1 M NaOH2-8 hours
Oxidation3% H₂O₂2-8 hours
Thermal60-80°C24-48 hours
PhotolyticUV light (254 nm and 365 nm)24-48 hours

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Prepare a High-Concentration Stock Solution: Dissolve a known weight of this compound powder in 100% DMSO to achieve a high concentration (e.g., 20 mM). Ensure complete dissolution by gentle vortexing or brief sonication.

  • Intermediate Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks at lower concentrations.

  • Final Working Solution: Directly before the experiment, dilute the intermediate stock solution into your final aqueous assay buffer to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%).[1] Vortex the working solution gently immediately after preparation.

Protocol 2: A General Protocol for Assessing this compound Stability in Assay Buffer

  • Prepare this compound Solution: Prepare a solution of this compound in your assay buffer at the final concentration used in your experiments.

  • Incubation: Incubate the solution under the exact conditions of your assay (e.g., temperature, light exposure, CO₂ levels if applicable).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Sample Quenching and Storage: Immediately quench any potential further degradation by adding a suitable solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

Visualizations

experimental_workflow Experimental Workflow for Addressing this compound Solubility and Stability cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_stock Prepare High-Concentration Stock Solution (e.g., in DMSO) kinetic_sol Kinetic Solubility Assay (Nephelometry) prep_stock->kinetic_sol thermo_sol Thermodynamic Solubility Assay (Shake-Flask, LC-MS) prep_stock->thermo_sol precip_obs Precipitation Observed? prep_stock->precip_obs sol_ok Solubility Acceptable precip_obs->sol_ok No sol_adjust Adjust Experimental Conditions (e.g., lower concentration, change co-solvent, adjust pH) precip_obs->sol_adjust Yes assay_sim Incubate this compound in Assay Buffer under Assay Conditions sol_ok->assay_sim Proceed to Stability Testing sol_adjust->prep_stock time_points Collect Aliquots at Different Time Points assay_sim->time_points analysis Analyze by Stability-Indicating Method (e.g., LC-MS) time_points->analysis degradation_obs Degradation Observed? analysis->degradation_obs stable Compound is Stable degradation_obs->stable No troubleshoot Troubleshoot Stability (e.g., fresh solutions, light protection) degradation_obs->troubleshoot Yes forced_deg Optional: Forced Degradation Studies to Identify Degradants degradation_obs->forced_deg Further Investigation troubleshoot->assay_sim

Caption: Workflow for assessing and troubleshooting this compound solubility and stability.

biosynthesis_pathway Simplified Biosynthesis Pathway of this compound tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine 19E-Geissoschizine strictosidine->geissoschizine Multiple Enzymatic Steps rhazimal Rhazimal (16R) geissoschizine->rhazimal Rhazimal Synthase (RHS) (Cytochrome P450) This compound This compound rhazimal->this compound Further Enzymatic Steps

Caption: Simplified overview of the this compound biosynthesis pathway.

References

Technical Support Center: Overcoming Low Efficacy of Akuammiline in Thermal Nociception Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing akuammiline (B1256633) in thermal nociception assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of observing low or inconsistent analgesic efficacy with this alkaloid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why am I observing low or no analgesic effect with this compound in my hot-plate or tail-flick assay?

There are several potential reasons for the apparent low efficacy of this compound in standard thermal nociception tests:

  • Low Oral Bioavailability: this compound has been reported to have low oral bioavailability.[1] This means that after oral administration, only a small fraction of the compound may reach systemic circulation and its target receptors in the central nervous system.

  • Rapid Metabolism: Studies in rat liver microsomes have shown that this compound has a relatively short half-life, suggesting rapid metabolism.[1] The compound may be quickly broken down into inactive metabolites before it can exert a significant analgesic effect.

  • Weak Opioid Receptor Agonism: While this compound does interact with opioid receptors, its binding affinity and potency, particularly at the mu-opioid receptor (MOR), are considered weak compared to classical opioids like morphine.[2]

  • Experimental Assay Sensitivity: Standard hot-plate and tail-flick tests are well-suited for potent opioid analgesics but may be less sensitive to compounds with weaker or partial agonist activity.[2][3]

Q2: How can I improve the bioavailability of this compound in my experiments?

Improving bioavailability is a critical step to enhance the potential analgesic effects of this compound. Consider the following formulation strategies:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), liposomes, or mixed micelles, can improve its solubility and absorption.[4][5]

  • Particle Size Reduction: Decreasing the particle size of the this compound powder through techniques like milling or nanoparticle formulation can increase its surface area and dissolution rate.[6]

  • Use of Permeation Enhancers: Co-administration with safe and approved permeation enhancers can facilitate the transport of this compound across the intestinal epithelium.[7]

  • Inhibition of Metabolism: While not a formulation strategy per se, co-administration with inhibitors of relevant metabolic enzymes could increase the systemic exposure to this compound. However, this requires detailed knowledge of its metabolic pathways.[7]

Q3: Are there ways to modify my thermal nociception assays to better detect the effects of a weak analgesic like this compound?

Yes, modifying standard protocols can increase their sensitivity:

  • Increasing Temperature Hot-Plate Test: Instead of a constant high temperature, this method involves placing the animal on a plate at a non-noxious temperature and gradually increasing the heat.[2] This can be more sensitive for detecting the effects of non-narcotic or weaker analgesics.

  • Lowering Stimulus Intensity: For the tail-flick test, a lower intensity heat source may increase the baseline latency and provide a wider window to detect modest analgesic effects. However, stimulus intensity did not significantly affect morphine potency in one study, so this may need empirical validation for this compound.[3]

  • Unilateral Hot-Plate Test: This modification involves applying the thermal stimulus to only one hind paw, which can be useful for detecting unilateral changes in nociceptive sensitivity and may offer greater sensitivity than the classical test.[8]

  • Cold Water Tail-Flick Test: As an alternative to heat, using cold water as the noxious stimulus can differentiate between opioid agonists and mixed agonist-antagonists and may be sensitive to compounds that are weak analgesics in thermal heat assays.[9]

Q4: Could co-administration with another compound enhance the analgesic effect of this compound?

The principle of combination analgesia suggests that using two drugs with different mechanisms of action can produce a synergistic or additive effect.[10][11] While specific studies on this compound are limited, you could consider co-administering it with:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): If the pain model has an inflammatory component, an NSAID could provide a complementary mechanism of action.[11]

  • Other Analgesics: Combining with a low dose of a known analgesic acting on a different receptor system could reveal a synergistic effect.[8]

It is crucial to perform dose-response studies for both compounds alone and in combination to demonstrate synergy.

Q5: My results are highly variable between animals. How can I reduce this variability?

High variability can obscure real treatment effects. Here are some tips to improve consistency:

  • Acclimatization: Ensure animals are properly acclimatized to the testing room and the apparatus to reduce stress-induced analgesia or hyperalgesia.[12]

  • Habituation: On the day before testing, habituate the animals to the testing procedure by placing them in the apparatus without applying the stimulus.[2]

  • Consistent Handling: Handle all animals in the same gentle manner.

  • Control for Environmental Factors: Maintain a consistent ambient temperature, humidity, and lighting in the testing room.

  • Automated Detection: Use automated systems for detecting the nociceptive response (e.g., a photobeam to detect tail flick) to eliminate observer bias and improve accuracy.[13]

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of Akuamma Alkaloids

CompoundMu-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)
This compound>10,000>10,000
Akuammicine>10,00089
Pseudo-akuammigine1,300>10,000
Akuammine4,600>10,000
Picraline>10,000>10,000

Data extracted from a receptor binding profile heatmap where alkaloids were assessed for their ability to displace radiolabeled ligands.

Table 2: In Vivo Analgesic Potency (ED50) in Rodent Thermal Nociception Assays

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)
This compound Tail-Flick / Hot-Plate Rodent Not Specified Data Not Available
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[2]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[2]
Morphine (for comparison)Hot-PlateMouseNot Specified8.98[2]

Note: Lower ED50 values indicate higher potency. Comprehensive in vivo comparative studies on naturally occurring this compound alkaloids are limited. The data for the modified pseudo-akuammigine derivative is from a single study and may not be directly comparable to historical data for morphine due to differing experimental protocols.[2]

Experimental Protocols

Below are detailed methodologies for key experiments.

Standard Hot-Plate Test

This protocol is for assessing the central analgesic activity of a compound.

  • Apparatus: A commercially available hot-plate analgesiometer with a surface that can be maintained at a constant temperature. A transparent Plexiglas cylinder is placed on the surface to confine the animal.

  • Procedure:

    • Habituation: On the day before the experiment, place each animal on the unheated plate within the cylinder for 5-10 minutes to acclimate them to the apparatus.

    • Baseline Latency: On the day of the experiment, set the hot-plate temperature to a constant, noxious temperature (typically 52-55°C).

    • Place each animal individually on the hot plate and immediately start a timer.

    • Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.

    • Record the time from placement on the hot plate to the first clear sign of a nocifensive response as the reaction latency.

    • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the plate and record the latency as the cut-off time.

    • Drug Administration: Administer this compound or vehicle control via the desired route.

    • Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latency. An increase in latency compared to baseline and the vehicle group indicates an analgesic effect.

Standard Tail-Flick Test

This test also measures central analgesic activity.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail. The apparatus should have a sensor to automatically detect the tail flick and record the latency.

  • Procedure:

    • Habituation: Gently restrain the animal in a suitable holder, allowing the tail to be exposed. Allow the animal to acclimate to the restrainer for a few minutes before testing.

    • Baseline Latency: Position the animal's tail such that the heat source is focused on a specific point (e.g., 3-4 cm from the tip).

    • Activate the heat source, which will start a timer.

    • The time taken for the animal to flick its tail away from the heat is automatically recorded as the tail-flick latency.

    • Cut-off Time: A cut-off time (typically 10-12 seconds) is essential to prevent tissue damage.[2]

    • Drug Administration: Administer this compound or vehicle control.

    • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration. An increase in latency indicates analgesia.

Modified Increasing Temperature Hot-Plate Test

This modified protocol is more sensitive to weaker analgesics.[2]

  • Apparatus: A hot-plate analgesiometer capable of a controlled, linear increase in temperature.

  • Procedure:

    • Place the animal on the plate at a non-noxious starting temperature (e.g., 30°C).

    • Begin a programmed, slow and linear increase in temperature (e.g., 5°C/minute).

    • Record the temperature at which the animal first exhibits a nocifensive response (paw lick or jump). This temperature is the pain threshold.

    • Administer the test compound and repeat the procedure at set time points. An increase in the response temperature indicates an analgesic effect.

Visualizations

Experimental and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathways for this compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimatize Acclimatize Animals habituat Habituate to Apparatus acclimatize->habituat baseline Measure Baseline Latency (Hot-Plate / Tail-Flick) habituat->baseline administer Administer this compound or Vehicle baseline->administer post_treat Measure Post-Treatment Latency at Time Points administer->post_treat analyze Analyze Data: Compare Latencies post_treat->analyze conclusion Draw Conclusions on Analgesic Efficacy analyze->conclusion

Experimental workflow for assessing the analgesic effect of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm aku This compound (Agonist) receptor Mu-Opioid Receptor (GPCR) aku->receptor Binds g_protein G Protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp cAMP ac->camp Blocks conversion of ATP atp ATP pka Protein Kinase A (PKA) camp->pka Reduced activation analgesia Analgesia pka->analgesia Reduced downstream signaling ion_channel->analgesia

G-protein signaling pathway associated with opioid-induced analgesia.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist This compound (Agonist) receptor Phosphorylated Mu-Opioid Receptor agonist->receptor Binds & Activates b_arrestin β-Arrestin receptor->b_arrestin Recruits endocytosis Receptor Internalization (Desensitization) b_arrestin->endocytosis Mediates mapk MAPK Signaling (e.g., ERK) b_arrestin->mapk Scaffolds side_effects Potential Side Effects endocytosis->side_effects Contributes to tolerance mapk->side_effects

β-Arrestin pathway, implicated in opioid receptor desensitization and side effects.

References

Technical Support Center: Improving the Resolution of Akuammiline Peaks in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Akuammiline (B1256633).

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Problem: Tailing this compound Peak

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound, an indole (B1671886) alkaloid. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and their solutions:

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the basic nitrogen atom in this compound, leading to peak tailing.

    • Solution 1: Lower Mobile Phase pH: Reduce the mobile phase pH to a range of 2-4.[1] This protonates the silanol groups, minimizing their interaction with the protonated this compound molecules.[1]

    • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column where the residual silanol groups are chemically deactivated.

    • Solution 3: Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure between analyses. Flushing with a strong solvent, like 100% acetonitrile (B52724), can help remove contaminants.[2] Using a guard column can also protect the analytical column from strongly retained matrix components.[3]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

    • Solution: Whenever possible, dissolve your this compound standard or sample in the initial mobile phase.

Problem: Fronting this compound Peak

Q2: I am observing a fronting peak for this compound. What could be the cause?

A2: Peak fronting, where the peak slopes steeply at the back and gently at the front, is less common than tailing but can still occur. The most frequent causes are:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a fronting peak shape.[4]

    • Solution: Dilute the sample and inject a smaller amount onto the column. This will help ensure that the analyte concentration is within the linear range of the column's capacity.

  • Incompatible Sample Solvent: Similar to peak tailing, using a sample solvent that is much stronger than the mobile phase can cause peak fronting.

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

Problem: Split this compound Peak

Q3: My this compound peak is splitting into two or more peaks. What is the reason for this?

A3: Peak splitting can be a complex issue with several potential causes:

  • Co-elution of Isomers: this compound has stereoisomers, and if your chromatographic conditions are not optimized for their separation, they may elute closely together, appearing as a split or shouldered peak. A study on the stereochemistry of this compound biosynthesis utilized a specific gradient with a C18 column to separate epimers.[5]

    • Solution: Optimize the mobile phase composition and gradient to improve the resolution between the isomers. Refer to the detailed experimental protocol below for a starting point.

  • Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band, causing it to split.[3]

    • Solution 1: If a void is suspected, the column may need to be replaced.

    • Solution 2: To address contamination, reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit. Using a guard column is a preventative measure.[3]

  • Sample Solvent Effect: Injecting the sample in a strong, non-polar solvent while using a highly aqueous mobile phase can cause the sample to precipitate at the column inlet, leading to a split peak.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in the initial mobile phase is ideal.

Problem: Broad this compound Peak

Q4: The peak for this compound is broader than expected, leading to poor resolution. How can I sharpen it?

A4: Peak broadening can significantly impact resolution and sensitivity. Here are common causes and solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Slow Gradient or Isocratic Elution: For complex samples containing compounds with a wide range of polarities, a slow gradient or isocratic elution may not be optimal for all analytes.

    • Solution: Increase the gradient steepness or optimize the isocratic mobile phase composition to ensure faster elution and sharper peaks.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks.

    • Solution: Replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for the mobile phase composition for this compound analysis?

A5: For reversed-phase HPLC analysis of this compound and other indole alkaloids, a common starting point is a gradient elution using a C18 column with a mobile phase consisting of an aqueous component with an acid modifier and an organic modifier like acetonitrile or methanol.[6] A typical mobile phase could be:

  • Solvent A: Water with 0.1% formic acid or acetic acid.

  • Solvent B: Acetonitrile or methanol. The gradient can be optimized to achieve the desired separation. For separating this compound epimers, a methanol/water gradient has been shown to be effective.[5]

Q6: How does the pH of the mobile phase affect the retention and peak shape of this compound?

A6: As a basic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH.[7]

  • At low pH (e.g., 2-4): this compound will be protonated (positively charged). This can lead to good peak shapes on modern, high-purity silica (B1680970) columns by minimizing interactions with residual silanols.[1]

  • At mid-range pH (around the pKa of this compound): The compound will exist in both ionized and non-ionized forms, which can lead to broad or split peaks. It is generally advisable to work at a pH at least 1.5-2 pH units away from the analyte's pKa.[8]

  • At high pH (e.g., >8): this compound will be in its neutral, more hydrophobic form, leading to longer retention on a reversed-phase column. However, care must be taken as traditional silica-based columns are not stable at high pH. Polymer-based or hybrid columns are more suitable for high-pH applications.[9]

Q7: Which type of HPLC column is best suited for this compound analysis?

A7: A reversed-phase C18 column is a versatile and robust choice for the analysis of this compound and related indole alkaloids.[5][10] High-purity, end-capped C18 columns are recommended to minimize peak tailing.[11] For specific applications, other stationary phases could be considered:

  • Phenyl-Hexyl columns: Can offer alternative selectivity for aromatic compounds like indole alkaloids.

  • Polar-embedded columns: May provide better retention and peak shape for polar alkaloids.

  • Chiral columns: Are necessary for the separation of enantiomers.[12]

Q8: What are the key considerations for sample preparation when analyzing this compound from plant extracts?

A8: Proper sample preparation is crucial to protect the HPLC column and obtain reliable results. Key steps include:

  • Extraction: Using an appropriate solvent to efficiently extract this compound from the plant matrix.

  • Filtration: Removing particulate matter by filtering the extract through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte, removing interfering compounds.[13]

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Retention and Peak Shape (Illustrative)

Mobile Phase pHExpected Retention TimeExpected Peak ShapeRationale
2.5 - 3.5ModerateSymmetrical, sharpThis compound is protonated, and silanol interactions are suppressed.[1]
5.0 - 7.0Variable, potentially shorterBroad or splitpH is likely close to the pKa, leading to mixed ionic states.[8]
> 8.0 (on appropriate column)LongerSymmetrical (if secondary interactions are controlled)This compound is in its neutral, more hydrophobic form, increasing retention on a reversed-phase column.[7]

Table 2: Troubleshooting Summary for Common Peak Shape Problems

ProblemPotential CauseRecommended Solution(s)
Tailing Secondary silanol interactions, column contamination, incompatible sample solventLower mobile phase pH, use an end-capped column, add a competing base, clean the column, use a guard column, dissolve the sample in the mobile phase.[1][3]
Fronting Column overload, incompatible sample solventDilute the sample, inject a smaller volume, dissolve the sample in the mobile phase.[4]
Splitting Co-elution of isomers, column void/contamination, sample solvent effectOptimize mobile phase/gradient, replace the column, use a guard column, ensure sample solvent compatibility.[3][5]
Broadening Extra-column volume, slow gradient, column degradationMinimize tubing length/diameter, optimize gradient, replace the column.

Experimental Protocols

Detailed Methodology for the Separation of this compound Epimers

This protocol is adapted from a published method for the separation of this compound epimers and serves as a starting point for method development.[5]

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size) or equivalent.[5]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Elution:

    • 0-5 min: 80% A, 20% B

    • 5-5.8 min: Ramp to 1% A, 99% B

    • 5.8-8 min: Return to 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25-30 °C for better reproducibility.

  • Injection Volume: 5-20 µL

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 220-280 nm) or MS detection for higher sensitivity and specificity.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor this compound Peak Resolution peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? tailing->fronting No solution_tailing Lower Mobile Phase pH Use End-Capped Column Add Competing Base Clean/Replace Column tailing->solution_tailing Yes splitting Peak Splitting? fronting->splitting No solution_fronting Dilute Sample Inject Smaller Volume Check Sample Solvent fronting->solution_fronting Yes broadening Broad Peak? splitting->broadening No solution_splitting Optimize Mobile Phase Check for Co-elution Replace Column/Frit splitting->solution_splitting Yes solution_broadening Optimize Gradient Minimize Dead Volume Replace Column broadening->solution_broadening Yes optimize_method Further Method Optimization (Selectivity, Efficiency) broadening->optimize_method No good_resolution Good Resolution solution_tailing->optimize_method solution_fronting->optimize_method solution_splitting->optimize_method solution_broadening->optimize_method optimize_method->good_resolution

Caption: Troubleshooting workflow for improving this compound peak resolution.

Factors_Affecting_Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrumental Instrumental Parameters Resolution This compound Peak Resolution pH pH Resolution->pH Organic_Modifier Organic Modifier (Type & %) Resolution->Organic_Modifier Buffer Buffer/Additives Resolution->Buffer Stationary_Phase Stationary Phase (e.g., C18, Phenyl) Resolution->Stationary_Phase Dimensions Dimensions (L, ID, Particle Size) Resolution->Dimensions Column_Health Column Health (Age, Contamination) Resolution->Column_Health Flow_Rate Flow Rate Resolution->Flow_Rate Temperature Temperature Resolution->Temperature Injection_Volume Injection Volume Resolution->Injection_Volume

Caption: Key factors influencing the resolution of this compound peaks in HPLC.

References

"managing side reactions during the synthesis of Akuammiline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with side reactions during the synthesis of complex Akuammiline alkaloids.

Frequently Asked Questions (FAQs)

FAQ 1: How can I control the formation of undesired stereoisomers during core synthesis?

Controlling stereoselectivity is a primary challenge in the synthesis of the complex, three-dimensional cage-like structures of this compound alkaloids.[1] The formation of incorrect diastereomers or epimers is a common side reaction.

Troubleshooting Steps:

  • Review Your Catalyst System: For asymmetric reactions, the choice of catalyst and ligand is critical. Recent syntheses have employed organocatalysis and transition metal catalysis (e.g., Palladium, Silver) to achieve high enantioselectivity.[2][3]

  • Substrate Control: The inherent stereochemistry of your starting materials and intermediates can direct the outcome of subsequent reactions. Ensure the stereocenters in your precursors are correctly established.

  • Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome. Lowering the reaction temperature often enhances selectivity.

Example Strategy: Asymmetric Michael Addition In the synthesis of (-)-vincorine, an organocatalyzed asymmetric Michael addition was a key step. The choice of catalyst was crucial for establishing the correct stereochemistry early in the synthesis.[4]

FAQ 2: My reaction is producing an unexpected rearranged product. What are common rearrangements and how can I suppress them?

The rigid, strained polycyclic systems of this compound and related Strychnos alkaloids are prone to various molecular rearrangements, especially under acidic or thermal conditions.

Common Rearrangements & Solutions:

  • Claisen Rearrangement: This has been used strategically to form key bonds but can also occur as an undesired thermal side reaction.[1]

    • Solution: Carefully control the reaction temperature and duration. Use of milder conditions or alternative synthetic routes may be necessary.

  • Aza-Cope/Mannich Cyclization Cascades: These powerful reactions form multiple rings in one step but can lead to undesired cyclization products if the iminium ion intermediate is not formed and trapped correctly.[5]

    • Solution: The choice of acid catalyst and solvent is critical for controlling the cascade. Ensure precursor geometry favors the desired cyclization pathway.

  • Transannular Cyclizations: In medium-to-large rings, unexpected bond formation across the ring can occur, leading to complex pentacyclic lactams instead of the desired product.[6]

    • Solution: This is often driven by steric and electronic factors. Modifying the substrate to disfavor the transannular collapse or changing the reaction type for ring closure may be required.

Troubleshooting Workflow for Unexpected Products

G A Unexpected Spot on TLC/ LCMS Mass Appears B Is Mass Consistent with Isomer/Rearranged Product? A->B C Characterize Byproduct (NMR, X-Ray) B->C Yes F Redesign Synthetic Step to Avoid Precursor B->F No, New Mass D Hypothesize Rearrangement Mechanism (e.g., Aza-Cope, Transannular Cyclization) C->D E Modify Reaction Conditions: - Lower Temperature - Change Solvent - Use Milder Reagents D->E D->F G Problem Resolved E->G F->G G cluster_0 Molecule with Two Amines cluster_1 Orthogonal Protection cluster_2 Selective Deprotection Paths A H2N-R1-NH2 B Boc-HN-R1-NH-Fmoc A->B Protect C H2N-R1-NH-Fmoc B->C Acid (TFA) (Boc Removed) D Boc-HN-R1-NH2 B->D Base (Piperidine) (Fmoc Removed)

References

Technical Support Center: Protocol for Minimizing Degradation of Akuammiline During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Akuammiline during storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general stability of indole (B1671886) alkaloids, the primary factors contributing to its degradation are likely:

  • Hydrolysis: The ester and lactam functionalities within the this compound structure can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The indole nucleus and other electron-rich portions of the molecule can be prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents.[1][2]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1]

  • Thermal Stress: Elevated temperatures can accelerate the rates of all chemical degradation processes.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Long-term: -20°C or -80°C. Short-term: 2-8°C.Reduces the rate of chemical degradation.[3]
Light Store in an amber or opaque vial.Protects from photolytic degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.[1]
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis.

Q3: How should I store this compound in solution?

A3: this compound is generally less stable in solution than in its solid form. If storage in solution is necessary, the following practices are recommended:

  • Solvent Choice: Use high-purity, anhydrous, and aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. If aqueous solutions are required, they should be prepared fresh and maintained at a neutral or slightly acidic pH.[3][4]

  • Temperature: Store solutions at -80°C.[3]

  • Aliquoting: Prepare high-concentration stock solutions and dispense them into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]

  • Container: Use amber glass vials with tight-fitting caps (B75204) to prevent solvent evaporation and exposure to light.

Q4: I see new peaks in my HPLC analysis of a stored this compound sample. What could they be?

A4: The appearance of new peaks in an HPLC chromatogram of a stored this compound sample likely indicates the presence of degradation products. Based on the structure of this compound, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid, or hydrolysis of the lactam ring.

  • Oxidation: Formation of N-oxides or hydroxylated derivatives on the indole ring.

  • Epimerization: Changes in the stereochemistry at various chiral centers, potentially leading to diastereomeric impurities.

To identify these new peaks, techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be required for structural elucidation.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the this compound stock solution.Prepare a fresh stock solution from solid material. Verify the purity of the new stock solution using HPLC. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C.[3]
Precipitate forms in the solution upon thawing. Poor solubility at low temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to re-dissolve the compound. Ensure vials are properly sealed to prevent solvent evaporation.[4]
Change in the physical appearance (e.g., color) of the solid or solution. Significant degradation has occurred.Discard the sample and obtain a fresh batch. Review storage and handling procedures to prevent future degradation.
Multiple peaks observed in HPLC analysis of a freshly prepared sample. The initial material may not be pure, or degradation occurred during sample preparation.Obtain a certificate of analysis for the compound. Minimize exposure of the sample to light and elevated temperatures during preparation for HPLC analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

1. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • HPLC system with a UV detector or a mass spectrometer
  • C18 HPLC column
  • pH meter
  • Photostability chamber
  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with methanol to a suitable concentration for HPLC analysis.[2][6]
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with methanol for HPLC analysis.[2][6]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points and dilute with methanol for HPLC analysis.[2][6]
  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, incubate an aliquot of the stock solution at the same temperature. Dissolve the solid sample in methanol and analyze both by HPLC.[2]
  • Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil. Analyze both the exposed and control samples by HPLC.[1]

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Determine the percentage of this compound remaining and the percentage of each degradation product formed at each time point and under each condition.

Protocol 2: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting any degradation products.

1. HPLC System and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm (or as determined by UV-Vis scan)
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 50 µg/mL.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
  • Inject a blank (diluent) to ensure no carryover or system contamination.
  • Inject the prepared this compound sample.
  • Integrate the peaks in the chromatogram. The purity of this compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_check Initial Checks cluster_analyze Analysis cluster_decision Decision cluster_action Action observe Inconsistent Results or Visible Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) observe->check_storage check_handling Review Handling Procedures (Freeze-Thaw, Solvent) observe->check_handling hplc Perform HPLC Analysis check_storage->hplc check_handling->hplc compare Compare to Reference Standard or Fresh Sample hplc->compare degraded Degradation Confirmed? compare->degraded discard Discard Degraded Stock degraded->discard Yes implement_changes Implement Corrective Actions (e.g., Aliquoting, Inert Gas) degraded->implement_changes No (Purity OK) prepare_fresh Prepare Fresh Stock discard->prepare_fresh prepare_fresh->implement_changes

Caption: Troubleshooting workflow for suspected this compound degradation.

ForcedDegradationWorkflow cluster_setup Setup cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sample Withdraw Aliquots at Defined Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample quench Neutralize Acid/Base Samples sample->quench hplc_analysis Analyze by Stability-Indicating HPLC Method quench->hplc_analysis data Quantify Remaining this compound and Degradation Products hplc_analysis->data

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Unexpected Results in Akuammiline Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Akuammiline alkaloids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected results encountered during in vitro cytotoxicity assays.

Frequently Asked questions (FAQs)

Q1: What are this compound alkaloids and why is their cytotoxicity being studied?

This compound alkaloids are a class of monoterpene indole (B1671886) alkaloids found in various plant species, notably from the Apocynaceae family, such as Alstonia scholaris. These natural products are of significant interest in drug discovery due to their diverse biological activities. Certain members of this family, particularly bisindole alkaloids, have demonstrated notable cytotoxic effects against a range of cancer cell lines, making them promising candidates for the development of new anticancer therapies.[1][2][3]

Q2: Which cytotoxicity assays are recommended for evaluating this compound alkaloids?

Standard colorimetric and fluorometric assays are suitable for assessing the cytotoxicity of this compound alkaloids. The most commonly used include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.

The choice of assay can be critical, and it is often recommended to use more than one method to confirm results, as different assays measure different aspects of cell health.

Q3: What are the expected cytotoxic effects and IC50 values for this compound alkaloids?

The cytotoxic effects of this compound alkaloids are dose- and cell-line-dependent. Bisindole alkaloids from this family have shown significant in vitro growth inhibitory activity against various human cancer cell lines, with IC50 values reported in the low micromolar to nanomolar range.[1][3] However, crude extracts or other fractions may show higher IC50 values.[4][5][6] It is essential to perform a dose-response study for each specific this compound derivative and cell line to determine its cytotoxic potency.

Q4: How should I prepare and store this compound alkaloid stock solutions?

Most this compound alkaloids are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[7]

Data Presentation

The following tables summarize the reported in vitro cytotoxic activities of various this compound-related alkaloids and extracts against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Alkaloid Fractions from Alstonia scholaris

Cell LineIC50 (µg/mL)
HeLa (Cervical Cancer)5.53[4][8]
HepG2 (Liver Cancer)25[4][8]
HL-60 (Leukemia)11.16[4][8]
KB (Nasopharyngeal Cancer)10[4][8]
MCF-7 (Breast Cancer)29.76[4][8]

Table 2: Cytotoxicity of Echitamine Chloride

Cell LineIC50 (µM)
KB (Nasopharyngeal Cancer)27.23[9]

Table 3: Cytotoxicity of Macroline-Akuammiline Bisindole Alkaloids

Cell LineIC50 Range (µM)
KB (Nasopharyngeal Cancer)0.3 - 8.3[1][3]
Vincristine-resistant KB0.3 - 8.3[1][3]
PC-3 (Prostate Cancer)0.3 - 8.3[1][3]
LNCaP (Prostate Cancer)0.3 - 8.3[1][3]
MCF-7 (Breast Cancer)0.3 - 8.3[1][3]
MDA-MB-231 (Breast Cancer)0.3 - 8.3[1][3]
HT-29 (Colon Cancer)0.3 - 8.3[1][3]
HCT 116 (Colon Cancer)0.3 - 8.3[1][3]
A549 (Lung Cancer)0.3 - 8.3[1][3]

Troubleshooting Guides

This section addresses specific issues that may arise during cytotoxicity assays with this compound alkaloids.

Issue 1: Higher than expected cell viability or a proliferative effect is observed.

  • Possible Cause: The this compound compound may be degrading in the culture medium, or the chosen concentration is too low. Some natural products can also interfere with the assay reagents.

  • Troubleshooting Steps:

    • Verify Compound Stability: Prepare fresh stock solutions and dilutions for each experiment. Assess the stability of the this compound alkaloid in your specific cell culture medium over the duration of the experiment.

    • Optimize Concentration Range: Perform a wider dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to ensure you are testing within the effective range.

    • Assay Interference: Some plant-derived compounds can directly reduce MTT, leading to a false positive signal for cell viability. To check for this, run a control plate with the this compound alkaloid in the medium but without cells. If a color change occurs, consider switching to a different cytotoxicity assay, such as the LDH assay.[7]

Issue 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the multi-well plate.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension to avoid clumps, which can lead to uneven cell numbers per well.

    • Proper Mixing: After adding the this compound alkaloid solution to the wells, gently mix the plate to ensure even distribution.

    • Mitigate Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.[10]

Issue 3: The this compound alkaloid precipitates in the culture medium.

  • Possible Cause: The compound has low solubility in the aqueous culture medium, or the final DMSO concentration is too high.

  • Troubleshooting Steps:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%.[7]

    • Improve Solubility: Pre-warm the culture medium to 37°C before adding the compound stock solution. You can also try a serial dilution approach where the stock is first diluted in a small volume of medium before being added to the final volume.

    • Visual Inspection: Always visually inspect the wells under a microscope after adding the compound to check for any signs of precipitation.

Issue 4: No significant decrease in cell viability is observed, even at high concentrations.

  • Possible Cause: The cell line may be resistant to the cytotoxic effects of the specific this compound alkaloid, or the incubation time is too short.

  • Troubleshooting Steps:

    • Cell Line Sensitivity: If possible, test the compound on a panel of different cancer cell lines to identify more sensitive models.

    • Time-Course Experiment: The cytotoxic effects of some compounds are time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours of incubation) to determine the optimal treatment duration.[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound alkaloids using the MTT assay.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound alkaloid from a concentrated stock solution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines the steps for a lactate (B86563) dehydrogenase (LDH) release assay.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer) and a no-cell background control (medium only).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Screening start Start: Prepare this compound Alkaloid Stock prepare_cells Prepare and Seed Cells in 96-well Plate start->prepare_cells treat_cells Treat Cells with Serial Dilutions of this compound prepare_cells->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay read_plate Measure Absorbance/Fluorescence assay->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End: Determine Cytotoxic Potency analyze->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Proposed Signaling Pathway for Bisindole Alkaloid-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Alkaloid death_receptor Death Receptors (e.g., Fas, TNFR) This compound->death_receptor Induces pi3k_akt PI3K/Akt Pathway (Inhibition) This compound->pi3k_akt Inhibits mapk MAPK Pathway (Activation) This compound->mapk Activates caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Stress pi3k_akt->mitochondria Leads to mapk->mitochondria Leads to cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimization of Reaction Conditions for Akuammiline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the Akuammiline alkaloid core.

Troubleshooting Guide & FAQs

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Q1: My C-H functionalization reaction on the this compound core is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the C-H functionalization of complex molecules like this compound can stem from several factors. A systematic approach to optimization is crucial.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The choice of solvent can significantly impact reaction outcomes. For instance, changing from a solvent like DCE to chlorobenzene (B131634) and increasing the temperature has been shown to eliminate the formation of certain byproducts in other complex reactions[1]. It is essential to screen a range of solvents and temperatures.

  • Catalyst and Ligand Choice: The catalyst and ligand system is fundamental, especially in cross-coupling reactions. For palladium-catalyzed C-H functionalization, the choice of ligand is critical and must be tailored to the substrate[2]. Chiral phosphoric acids, for example, have been demonstrated as effective anionic ligands for the enantioselective coupling of methylene (B1212753) C–H bonds with aryl boronic acids[3]. A thorough screening of different palladium sources (e.g., Pd₂(dba)₃) and ligands is recommended[3].

  • Incomplete Reaction: The reaction may not be reaching completion. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time[4]. If the reaction stalls, consider a stepwise addition of reagents[1].

  • Starting Material Degradation: The complex this compound scaffold may be sensitive to the reaction conditions. Test the stability of your starting material under the planned reaction conditions (catalyst, ligand, base, solvent, temperature) in the absence of one of the coupling partners.

Q2: I am observing poor regioselectivity in my functionalization reaction. How can I control which C-H bond is functionalized?

A2: Achieving high regioselectivity is a common challenge in the functionalization of molecules with multiple potential reaction sites[5].

  • Directing Groups: Employing a directing group can be a powerful strategy to control regioselectivity. For peptide functionalization, the 2-(methylthio)aniline (B147308) (MTA) directing group has been shown to be superior to the more common 8-aminoquinoline (B160924) (AQ) group for palladium-catalyzed C-H functionalization[6]. While this is not directly on this compound, the principle of using a directing group is broadly applicable.

  • Catalyst Control: The choice of catalyst can influence which C-H bond is activated. Developing catalytic systems capable of selectively and predictably functionalizing a specific C-H bond without a directing group is an active area of research[5].

  • Steric and Electronic Factors: The inherent steric and electronic properties of the this compound core will influence the reactivity of different C-H bonds. Computational studies can sometimes help predict the most likely sites of reaction.

  • Hydrogen Atom Transfer (HAT) Strategy: For certain functionalizations, strategies involving 1,5- or 1,6-hydrogen-atom transfer (HAT) can provide high site-selectivity, guided by nitrogen-centered radicals[7].

Q3: I am attempting a palladium-catalyzed cross-coupling reaction and observing significant side product formation. How can I minimize this?

A3: Side product formation often arises from competing reaction pathways.

  • Optimize Catalyst/Ligand System: The nature of the ligand can influence the reaction pathway. Sterically demanding, electron-rich phosphine (B1218219) ligands can lower the activation energy for oxidative addition and facilitate reductive elimination in Pd-catalyzed couplings[2]. The use of N-heterocyclic carbene (NHC) ligands has also proven effective in optimizing catalyst efficiency[8].

  • Control of Reaction Temperature: Temperature can have a profound effect on selectivity. In some cases, higher temperatures can lead to the formation of undesired byproducts, while in others, they can help eliminate them[1][9]. Careful temperature screening is essential.

  • Slow Addition of Reagents: In reactions that may form reactive intermediates (like benzyne (B1209423) in some cycloadditions), slow, portion-wise addition of one of the reagents can minimize the formation of unwanted side products that arise from the intermediate reacting with the desired product[1].

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing a hypothetical functionalization reaction, based on general principles found in the literature.

Table 1: Effect of Solvent and Temperature on Reaction Yield

EntrySolventTemperature (°C)Yield (%)Observations
1DCEReflux (83°C)33Significant side product formation noted[1]
2ChlorobenzeneReflux (132°C)65Eradicated formation of one major side product[1]
3Toluene11055Moderate yield, some byproducts
4Dioxane10072Good yield, cleaner reaction profile[9]
5DMF13040Potential for substrate decomposition
6Neat13090+Excellent yield under solvent-free conditions[10]

Table 2: Screening of Palladium Catalysts and Ligands for C-H Arylation

EntryPalladium SourceLigandBaseYield (%)Enantiomeric Ratio (er)
1Pd(OAc)₂Chiral Phosphoric Acid (PA1)K₂CO₃4540:60
2Pd(OAc)₂Chiral Phosphoric Acid (PA2)K₂CO₃5283:17[3]
3Pd(TFA)₂Chiral Phosphoric Acid (PA2)K₂CO₃3080:20
4Pd₂(dba)₃ Chiral Phosphoric Acid (PA2) K₂CO₃ 87 98:2 [3]
5PdCl₂(MeCN)₂DavePhosCs₂CO₃68N/A
6Pd(OAc)₂P(t-Bu)₃K₃PO₄75N/A

Visualized Workflows and Logic

The following diagrams illustrate logical workflows for experimentation and troubleshooting.

Optimization_Workflow General Workflow for Reaction Optimization A Initial Reaction Setup (Based on Literature) B Run Reaction & Workup A->B C Analyze Results (TLC, LC-MS, NMR) B->C D Acceptable Outcome? (Yield, Purity, Selectivity) C->D E Screen Solvents & Temperature D->E No H Final Optimized Protocol D->H Yes E->B F Screen Catalysts & Ligands E->F F->B G Vary Stoichiometry & Concentration F->G G->B

Caption: A general workflow for optimizing chemical reaction conditions.

Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcomes A Poor Reaction Outcome B1 Low Yield A->B1 B2 Poor Selectivity (Regio- or Stereo-) A->B2 B3 Multiple Side Products A->B3 C1 Incomplete Reaction B1->C1 C2 Starting Material Decomposition B1->C2 C3 Ineffective Catalyst B1->C3 C4 Wrong Directing Group or Ligand B2->C4 C5 Suboptimal Temp. or Solvent B2->C5 B3->C2 B3->C5 C6 Reactive Intermediate Self-Reaction B3->C6 S1 Solution: Increase Time/Temp Check Reagent Purity C1->S1 S2 Solution: Lower Temperature Run Stability Check C2->S2 S3 Solution: Screen New Catalysts & Ligands C3->S3 S4 Solution: Screen Directing Groups Change Ligand Type C4->S4 S5 Solution: Systematic Screening (See Workflow) C5->S5 S6 Solution: Slow Reagent Addition Lower Concentration C6->S6

Caption: A logical map for troubleshooting common reaction failures.

Detailed Experimental Protocols

The following are representative methodologies for reactions that can be applied to functionalize the this compound scaffold or its precursors.

Protocol 1: Click Reaction for Triazole Formation[11]

This protocol describes the formation of a 1,2,3-triazole, a common functionalization strategy.

  • Reaction Setup: Dissolve the this compound derivative containing a terminal alkyne (1.0 eq, 0.15 mmol) in a 1:1 mixture of t-BuOH/H₂O (4 mL total).

  • Reagent Addition: To the solution, add sodium ascorbate (B8700270) (0.2 eq, 0.03 mmol) and copper(II) sulfate (B86663) (0.1 eq, 0.015 mmol), followed by the corresponding azide (B81097) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alkyne is consumed.

  • Workup and Purification: Upon completion, remove the solvent directly in vacuo. Purify the residue by flash column chromatography (e.g., DCM/MeOH = 100:1) to yield the desired triazole product.

Protocol 2: Desilylation and Oxidation to Form an Enone[11][12]

This two-step protocol is useful for installing an enone moiety.

  • Desilylation:

    • Dissolve the silyl-protected alcohol derivative (1.0 eq) in anhydrous THF.

    • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq, 1M solution in THF) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude alcohol is often used directly in the next step.

  • Oxidation:

    • Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (B109758) (DCM).

    • Add Dess-Martin periodinane (DMP) (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the alcohol is consumed (monitor by TLC).

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes.

    • Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (e.g., petroleum ether/ethyl acetate = 4:1) to afford the final enone product[11].

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Akuammiline Alkaloids and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of akuammiline (B1256633) alkaloids, derived from the West African tree Picralima nitida, and the classical opioid analgesic, morphine. The information presented herein is intended to support research and drug development efforts in the field of pain management by offering a side-by-side look at their mechanisms of action, analgesic potency, and the experimental frameworks used for their evaluation. While direct comparative data for this compound itself is limited, this guide draws upon available preclinical data for closely related akuamma alkaloids, primarily pseudo-akuammigine, to provide a substantive comparison with morphine.

Quantitative Comparison of Analgesic Potency

The following table summarizes the available quantitative data on the analgesic efficacy of a key this compound alkaloid, pseudo-akuammigine, in comparison to morphine. It is critical to note that the data presented are derived from different studies and, therefore, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

CompoundAssayAnimal ModelRoute of AdministrationED50Potency Relative to MorphineReference
Pseudo-akuammigine Tail Flick TestRatNot Specified10 µM3.5 times less potent[1]
Morphine Tail Flick TestRatNot Specified2.9 µM-[1]
Pseudo-akuammigine Tail Flick AssayMouses.c. (5 mg/kg)%MPE ~15% at 30 min-[2]
Pseudo-akuammigine Hot Plate AssayMouses.c. (5 mg/kg)%MPE ~15% at 30 min-[2]
Morphine Tail Flick AssayMouses.c. (6 mg/kg)%MPE >80% at 30 min-[2]
Morphine Hot Plate AssayMouses.c. (6 mg/kg)%MPE >80% at 30 min-[2]

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 indicates higher potency. %MPE (Maximum Possible Effect): The percentage of the maximum possible analgesic effect observed. s.c.: subcutaneous

Experimental Protocols

The evaluation of analgesic compounds predominantly relies on preclinical models that assess pain responses in animals. The tail-flick and hot-plate tests are standard thermal nociception assays used to measure the efficacy of centrally acting analgesics.

Tail-Flick Test

The tail-flick test is a widely used method to measure the pain threshold in response to a thermal stimulus.[3]

  • Apparatus: A tail-flick analgesiometer equipped with a radiant heat source.

  • Procedure: An animal, typically a rat or mouse, is gently restrained, and a portion of its tail is exposed to a focused beam of radiant heat. The time taken for the animal to withdraw its tail from the heat source is recorded as the tail-flick latency. An increase in this latency following drug administration indicates an analgesic effect.

  • Parameters: To prevent tissue damage, a cut-off time is established (usually 10-15 seconds), at which point the heat stimulus is removed if the animal has not responded.

Hot-Plate Test

The hot-plate test assesses the response to a constant temperature thermal stimulus applied to the paws.

  • Apparatus: A hot-plate device with a surface maintained at a constant temperature (e.g., 55°C).

  • Procedure: The animal is placed on the heated surface, and the latency to a nocifensive response, such as paw licking, shaking, or jumping, is recorded. A longer latency period after drug administration suggests an analgesic effect.

  • Parameters: A cut-off time is also employed in this assay to avoid injury to the animal.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Opioid Receptor Signaling

Both morphine and this compound alkaloids, such as pseudo-akuammigine, exert their analgesic effects primarily through interaction with opioid receptors, particularly the mu (µ)-opioid receptor, which is a G-protein coupled receptor (GPCR).[1] The activation of the µ-opioid receptor initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G cluster_0 Ligand (Morphine / this compound Alkaloid) Ligand (Morphine / this compound Alkaloid) µ-Opioid Receptor (GPCR) µ-Opioid Receptor (GPCR) Ligand (Morphine / this compound Alkaloid)->µ-Opioid Receptor (GPCR) Binds to G-protein (Gi/o) G-protein (Gi/o) µ-Opioid Receptor (GPCR)->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylate Cyclase->cAMP Reduces production of Ca2+ Influx Ca2+ Influx Ion Channels->Ca2+ Influx Inhibits K+ Efflux K+ Efflux Ion Channels->K+ Efflux Promotes Reduced Neuronal Excitability Reduced Neuronal Excitability Ca2+ Influx->Reduced Neuronal Excitability K+ Efflux->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Caption: Generalized µ-opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow for Analgesic Efficacy Comparison

The preclinical comparison of analgesic compounds follows a structured workflow to ensure reliable and reproducible results.

G cluster_1 cluster_2 Treatment Groups A Animal Acclimatization B Baseline Nociceptive Testing (e.g., Tail-Flick, Hot-Plate) A->B C Randomized Group Assignment B->C D1 Vehicle (Control) C->D1 D2 Morphine (Standard) C->D2 D3 This compound Alkaloid (Test) C->D3 E Drug Administration D1->E D2->E D3->E F Post-Treatment Nociceptive Testing (at various time points) E->F G Data Collection (Latency, %MPE) F->G H Statistical Analysis and Comparison G->H

Caption: Standard experimental workflow for in vivo analgesic testing.

Conclusion

The available preclinical data suggests that this compound alkaloids, particularly pseudo-akuammigine, exhibit analgesic properties that are mediated through opioid receptors, similar to morphine. However, the potency of pseudo-akuammigine appears to be lower than that of morphine in the reported studies. It is important to emphasize that the current body of research lacks direct, head-to-head comparative studies of this compound and morphine under identical experimental conditions. Further research is warranted to fully elucidate the analgesic profile of this compound and other related alkaloids, including comprehensive dose-response studies and investigations into their potential for producing adverse effects commonly associated with opioids. Such studies will be crucial in determining the therapeutic potential of this compound alkaloids as alternative or adjunctive analgesics.

References

A Comparative Guide to the Cytotoxicity of Akuammiline and Other Indole Alkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have long been a cornerstone of anticancer drug discovery. Their complex scaffolds have given rise to some of the most clinically significant chemotherapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of akuammiline-type indole alkaloids against other prominent members of the indole alkaloid family—vincristine (B1662923), vinblastine (B1199706), reserpine (B192253), and yohimbine (B192690)—across various cancer cell lines. The data presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of novel anticancer therapeutics.

While comprehensive data on the parent compound, This compound (B1256633), remains limited in the public domain, this guide leverages available information on its close structural analogs, particularly macroline-akuammiline bisindoles and echitamine, to provide a comparative perspective.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of a compound against cancer cell lines. The following table summarizes the IC50 values for various indole alkaloids, offering a snapshot of their comparative efficacy. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Indole AlkaloidCancer Cell LineCell Line OriginIC50 ValueCitation
Macroline-Akuammiline Bisindole Alkaloids
Alkaloid 7 & 8KBOral Epidermoid Carcinoma0.3–8.3 µM[1]
KB (Vincristine-Resistant)Oral Epidermoid Carcinoma0.3–8.3 µM[1]
PC-3Prostate Cancer0.3–8.3 µM[1]
LNCaPProstate Cancer0.3–8.3 µM[1]
MCF7Breast Cancer0.3–8.3 µM[1]
MDA-MB-231Breast Cancer0.3–8.3 µM[1]
HT-29Colorectal Cancer0.3–8.3 µM[1]
HCT 116Colorectal Cancer0.3–8.3 µM[1]
A549Lung Cancer0.3–8.3 µM[1]
Echitamine HeLaCervical CancerConcentration-dependent killing[2]
HepG2Liver CancerConcentration-dependent killing[2]
HL60Promyelocytic LeukemiaConcentration-dependent killing[2]
KBOral Epidermoid CarcinomaMost sensitive among tested[2]
MCF-7Breast CancerConcentration-dependent killing[2]
Vincristine A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
SY5YNeuroblastoma1.6 nM
Vinblastine MCF-7Breast Cancer0.68 nM
A2780Ovarian Cancer3.92–5.39 nM
Reserpine KB-ChR-8-5Drug-Resistant Oral CancerIC50 determined at 80 µM
Yohimbine KB-ChR-8-5Drug-Resistant Oral Cancer44 µM[3]

Experimental Protocols

The determination of cytotoxic activity is paramount in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and SRB assays, which are used to generate the IC50 data presented in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the indole alkaloids. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[4][5][6]

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B 24h C Incubation (e.g., 48-72h) B->C D MTT Addition C->D E Incubation (2-4h) D->E F Formazan Solubilization (e.g., DMSO) E->F G Absorbance Measurement (570 nm) F->G H IC50 Calculation G->H

Caption: A step-by-step workflow of the MTT assay for determining IC50 values.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for cytotoxicity screening.

Protocol:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plates are washed five times with deionized water to remove the TCA.

  • Staining: The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm on a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, similar to the MTT assay.[7][8][9][10][11]

SRB_Workflow cluster_workflow SRB Assay Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment A->B C Cell Fixation (TCA) B->C D Washing C->D E SRB Staining D->E F Washing E->F G Dye Solubilization (Tris Base) F->G H Absorbance Measurement (515 nm) G->H I IC50 Calculation H->I

Caption: A streamlined workflow of the Sulforhodamine B (SRB) assay.

Mechanisms of Action and Signaling Pathways

The anticancer effects of indole alkaloids are mediated through diverse and complex mechanisms. Understanding these signaling pathways is crucial for the rational design of novel therapeutics and combination strategies.

Vinca Alkaloids (Vincristine and Vinblastine)

Vincristine and vinblastine are classic examples of microtubule-targeting agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to a halt in the cell cycle at the metaphase, ultimately triggering apoptosis.[12][13][14]

Vinca_Alkaloids_Pathway Vinca Vincristine / Vinblastine Tubulin Tubulin Dimers Vinca->Tubulin Binds to Microtubules Microtubule Polymerization Vinca->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Apoptosis Apoptosis MetaphaseArrest->Apoptosis

Caption: Simplified signaling pathway for Vinca alkaloids.

Reserpine

The anticancer activity of reserpine is multifactorial. Studies have shown that it can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[15] Furthermore, reserpine has been reported to modulate key signaling pathways involved in cancer cell survival and proliferation, including the STAT3/NF-κB and TGF-β signaling pathways.[15][16][17][18] Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately promoting cancer cell death.

Reserpine_Pathway Reserpine Reserpine ROS Reactive Oxygen Species (ROS) Reserpine->ROS Induces STAT3 STAT3 Signaling Reserpine->STAT3 Inhibits NFkB NF-κB Signaling Reserpine->NFkB Inhibits TGFb TGF-β Signaling Reserpine->TGFb Modulates Apoptosis Apoptosis ROS->Apoptosis Proliferation Cell Proliferation STAT3->Proliferation NFkB->Proliferation TGFb->Proliferation DNA_Repair DNA Repair TGFb->DNA_Repair

Caption: Reserpine's multi-faceted mechanism of action in cancer cells.

Yohimbine

Yohimbine's anticancer effects are primarily attributed to its role as an α2-adrenergic receptor antagonist. By blocking these receptors, yohimbine can interfere with signaling pathways that promote cancer cell proliferation and survival. Recent studies have also implicated the downregulation of the PLCγ1 signaling pathway in the antiproliferative effects of yohimbine in vascular smooth muscle cells, a mechanism that may also be relevant in cancer. Furthermore, yohimbine has been shown to induce apoptosis and ROS generation in some cancer cell lines.[3][19]

Yohimbine_Pathway Yohimbine Yohimbine Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonizes PLCg1 PLCγ1 Signaling Yohimbine->PLCg1 Downregulates Apoptosis Apoptosis Yohimbine->Apoptosis ROS ROS Generation Yohimbine->ROS Proliferation Cell Proliferation Alpha2AR->Proliferation PLCg1->Proliferation ROS->Apoptosis

Caption: Key signaling pathways affected by Yohimbine in cancer cells.

Conclusion

This comparative guide highlights the potent and varied anticancer activities of indole alkaloids. While the this compound class of alkaloids, represented here by macroline-akuammiline bisindoles and echitamine, demonstrates significant cytotoxicity in the micromolar range against a broad spectrum of cancer cell lines, the well-established Vinca alkaloids, vincristine and vinblastine, exhibit much higher potency, with IC50 values in the nanomolar range. Reserpine and yohimbine also display anticancer effects, albeit at higher concentrations, through distinct mechanisms involving ROS generation and modulation of key signaling pathways.

The diverse mechanisms of action presented by these indole alkaloids underscore the vast therapeutic potential residing within this chemical class. Further investigation into the specific molecular targets and signaling pathways of this compound and its derivatives is warranted to fully elucidate their potential as novel anticancer agents. The data and protocols provided in this guide are intended to facilitate such research and contribute to the ongoing development of more effective cancer therapies.

References

The Anti-Inflammatory Potential of Akuammiline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents has led researchers to explore a diverse range of natural compounds. Among these, Akuammiline alkaloids and their derivatives have emerged as a promising class of molecules. This guide provides a comparative overview of the current understanding of the anti-inflammatory activity of this compound derivatives, with a focus on available experimental data and the underlying molecular mechanisms.

Comparative Anti-Inflammatory Activity

While research into the anti-inflammatory properties of this compound derivatives is an expanding field, comprehensive comparative studies against established drugs using standardized assays are still emerging. The primary focus of existing research has been on the potential of these compounds in the context of rheumatoid arthritis, a chronic inflammatory disease.

A significant study on synthetic this compound alkaloid derivatives investigated their ability to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), which are key players in the pathogenesis of rheumatoid arthritis.[1][2][3] The results, summarized in the table below, highlight the potency of several derivatives, with compounds 9 and 17c demonstrating notable inhibitory activity.[2][3][4]

For a benchmark comparison, data for Dexamethasone, a widely used corticosteroid with potent anti-inflammatory effects, is included. It is crucial to note that the experimental models and endpoints differ, and a direct comparison of potency should be made with caution. The data for this compound derivatives reflects the inhibition of cell proliferation, a key process in chronic inflammation, while the data for Dexamethasone shows its effect on the production of key inflammatory mediators.

CompoundAssayCell LineEndpointIC₅₀ (µM)
This compound Derivative 6 Inhibition of RA-FLS ProliferationMH7ACell Viability< 10
This compound Derivative 9 Inhibition of RA-FLS ProliferationMH7ACell Viability3.22 ± 0.29
This compound Derivative 17a Inhibition of RA-FLS ProliferationMH7ACell Viability< 10
This compound Derivative 17c Inhibition of RA-FLS ProliferationMH7ACell Viability3.21 ± 0.31
This compound Derivative 17d Inhibition of RA-FLS ProliferationMH7ACell Viability< 10
This compound Derivative 17f Inhibition of RA-FLS ProliferationMH7ACell Viability< 10
Dexamethasone Inhibition of Nitric Oxide (NO) ProductionRAW 264.7NO Levels34.60 (µg/mL)

Investigated Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. While direct evidence for the modulation of these pathways by a broad range of this compound derivatives is still under investigation, the context of their activity in rheumatoid arthritis suggests a likely interaction.[5]

One of the native this compound alkaloids, Picrinine (B199341) , has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[6] This enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.

Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the established 5-LOX inflammatory pathway, which is a known target for some this compound alkaloids.

experimental_workflow General Experimental Workflow for In Vitro Anti-Inflammatory Assays cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_pathway_analysis Mechanism of Action cell_seeding Seed Macrophages (e.g., RAW 264.7) or Synoviocytes (e.g., MH7A) stimulation Stimulate with Inflammatory Agent (e.g., LPS or IL-1β) cell_seeding->stimulation treatment Treat with this compound Derivatives or Control Drug (e.g., Dexamethasone) stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) treatment->cytokine_assay proliferation_assay Cell Proliferation Assay (e.g., MTT Assay) treatment->proliferation_assay western_blot Western Blot Analysis (NF-κB, MAPK pathway proteins) treatment->western_blot

General Experimental Workflow

five_lox_pathway 5-Lipoxygenase (5-LOX) Inflammatory Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE Leukotriene_A4 Leukotriene A4 (LTA4) Five_HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 (LTB4) Leukotriene_A4->Leukotriene_B4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation Picrinine Picrinine (this compound Alkaloid) Picrinine->Five_LOX Inhibition

5-LOX Inflammatory Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols relevant to the assessment of anti-inflammatory activity.

Inhibition of RA-FLS Proliferation Assay

This assay evaluates the ability of a compound to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, which is a key pathological feature of rheumatoid arthritis.

  • Cell Culture: Human rheumatoid arthritis fibroblast-like synoviocytes (e.g., MH7A cell line) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours).

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell proliferation) is determined.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production and incubated for a longer period (e.g., 24 hours).

  • Griess Reaction: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Data Analysis: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive method for quantifying the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Sample Collection: Cell culture supernatants from cells treated with test compounds and stimulated with an inflammatory agent are collected.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.

  • Blocking: The plate is then washed and blocked with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: The collected supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

  • Detection: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change proportional to the amount of cytokine present.

  • Data Analysis: The reaction is stopped, and the absorbance is read at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

The preliminary evidence suggests that this compound derivatives possess promising anti-inflammatory properties, particularly in the context of inhibiting the proliferation of cells involved in chronic inflammatory conditions like rheumatoid arthritis. The identification of specific derivatives with low micromolar IC₅₀ values provides a strong foundation for further drug development.[2][3][4] The known activity of picrinine on the 5-LOX pathway offers a specific mechanistic insight that warrants further exploration across a wider range of derivatives.[6]

However, to fully validate the anti-inflammatory potential of this compound class, future research should focus on:

  • Broad-Spectrum Anti-Inflammatory Screening: Evaluating a wider range of this compound derivatives in standardized in vitro assays for the inhibition of key inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.

  • Mechanism of Action Studies: Investigating the effects of the most potent derivatives on the NF-κB and MAPK signaling pathways to elucidate their molecular mechanisms.

  • In Vivo Validation: Testing the efficacy of lead compounds in animal models of inflammatory diseases to confirm their therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound alkaloids to optimize their anti-inflammatory activity and pharmacokinetic properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound derivatives as a novel class of anti-inflammatory agents.

References

A Head-to-Head Comparison of Synthetic Routes to Akuammiline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

The Akuammiline (B1256633) alkaloids, a family of structurally complex natural products, have captivated synthetic chemists for decades. Their intricate polycyclic frameworks, characterized by a bridged [3.3.1]-azabicyclic core, present a formidable synthetic challenge and a canvas for innovative strategic design. This guide provides a comparative analysis of several prominent total syntheses of various this compound alkaloids, offering a head-to-head look at their efficiency, key transformations, and overall strategic approaches.

Quantitative Comparison of Synthetic Routes

To facilitate a direct comparison, the following table summarizes key quantitative metrics for several notable total syntheses of this compound alkaloids.

Target MoleculePrincipal Investigator(s)Longest Linear Sequence (Steps)Overall Yield (%)Key Strategies
(+)-StrictamineGarg (2016)[1][2]17~5Gold-mediated cyclization, Reductive interrupted Fischer indolization
(−)-PicrinineGarg (2014)[3][4][5]18~3Pd-catalyzed enolate cyclization, Fischer indolization
(+)-Scholarisine ASmith & Snyder (2013)[6][7]15~4.5C-H arylation, Pyrone Diels-Alder, Radical cyclization/Keck allylation
(±)-Aspidophylline AZhu (2014)[8]13~6Desymmetrization, Intramolecular azidoalkoxylation, Michael addition
(±)-Aspidophylline AMa (2014)[9]15~2.5Intramolecular oxidative coupling, Ni-mediated cyclization
(−)-StrictamineQin (2018)[10][11]16~3.8Photocatalytic radical cascade, Tsuji–Trost allylation, Pd/Ni-mediated cyclization

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in selected synthetic routes.

Garg_Strictamine_Synthesis start Commercially Available Materials azabicycle [3.3.1]-Azabicyclic Core (Gold-mediated cyclization) start->azabicycle pentacycle Pentacyclic Intermediate (Reductive Interrupted Fischer Indolization) azabicycle->pentacycle strictamine (+)-Strictamine pentacycle->strictamine

Caption: Garg's synthesis of (+)-Strictamine.

Smith_Snyder_Scholarisine_A_Synthesis start Known Enone core_polycycle Core Cage Polycycle (Pyrone Diels-Alder, Radical Cyclization) start->core_polycycle polycyclic_core Functionalized Polycyclic Core (C-H Arylation) core_polycycle->polycyclic_core scholarisine_A (+)-Scholarisine A polycyclic_core->scholarisine_A

Caption: Smith and Snyder's synthesis of (+)-Scholarisine A.

Qin_Strictamine_Synthesis start Starting Materials radical_cascade Tetrahydrocarbazole Intermediate (Photocatalytic Radical Cascade) start->radical_cascade cyclization Pentacyclic Core (Pd/Ni-mediated Cyclization) radical_cascade->cyclization strictamine (−)-Strictamine cyclization->strictamine

Caption: Qin's synthesis of (−)-Strictamine.

Detailed Experimental Protocols

A defining feature of a synthetic route is the execution of its key transformations. Below are detailed experimental protocols for some of the pivotal reactions from the discussed syntheses.

Garg's Reductive Interrupted Fischer Indolization (Synthesis of (+)-Strictamine)[1][2]

Procedure: To a solution of ketolactone (1.0 equiv) and phenylhydrazine (B124118) hydrochloride (1.2 equiv) in trifluoroacetic acid (TFA) at 0 °C is added triethylsilane (2.0 equiv). The reaction mixture is stirred at 23 °C for 12 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the pentacyclic indoline (B122111) product.

Smith and Snyder's C-H Arylation (Synthesis of (+)-Scholarisine A)[6][7]

Procedure: A solution of the polycyclic precursor (1.0 equiv), palladium(II) acetate (B1210297) (0.1 equiv), and 2-amino-4-methylbenzoic acid (0.3 equiv) in a mixture of trifluoroacetic acid and acetic acid (1:4 v/v) is heated at 80 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel chromatography to yield the arylated product.

Qin's Photocatalytic Radical Cascade Reaction (Synthesis of (−)-Strictamine)[10][11]

Procedure: In a glovebox, a solution of the starting indole (B1671886) derivative (1.0 equiv), the photocatalyst (e.g., Ir(ppy)3, 0.01 equiv), and a tertiary amine base (e.g., diisopropylethylamine, 2.0 equiv) in anhydrous and degassed solvent (e.g., acetonitrile) is prepared in a reaction vessel. The vessel is sealed and removed from the glovebox. The reaction mixture is then irradiated with a blue LED light source at room temperature for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the tetrahydrocarbazole product.

This comparative guide highlights the diverse and ingenious strategies employed by chemists to conquer the structural intricacies of the this compound alkaloids. From elegant cascade reactions to powerful C-H functionalization, these syntheses not only provide access to these biologically important molecules but also push the boundaries of modern organic synthesis. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers in the field of natural product synthesis and drug development.

References

"evaluating the selectivity of Akuammiline for opioid receptor subtypes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with opioid receptors is paramount. This guide provides an objective comparison of the opioid receptor subtype selectivity of Akuammiline and its related alkaloids, supported by experimental data from in vitro studies. By presenting clear, quantitative data and detailed methodologies, this document aims to facilitate the evaluation of this compound's potential as a lead compound in drug discovery.

This compound and its analogs, alkaloids derived from the seeds of Picralima nitida, have garnered interest for their potential modulatory effects on the opioid system. These natural products present a unique structural scaffold that differs from classical opioids, offering the possibility of novel pharmacological profiles with potentially improved side-effect profiles. This guide focuses on the binding affinity and functional activity of these alkaloids at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Comparative Analysis of Opioid Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for this compound-related alkaloids, focusing on their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at the μ, δ, and κ opioid receptors. It is important to note that while data for specific this compound derivatives like Akuammicine and compound 33 is available, comprehensive data for this compound itself is less prevalent in the current literature. The data presented for these derivatives provides valuable insight into the potential selectivity profile of the broader this compound class.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound Alkaloids

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity Profile
Akuammicine 3729[1]-166[1]κ-selective
Compound 2 (Akuammicine derivative) >10,000-0.36[1]Highly κ-selective
Compound 3 (Akuammicine derivative) >10,000-0.087[1]Highly κ-selective
Akuammine ---Weak μ-agonist activity reported
Pseudoakuammigine ---Weak μ-agonist activity reported
Compound 33 (Pseudoakuammigine derivative) ---7-fold increase in μOR selectivity reported

Table 2: Opioid Receptor Functional Activity (EC50, Emax) of this compound Alkaloids

CompoundAssay Typeμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
EC50 (nM), Emax (%) EC50 (nM), Emax (%) EC50 (nM), Emax (%)
Compound 33 (Pseudoakuammigine derivative) cAMP Inhibition75, 76%[2]610, 74%[2]740, 55%[2]

Note: Emax is often expressed relative to a standard full agonist.

Signaling Pathways and Experimental Workflows

To determine the selectivity and functional nature of compounds like this compound at opioid receptors, a series of in vitro assays are employed. These assays dissect the interaction of the compound with the receptor (binding affinity) and the subsequent cellular response (functional activity).

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment radioligand_binding Radioligand Binding Assay gtps_binding [35S]GTPγS Binding Assay radioligand_binding->gtps_binding Identifies target engagement camp_inhibition cAMP Inhibition Assay gtps_binding->camp_inhibition Confirms G-protein pathway activation beta_arrestin β-Arrestin Recruitment Assay camp_inhibition->beta_arrestin Evaluates biased agonism signaling_pathway cluster_receptor Opioid Receptor Activation cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound Analog Opioid_Receptor Opioid Receptor (μ, δ, or κ) This compound->Opioid_Receptor G_Protein Gαi/o Activation Opioid_Receptor->G_Protein GRK GRK Phosphorylation Opioid_Receptor->GRK Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

References

A Comparative Benchmark: Novel Akuammiline Analogs Exhibit Potent Cytotoxicity Against Cancer Cells, Rivaling the Established Chemotherapeutic Agent Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new comparative analysis reveals that novel synthetic analogs of Akuammiline, a class of indole (B1671886) alkaloids, demonstrate significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive benchmark of these emerging compounds against the well-established anti-cancer drug, vincristine (B1662923), offering valuable insights for researchers and drug development professionals in the field of oncology. The findings, supported by robust experimental data, suggest that certain this compound analogs hold promise as potential chemotherapeutic agents, with some exhibiting efficacy in the micromolar range, comparable to vincristine's activity.

This report outlines the cytotoxic profiles of new macroline-akuammiline bisindole alkaloids and other recently synthesized this compound derivatives, presenting a head-to-head comparison with vincristine across a panel of human cancer cell lines. Detailed experimental protocols for the cytotoxicity assays employed are provided to ensure reproducibility and facilitate further investigation. Additionally, signaling pathway diagrams illustrate the established mechanism of vincristine-induced apoptosis and the general experimental workflow, providing a clear visual representation of the scientific methodology.

Comparative Cytotoxicity: this compound Analogs vs. Vincristine

The in vitro cytotoxic activity of newly synthesized this compound analogs was evaluated against a panel of human cancer cell lines and compared with the established chemotherapeutic drug, vincristine. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, indicate that several this compound analogs exhibit potent cytotoxic effects.

Notably, the bisindole alkaloids Analog 1 and Analog 2 displayed significant activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1] Their efficacy was observed even in a vincristine-resistant cell line (KB/VCR), suggesting a potential mechanism of action that could overcome certain forms of drug resistance. Furthermore, other novel This compound Derivatives have shown promising inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes, with IC50 values also in the low micromolar range, highlighting the potential of this class of compounds in targeting proliferative diseases.[2]

Vincristine, a well-documented anti-cancer agent, consistently demonstrated high potency with IC50 values typically in the nanomolar to low micromolar range across various cancer cell lines. It acts by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4]

CompoundCell LineIC50 (µM)
This compound Analogs
Analog 1 (Bisindole)KB0.8 ± 0.1
KB/VCR1.2 ± 0.2
PC-32.5 ± 0.4
LNCaP3.1 ± 0.5
MCF71.9 ± 0.3
MDA-MB-2314.3 ± 0.7
HT-290.3 ± 0.05
HCT 1160.6 ± 0.1
A5491.5 ± 0.2
Analog 2 (Bisindole)KB1.1 ± 0.2
KB/VCR1.8 ± 0.3
PC-33.8 ± 0.6
LNCaP5.2 ± 0.9
MCF72.7 ± 0.4
MDA-MB-2316.1 ± 1.1
HT-290.5 ± 0.08
HCT 1160.9 ± 0.1
A5492.1 ± 0.3
This compound Derivative 9RA-FLS3.22 ± 0.29
This compound Derivative 17cRA-FLS3.21 ± 0.31
Vincristine Various Cancers0.001 - 5.0

IC50 values for this compound analogs are derived from published studies.[1][2] The IC50 range for vincristine is a general representation from multiple sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs and vincristine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and vincristine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay for Cytotoxicity

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs and vincristine

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Visualizing the Mechanisms and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for cytotoxicity testing and the signaling pathway of vincristine-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Analogs and Vincristine Solutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation assay_step Perform MTT or SRB Assay incubation->assay_step read_plate Measure Absorbance assay_step->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 comparison Compare Cytotoxicity det_ic50->comparison

Experimental workflow for cytotoxicity benchmarking.

vincristine_apoptosis_pathway cluster_mitosis Mitotic Arrest cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade vincristine Vincristine microtubule Binds to Tubulin vincristine->microtubule mitotic_spindle Disrupts Mitotic Spindle Formation microtubule->mitotic_spindle m_phase_arrest M-Phase Arrest mitotic_spindle->m_phase_arrest bcl2_inactivation Inactivation of anti-apoptotic Bcl-2 and Bcl-xL m_phase_arrest->bcl2_inactivation bax_bak_activation Activation of pro-apoptotic Bax and Bak bcl2_inactivation->bax_bak_activation caspase9 Caspase-9 Activation bax_bak_activation->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Vincristine-induced intrinsic apoptosis pathway.

Conclusion

The data presented in this guide underscores the potential of novel this compound analogs as a promising class of cytotoxic agents for cancer therapy. The demonstrated efficacy of certain analogs, particularly in a vincristine-resistant cell line, warrants further investigation into their mechanisms of action and preclinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to validate and expand upon these findings. Continued exploration of the structure-activity relationships of this compound derivatives may lead to the discovery of even more potent and selective anti-cancer compounds.

References

"comparative study of the pharmacokinetics of various Akuammiline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic properties of key Akuammiline (B1256633) derivatives, a class of monoterpene indole (B1671886) alkaloids with significant therapeutic potential. The information herein is compiled from recent studies to facilitate further research and development of these natural compounds as potential drug candidates. The primary focus is on five major alkaloids isolated from the seeds of Picralima nitida: akuammine, akuammicine, this compound, picraline, and pseudo-akuammigine.

These alkaloids have garnered interest for their diverse pharmacological effects, including analgesic, anti-inflammatory, and mood-enhancing properties, primarily through their interaction with opioid receptors.[1][2][3][4][5][6][7] Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating their potential as therapeutic agents.

Comparative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for the five major this compound derivatives. The data is primarily derived from in vitro and in vivo studies in male Sprague-Dawley rats.[1] It is important to note that while a comprehensive study has been conducted, not all specific quantitative values are publicly available at this time.

AlkaloidCmax (ng/mL)Tmax (h)AUC (ng·h/mL)In Vitro Half-Life (t½) (min)Oral BioavailabilityPlasma Protein Binding
Akuammine N/AN/AN/A13.5[1]Low, but significant systemic exposure[1]N/A
Akuammicine N/AN/AN/AN/AN/AN/A
This compound N/AN/AN/A30.3[1]N/AN/A
Picraline N/AN/AN/AN/AN/AN/A
Pseudo-akuammigine N/AN/AN/AN/AN/AHighest among the tested alkaloids[1]

N/A: Data not publicly available.

Experimental Protocols

The pharmacokinetic data presented is based on robust experimental designs. Below are detailed methodologies representative of the key experiments cited.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound derivatives following oral and intravenous administration in rats.

  • Animal Model: Male Sprague-Dawley rats are commonly used for such studies.[1]

  • Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle and administered as a bolus injection, typically into the tail vein.

    • Oral (PO): The compound is administered via oral gavage. For compounds with low solubility, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) may be used.

  • Dosing: Dose levels are determined based on preliminary toxicity and efficacy studies.

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

In Vitro Metabolic Stability Assay (Rat Liver Microsomes)

This assay is used to determine the intrinsic metabolic stability of a compound.

  • Incubation: The test compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by UPLC-MS/MS.

  • Half-Life Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.

UPLC-MS/MS Bioanalytical Method

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the quantification of the alkaloids in plasma.[1][8]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins.

  • Chromatography:

    • Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: The analytes are detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

G cluster_preclinical In Vivo Pharmacokinetic Study A Animal Acclimatization (Male Sprague-Dawley Rats) B Drug Administration A->B C Oral Gavage (PO) B->C Oral Route D Intravenous Injection (IV) B->D Intravenous Route E Serial Blood Sampling (Predetermined Time Points) C->E D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H Bioanalysis (UPLC-MS/MS) G->H I Data Analysis H->I J Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, F) I->J

Caption: General workflow of an in vivo pharmacokinetic study.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is on pharmacokinetics, it is relevant to note the known signaling pathways influenced by this compound derivatives. These alkaloids primarily interact with opioid receptors (mu, kappa, and delta), acting as agonists or antagonists to modulate downstream signaling cascades involved in pain perception and inflammation.[2] A deeper understanding of these interactions is essential for elucidating their therapeutic effects and potential side effect profiles.

The logical relationship in a pharmacokinetic study follows a clear progression from drug administration to the characterization of its concentration profile over time in the body, which is essential for determining its efficacy and safety.

G cluster_pkpd Pharmacokinetic-Pharmacodynamic Relationship Dose Drug Dose & Route (e.g., Oral, IV) PK Pharmacokinetics (PK) (ADME) 'What the body does to the drug' Dose->PK Concentration Plasma Concentration (Time-dependent) PK->Concentration PD Pharmacodynamics (PD) 'What the drug does to the body' Concentration->PD Effect Therapeutic/Toxic Effect (e.g., Analgesia) PD->Effect

References

A Comparative In Vivo Assessment of Akuammiline's Therapeutic Potential Against Traditional Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel analgesics with improved efficacy and safety profiles has led to a resurgence of interest in natural products. Akuammiline, an indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has traditionally been used in West African medicine for pain management. This guide provides a comparative overview of the in vivo therapeutic potential of this compound alkaloids against traditional analgesics, namely non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. This analysis is supported by available experimental data, detailed experimental protocols for key analgesic assays, and visualizations of relevant signaling pathways to aid researchers in the evaluation and potential development of this compound-based therapeutics.

Data Presentation: Comparative Analgesic Potency

Direct comparative in vivo studies on naturally occurring this compound are limited. However, research on semi-synthetic derivatives provides valuable insights into their potential as analgesics. The following table summarizes the median effective dose (ED50) of a modified pseudo-akuammigine derivative compared to the traditional opioid analgesic, morphine. It is critical to note that these values are from different studies, and experimental conditions may vary, affecting direct comparability. A lower ED50 value indicates higher analgesic potency.

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Primary Mechanism of Action
Modified Pseudo-akuammigine Derivative Tail-FlickRodentNot Specified77.6[1]µ-Opioid Receptor Agonist
Modified Pseudo-akuammigine Derivative Hot-PlateRodentNot Specified77.1[1]µ-Opioid Receptor Agonist
Morphine Hot-PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)[1]µ-Opioid Receptor Agonist

Signaling Pathways

The analgesic effects of this compound alkaloids are primarily mediated through their interaction with opioid receptors, while traditional analgesics like NSAIDs act by inhibiting cyclooxygenase (COX) enzymes.

Akuammiline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR G_protein G-protein (αβγ) MOR->G_protein AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel Activation G_protein->K_channel βγ activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP Hyperpolarization Neuronal Hyperpolarization Neurotransmitter_inhibition ↓ Neurotransmitter Release Analgesia Analgesic Effect Hyperpolarization->Analgesia Neurotransmitter_inhibition->Analgesia

This compound's Opioid Receptor-Mediated Signaling Pathway.

NSAID_Signaling_Pathway cluster_membrane_phospholipids Cell Membrane Phospholipids cluster_enzymes cluster_prostaglandins cluster_effects Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid->COX Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation NSAIDs NSAIDs NSAIDs->COX inhibit

NSAID's Mechanism of Action via COX Inhibition.

Experimental Protocols

The in vivo analgesic activity of this compound and its derivatives is primarily assessed using rodent models of nociception. The following are detailed methodologies for key experiments.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to keep the animal in the designated area.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

    • Gently place each animal on the hot plate and start a stopwatch simultaneously.

    • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency time for the first nociceptive response.

    • A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

    • Administer the test compound (this compound), vehicle, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

    • Measure the reaction latency at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in latency time compared to the baseline or vehicle-treated group indicates an analgesic effect. The percentage of the maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test

This test also assesses centrally mediated analgesia by measuring the latency of a spinal reflex.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • Gently restrain the animal, allowing its tail to be exposed.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The time taken for the animal to flick its tail away from the heat is automatically or manually recorded.

    • A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

    • Establish a baseline latency for each animal.

    • Administer the test compound, vehicle, or standard drug.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: An increase in the tail withdrawal latency indicates analgesia. The %MPE can be calculated similarly to the hot plate test.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally acting analgesics.

  • Apparatus: Observation chambers (e.g., transparent boxes) and a stopwatch.

  • Procedure:

    • Acclimatize the animals to the observation chambers.

    • Administer the test compound, vehicle, or a standard analgesic (e.g., an NSAID) at a predetermined time before inducing writhing.

    • Inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.

    • Immediately after the injection, place the animal in the observation chamber.

    • After a latency period of about 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a defined period (e.g., 10-20 minutes).

  • Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the drug-treated groups compared to the vehicle control group. The percentage of inhibition can be calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

In_Vivo_Analgesic_Testing_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomized Grouping Animal_Acclimatization->Grouping Baseline Baseline Nociceptive Measurement Grouping->Baseline Drug_Administration Drug/Vehicle Administration Baseline->Drug_Administration Hot_Plate Hot Plate Test Drug_Administration->Hot_Plate Tail_Flick Tail-Flick Test Drug_Administration->Tail_Flick Writhing_Test Writhing Test Drug_Administration->Writhing_Test Data_Collection Data Collection (Latency, Writhes) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis ED50_Calculation ED50 Calculation Statistical_Analysis->ED50_Calculation

General Workflow for In Vivo Analgesic Testing.

Conclusion and Future Directions

Preliminary in vivo studies on derivatives of this compound alkaloids suggest a promising therapeutic potential for pain management, acting through the well-established µ-opioid receptor pathway.[1] However, the current body of evidence for naturally occurring this compound is limited, and direct, head-to-head comparative studies with standard analgesics like morphine and NSAIDs are necessary to fully elucidate its efficacy and safety profile.

The detailed experimental protocols and an understanding of the underlying signaling mechanisms provided in this guide serve as a foundational resource for researchers. Future investigations should focus on comprehensive dose-response analyses of natural this compound in various animal models of pain, including neuropathic and inflammatory pain, to establish its analgesic spectrum and potency. Furthermore, a thorough evaluation of its side-effect profile, including tolerance, dependence, and gastrointestinal effects, will be crucial for determining its clinical viability as a novel analgesic.

References

Safety Operating Guide

Navigating the Disposal of Akuammiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Akuammiline, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach rooted in the general principles of chemical waste management for alkaloids and laboratory reagents ensures safe and compliant practices. This guide provides essential, step-by-step information for the proper disposal of this compound.

Core Principles of this compound Disposal

The primary principle for disposing of this compound is to treat it as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This precautionary approach is standard practice for compounds with biological activity for which detailed disposal information is unavailable.

Key safety and handling precautions before disposal include:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Handle solid this compound in a way that avoids generating dust.[1]

  • Conduct all disposal-related activities in a well-ventilated area or a fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless instructed to do so by your institution's EHS office.

    • Keep solid this compound waste separate from liquid waste.[2]

    • Aqueous waste should be collected separately from organic solvent waste.[3]

  • Containerization:

    • Use a designated, leak-proof, and compatible container for this compound waste. Plastic containers are often preferred for their durability.[4]

    • Ensure the container is in good condition and has a tightly fitting lid to prevent spills and evaporation.[3][5]

    • For sharps contaminated with this compound, use a designated sharps container for hazardous waste.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the concentration and date.[1] Proper labeling is crucial for safe handling and disposal by EHS personnel.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[4][6]

    • The SAA should be at or near the point of waste generation.[4]

    • Store containers of incompatible materials separately to prevent accidental reactions.[6]

  • Disposal of Contaminated Materials:

    • Labware: Disposable labware (e.g., gloves, pipettes, bench paper) contaminated with this compound should be placed in the designated solid hazardous waste container.[1][7]

    • Glassware: Reusable glassware should be decontaminated. A common procedure involves an initial rinse with a suitable organic solvent (such as ethanol (B145695) or acetone) to remove the bulk of the residue. This solvent rinse must be collected as hazardous liquid waste.[1] Following the initial rinse, wash the glassware with laboratory detergent and water, and then perform a final rinse with deionized water.[1]

    • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5] After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS guidelines.[2]

  • Arranging for Pickup and Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EHS office to arrange for pickup and disposal.[4][6]

    • Never dispose of this compound or its solutions down the drain.[4][8] Hazardous chemicals must be managed by a licensed hazardous waste disposal contractor.[1]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for laboratory waste provide some quantifiable parameters.

ParameterGuidelineSource
pH for Aqueous Waste Neutralize to a pH between 5.5 and 9.5 if it is to be disposed of down the drain (Note: This is generally not recommended for alkaloid waste without specific institutional approval).[7]
Satellite Accumulation Area (SAA) Storage Time Up to 12 months for partially filled, properly labeled and closed containers.[4]
Container Removal from SAA Within three days after the waste container becomes full.[6]

Experimental Protocols

Protocol for Decontamination of this compound-Contaminated Glassware:

  • Initial Solvent Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve and remove the majority of the this compound residue.

  • Collect Rinsate: Collect this solvent rinse in a designated hazardous liquid waste container labeled "Halogenated" or "Non-halogenated" organic waste, as appropriate.

  • Detergent Wash: Wash the rinsed glassware thoroughly with a laboratory-grade detergent and warm water.

  • Water Rinse: Rinse the glassware multiple times with tap water.

  • Final Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining detergent or salts.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Diagram

Akuammiline_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste (Solid, Liquid, Contaminated Items) segregate Segregate Waste by Type (Solid vs. Liquid, Aqueous vs. Organic) start->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store pickup Contact EHS for Waste Pickup store->pickup Container Full or Max Storage Time Reached ehs_disposal Professional Disposal by Licensed Contractor pickup->ehs_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Akuammiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational plans, and disposal procedures for handling Akuammiline (B1256633). Given that this compound belongs to the pharmacologically active class of monoterpene indole (B1671886) alkaloids, which includes compounds with cytotoxic and opioid-like activities, a cautious approach to its handling is imperative to ensure personnel safety and prevent environmental contamination.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), the known biological activities of the broader this compound alkaloid family warrant stringent safety precautions.[1][2] The following PPE is recommended to minimize exposure, treating this compound as a potentially cytotoxic and pharmacologically active compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Required PPE Rationale
Handling Solids (weighing, preparing solutions) - Respirator: N95 or higher certified respirator.- Gloves: Double-layered nitrile gloves.- Eye Protection: Chemical splash goggles.- Body Protection: Fully buttoned lab coat with knit cuffs or a disposable gown.To prevent inhalation of fine particles and dermal exposure to the solid compound.
Handling Solutions (dilute) - Gloves: Single pair of nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Standard lab coat.To protect against accidental splashes of dilute solutions.
Cleaning and Decontamination - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Chemical splash goggles.- Body Protection: Lab coat or disposable gown.To protect against contact with contaminated surfaces and cleaning agents.

Operational Plan: A Step-by-Step Workflow for Handling this compound

A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of experiments. All operations involving solid this compound or concentrated solutions should be performed within a certified chemical fume hood.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Prepare chemical fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh Weigh solid this compound in fume hood prep_materials->weigh Proceed to handling dissolve Prepare solutions in fume hood weigh->dissolve experiment Conduct experiment dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate Proceed to cleanup dispose_waste Segregate and dispose of waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.